DIDS sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-SEPHDYHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67483-13-0, 132132-49-1 | |
| Record name | NSC 344481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DIDS Sodium Salt on Anion Exchangers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion exchange (AE) proteins, particularly members of the Solute Carrier Family 4 (SLC4) and SLC26.[1] Its mechanism of action is characterized by a complex, multi-step interaction with the transporter, beginning with reversible binding and culminating in irreversible covalent modification. This guide provides a detailed examination of the molecular interactions, kinetics, and functional consequences of DIDS on anion exchangers, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Core Mechanism of Action
The inhibitory action of DIDS on anion exchangers, most notably the Band 3 protein (AE1) in erythrocytes, is a well-studied process that occurs in two distinct phases:
-
Reversible, Competitive Binding: DIDS initially binds to the anion exchanger in a rapid and reversible manner.[2] This initial interaction is competitive, suggesting that DIDS occupies or sterically hinders the substrate-binding site for anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻).[2] The stilbene disulfonate core of the DIDS molecule is crucial for this initial electrostatic interaction with positively charged residues in the transporter's extracellular vestibule.
-
Irreversible, Covalent Modification: Following the initial reversible binding, the two isothiocyanate groups of DIDS form covalent bonds with the ε-amino groups of specific lysine residues on the anion exchanger.[3] This covalent modification leads to irreversible inhibition of the transporter's function.[4] In human AE1, DIDS has been shown to covalently bind to Lysine 539 (K539).[3] There is also evidence suggesting potential interaction with Lysine 851 (K851) under certain conditions.[3][5] This covalent linkage locks the transporter in a conformation that is unable to complete the anion exchange cycle.
The kinetics of DIDS binding can be influenced by factors such as temperature and DIDS concentration. Studies have shown both monophasic and biphasic binding kinetics, with a two-step mechanism generally considered to be the most accurate description of the interaction.[6]
Caption: Mechanism of DIDS inhibition on an anion exchanger.
Quantitative Inhibition Data
The inhibitory potency of DIDS varies among different anion exchangers and related transporters. The following table summarizes key quantitative data from the literature.
| Transporter/Channel | Cell Type/System | Parameter | Value | Reference |
| Anion Exchanger 1 (AE1/Band 3) | Human Erythrocytes | K | 2.53 x 10⁻⁸ M (at 0°C) | [7] |
| Human Erythrocytes | K | ~2 µM (competitive) | [2] | |
| Human Erythrocytes | K₁/₂ | 1 µM (for deformation-induced flux) | [8] | |
| Anion Exchanger 3 (AE3) | Recombinant Expression Systems | IC₅₀ | ~300-fold less than AE2 | [9] |
| ClC-Ka Chloride Channel | Patch-clamp assays | IC₅₀ | 100 µM | [1][10][11] |
| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ | ~300 µM | [1][10][11] |
| Ca²⁺-activated Cl⁻ Current (ICl(ca)) | Rabbit Portal Vein Muscle Cells | IC₅₀ | 210 µM (for STICs) | [10] |
| Myogenic Tone | Cerebral Artery Smooth Muscle | IC₅₀ | 69 ± 14 µM | [10] |
Impact on Cellular Signaling
Inhibition of anion exchangers by DIDS can have significant downstream effects on cellular physiology, primarily due to the disruption of intracellular pH (pHi) and cell volume regulation. The Cl⁻/HCO₃⁻ exchange mediated by AE proteins is a key mechanism for pHi homeostasis and CO₂ transport.[12]
By blocking this exchange, DIDS can lead to:
-
Intracellular Acidification: In cells where bicarbonate influx is a primary acid-extruding mechanism, DIDS will cause a decrease in pHi.
-
Inhibition of Bicarbonate-Dependent Processes: Many cellular enzymes and signaling pathways are pH-sensitive. DIDS-induced changes in pHi can therefore have widespread metabolic consequences.
-
Alterations in Cell Volume: Anion transport is closely linked to water movement and cell volume regulation. Inhibition by DIDS can interfere with these processes.
-
Modulation of other Ion Transport: DIDS has been shown to affect other transport systems, such as increasing K⁺ conductance in rat hepatocytes[13][14] and inhibiting deformation-induced cation flux in erythrocytes.[8]
Caption: Signaling impact of DIDS-mediated anion exchanger inhibition.
Experimental Protocols
Chloride-Bicarbonate Exchange Assay (Stopped-Flow Fluorometry)
This protocol is a common method for measuring the activity of anion exchangers like AE1 in erythrocytes.
Objective: To measure the rate of Cl⁻/HCO₃⁻ exchange across the red blood cell membrane.
Principle: The influx of bicarbonate into chloride-loaded red blood cells causes a change in intracellular pH, which can be monitored using a pH-sensitive fluorescent dye. The rate of this pH change reflects the rate of anion exchange.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin).
-
pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Stopped-flow spectrofluorometer.
-
Buffer solutions:
-
Loading Buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Chloride-rich Buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).
-
Bicarbonate-rich, Chloride-free Buffer (e.g., 150 mM NaHCO₃, 20 mM HEPES, pH 7.4, saturated with CO₂).
-
Procedure:
-
Erythrocyte Preparation:
-
Isolate red blood cells (RBCs) by centrifugation.
-
Wash the RBCs multiple times with cold Loading Buffer.
-
Load the RBCs with the pH-sensitive dye (e.g., BCECF-AM) according to the manufacturer's protocol.
-
Wash the dye-loaded RBCs to remove extracellular dye.
-
Resuspend the RBCs in the Chloride-rich Buffer.
-
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow apparatus to the desired temperature (e.g., 37°C).[15]
-
Load one syringe of the stopped-flow device with the dye-loaded RBC suspension.
-
Load the second syringe with the Bicarbonate-rich, Chloride-free Buffer.
-
Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in fluorescence (corresponding to the change in intracellular pH) is recorded over time.
-
-
Data Analysis:
-
The initial rate of fluorescence change is calculated.
-
This rate is proportional to the initial rate of bicarbonate influx/chloride efflux.
-
To study inhibition, DIDS is pre-incubated with the RBC suspension before mixing. IC₅₀ values can be determined by measuring the exchange rate at various DIDS concentrations.
-
³H-DIDS Labeling for Binding Site Identification
This protocol is used to identify the specific protein(s) and, with further analysis, the specific amino acid residues to which DIDS covalently binds.
Objective: To identify the membrane protein(s) that are covalently labeled by ³H-DIDS.
Materials:
-
Tritiated DIDS (³H-DIDS).
-
Cells expressing the anion exchanger of interest.
-
Lysis buffer.
-
SDS-PAGE reagents and equipment.
-
Scintillation counter or autoradiography equipment.
Procedure:
-
Cell Treatment:
-
Incubate the cells with ³H-DIDS at a specific concentration and for a specific time (e.g., 25 µM for 10 minutes).[2]
-
Wash the cells thoroughly to remove unbound ³H-DIDS.
-
-
Membrane Protein Isolation:
-
Lyse the cells and isolate the membrane fraction by centrifugation.
-
-
Protein Separation:
-
Solubilize the membrane proteins and separate them by SDS-PAGE.
-
-
Detection of Labeled Proteins:
-
Excise gel slices, dissolve them, and measure the radioactivity using a scintillation counter.
-
Alternatively, perform autoradiography on the dried gel to visualize the radiolabeled protein bands.
-
-
Analysis:
-
The molecular weight of the labeled protein band(s) can be determined by comparison to molecular weight standards.
-
Further analysis, such as protein sequencing or mass spectrometry of the labeled band, can identify the specific lysine residues that are covalently modified.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing a potential anion exchanger inhibitor like DIDS.
Caption: A typical experimental workflow for characterizing an anion exchanger inhibitor.
Conclusion
DIDS sodium salt serves as a cornerstone tool for studying anion transport due to its well-characterized, potent, and largely irreversible mechanism of action. Its two-step process of reversible competitive binding followed by covalent modification of key lysine residues provides a robust method for inhibiting a range of anion exchangers. Understanding this mechanism, along with the quantitative aspects of its inhibitory profile and its downstream cellular consequences, is critical for researchers in physiology, cell biology, and pharmacology. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of anion transport and the development of novel modulators targeting these vital membrane proteins.
References
- 1. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIDS - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible DIDS binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structural insight into the functional modulation of human anion exchanger 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chloride shift - Wikipedia [en.wikipedia.org]
- 13. The anion transport inhibitor DIDS increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anion transport inhibitor DIDS activates a Ba2+-sensitive K+ flux associated with hepatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chloride-bicarbonate exchange in human red cells measured using a stopped flow apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological rationale for using DIDS in neuroscience research
An In-depth Technical Guide to the Biological Rationale for Using DIDS in Neuroscience Research
Introduction
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a stilbene derivative widely utilized in neuroscience research as a potent, albeit non-specific, inhibitor of anion transport. Its primary utility stems from its ability to block a range of chloride (Cl⁻) channels and anion exchangers, making it an invaluable tool for investigating the roles of anion homeostasis in both physiological and pathological neuronal processes. This guide provides a comprehensive overview of the biological rationale for using DIDS, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its associated signaling pathways. The information is intended for researchers, scientists, and drug development professionals seeking to understand and apply DIDS in their work.
Core Biological Rationale
The fundamental reason for using DIDS in neuroscience is to probe the functional significance of anion transport. Chloride channels and exchangers are critical for regulating cell volume, maintaining membrane potential, and controlling intracellular pH.[1] Dysregulation of these transporters is implicated in numerous neurological pathologies, including ischemic brain injury and epilepsy.[1][2]
Primary Mechanism: Inhibition of Anion Transport
DIDS acts as a non-selective, covalent inhibitor of several anion transporters.[1] It forms adducts with lysine and cysteine residues within the pore-forming regions of its target channels.[1] Its primary targets include:
-
Chloride Channels (ClCs): DIDS is known to block voltage-gated chloride channels such as ClC-2 and ClC-Ka.[1][3] Inhibition of these channels can prevent pathological chloride influx, which is a key event in neuronal injury.
-
Anion Exchangers (AEs): As a classical inhibitor of the SLC4 family of bicarbonate transporters, DIDS blocks Cl⁻/HCO₃⁻ exchange.[4] This activity is crucial for regulating intracellular pH, and its inhibition allows researchers to study the downstream consequences of pH dysregulation.
-
GABA-A Receptors: DIDS has been shown to inhibit GABA-A receptors, which are the primary conduits for Cl⁻ entry at postsynaptic neurons during inhibitory neurotransmission.[5] This action can modulate neuronal excitability.
Neuroprotection in Ischemic Models
A significant body of research supports the neuroprotective role of DIDS in the context of ischemia. In models of ischemic stroke, the brain's balance between excitation and inhibition is disrupted, often leading to excitotoxicity and cell death.[2]
DIDS has been shown to confer neuroprotection through several mechanisms:
-
Suppression of the TLR2 Pathway: In an in vitro ischemia model, DIDS was found to dose-dependently reduce neuronal death with an IC50 of 26 µM.[6] This protective effect is attributed, at least in part, to the suppression of the Toll-like receptor 2 (TLR2) signaling pathway.[6] Ischemia upregulates TLR2, leading to an increase in the pro-inflammatory cytokine Interleukin-1β (IL-1β), which contributes to cell death. DIDS inhibits this upregulation.[6]
-
Inhibition of ClC-2 in White Matter: In neonatal rats, DIDS ameliorates ischemia-hypoxia-induced white matter damage by inhibiting the overexpression of the ClC-2 voltage-gated chloride channel.[3][7] This action reduces inflammation, lowers the concentration of reactive oxygen species (ROS), and decreases the number of apoptotic oligodendrocytes.[3][7]
-
Rescue from Hypoxic Death: Studies using cultured cortical neurons and hippocampal slices have shown that DIDS can rescue neurons from hypoxic death, whereas inhibitors of other ion transporters do not show a similar effect.[8]
Controversial Role: Induction of Apoptosis
Despite its documented neuroprotective effects, other studies report that DIDS can induce apoptosis in neuronal cell lines, presenting a potential paradox.[5][9] These deleterious effects are dose- and time-dependent.[5][9] At concentrations used for neuroprotection (40-400 µM), DIDS has been observed to cause:
-
An apoptotic phenotype including chromatin condensation and nuclear fragmentation.[9]
-
Expression of pro-apoptotic proteins like caspase 3 and cytochrome C.[9]
-
Translocation of the apoptotic marker Annexin V.[5]
-
Degradation of RNA and DNA.[5]
This suggests that while DIDS may protect against specific ischemic insults, it can also trigger intrinsic cell death pathways. These contradictory effects highlight the need for careful dose-response studies and the use of multiple viability assays when evaluating the effects of DIDS.[9]
Quantitative Data
The following table summarizes the effective concentrations and inhibitory constants (IC50) of DIDS against various targets as reported in the literature.
| Target/Effect | Model System | IC50 / Effective Concentration | Reference |
| Ischemia-induced cell death (PI uptake) | Organotypic hippocampal CA1 neurons | 26 µM | [6] |
| ClC-Ka chloride channel | Patch-clamp assays | 100 µM | [1] |
| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial model | ~300 µM | [1][10] |
| Spontaneous transient inward currents (STICs) | Smooth muscle (cerebral arteries) | 69 ± 14 µM | [1] |
| Potentiation of TRPV1 currents | DRG neurons (whole-cell patch) | 10–100 µM | [1][7] |
| Inhibition of Na+/HCO3- cotransporters | Cultured cortical neurons/hippocampal slices | 500 µM | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and workflows associated with DIDS research.
Experimental Protocols
Protocol 1: In Vitro Ischemia Model and Assessment of Neuroprotection
This protocol is adapted from methodologies used to study DIDS's protective effects in hippocampal slices.[6]
-
Preparation of Organotypic Hippocampal Slices:
-
Harvest hippocampi from P8-P10 rat pups and section them into 400 µm slices using a McIlwain tissue chopper.
-
Culture slices on semiporous membrane inserts in a medium containing MEM, horse serum, and essential nutrients.
-
Incubate at 37°C in a 5% CO₂ environment for 7-10 days before experimentation.
-
-
Induction of Ischemia:
-
Prepare an "Ischemic Solution" (IS) by bubbling a glucose-free balanced salt solution with 95% N₂ and 5% CO₂ to remove oxygen.
-
Replace the culture medium with the IS to simulate ischemic conditions.
-
-
DIDS Application:
-
Prepare a stock solution of DIDS in an appropriate solvent (e.g., DMSO). Note: DIDS is not readily soluble in aqueous solutions and may require heating or ultrasound to dissolve in DMSO.[1]
-
Add DIDS to the IS at the desired final concentrations (e.g., a dose-response curve from 1 µM to 4000 µM).[6] A vehicle control (IS + DMSO) must be included.
-
Incubate slices in the DIDS-containing or control IS for a specified duration (e.g., 24 hours).[6]
-
-
Assessment of Cell Death:
-
Use Propidium Iodide (PI) staining to quantify cell death. PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells.
-
Add PI (e.g., 5 µg/mL) to the medium 1-2 hours before imaging.
-
Capture fluorescent images of the hippocampal CA1 region.
-
Quantify the mean fluorescence intensity using image analysis software (e.g., ImageJ) to determine the extent of cell death. Compare the PI uptake in DIDS-treated groups to the IS control.
-
Protocol 2: Assessment of DIDS-Induced Apoptosis in a Neuronal Cell Line
This protocol is based on studies investigating the potentially deleterious effects of DIDS on cultured neurons.[5][9]
-
Cell Culture:
-
Culture a hippocampal neuronal cell line (e.g., HT22) in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells onto appropriate vessels (e.g., 96-well plates for fluorescence assays, 6-well plates for protein/RNA extraction) and allow them to adhere.
-
-
DIDS Treatment:
-
Treat cells with varying concentrations of DIDS (e.g., 40 µM and 400 µM) or a vehicle control (ACSF + DMSO) for different durations (e.g., 2, 8, 24 hours).[5]
-
-
Apoptosis Assays:
-
Annexin V Staining: To detect early apoptosis, stain cells with Annexin V-FITC and a viability dye like PI. Analyze via fluorescence microscopy or flow cytometry. Annexin V binds to phosphatidylserine residues that translocate to the outer membrane leaflet during apoptosis.[5]
-
TUNEL Assay: To detect DNA fragmentation, perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. This method labels the 3'-hydroxyl ends of DNA breaks. Quantify the percentage of TUNEL-positive nuclei relative to total nuclei (stained with DAPI).[5]
-
Western Blotting: Lyse treated cells and perform Western blot analysis for key apoptotic proteins. Probe for cleaved caspase 3, cytochrome C, and cleaved lamin A to confirm the activation of apoptotic pathways.[9]
-
RNA/DNA Integrity: Extract total RNA and DNA from treated cells. Assess RNA integrity using a bioanalyzer to obtain an RNA Integrity Number (RIN). A decrease in RIN indicates degradation.[5]
-
Conclusion
DIDS is a powerful pharmacological tool in neuroscience for its ability to inhibit anion transport. Its application has been particularly insightful in the study of ischemic brain injury, where it has demonstrated significant neuroprotective effects by modulating inflammatory pathways and ion homeostasis. However, researchers must remain cognizant of its non-specificity and the paradoxical findings that it can induce apoptosis under certain conditions. This dual role necessitates rigorous experimental design, including careful dose selection and the use of multiple, complementary assays to validate findings. When used judiciously, DIDS remains an indispensable compound for dissecting the complex roles of anion transporters in neuronal health and disease.
References
- 1. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 2. defeatingepilepsy.org [defeatingepilepsy.org]
- 3. 4,4'-Diisothiocyanostilbene-2,2'-disulfonic Acid (DIDS) Ameliorates Ischemia-Hypoxia-Induced White Matter Damage in Neonatal Rats through Inhibition of the Voltage-Gated Chloride Channel ClC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIDS protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Role of transporters and ion channels in neuronal injury under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Role of DIDS Sodium Salt in the Regulation of Cell Volume and Membrane Potential
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Abstract
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized stilbene derivative known for its irreversible inhibition of anion exchange. Its primary mechanism of action involves covalent binding to anion exchangers, most notably the Band 3 protein (AE1) in erythrocytes and other members of the Solute Carrier Family 4 (SLC4). By blocking the transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻), DIDS profoundly impacts fundamental cellular processes, including the regulation of intracellular pH, cell volume, and membrane potential. This technical guide provides an in-depth analysis of DIDS's molecular mechanisms, its quantitative effects on cell volume and membrane potential, detailed experimental protocols for studying these effects, and a discussion of its application in physiological and pharmacological research.
Core Mechanism of Action: Inhibition of Anion Exchangers
DIDS functions as a high-affinity, irreversible inhibitor of anion transport proteins. Its two isothiocyanate groups react covalently with lysine residues on the transporter protein, effectively blocking the channel.[1][2] While it is known as a general anion transport inhibitor, its most characterized target is the Cl⁻/HCO₃⁻ exchanger.
The inhibition by DIDS is multifaceted:
-
Competitive Reversible Inhibition: Initially, DIDS exhibits rapid and reversible competitive inhibition.[2]
-
Irreversible Covalent Binding: This is followed by a slower, irreversible binding to the transporter protein, which locks it in an outward-facing conformation and prevents ion translocation.[2][3]
Cryo-electron microscopy studies have revealed that DIDS binds within the access channel leading to the anion binding site. This positioning not only physically obstructs the pathway but also likely affects substrate binding through charge repulsion from its sulfonic acid groups.[3] This dual action of blocking access and reducing substrate affinity makes DIDS a highly effective inhibitor.[3]
Role in Regulating Cell Volume
Cell volume homeostasis is critical for cellular function and is maintained by a precise balance of intracellular and extracellular osmolytes.[4] When cells are exposed to hypotonic conditions, they swell and initiate a process called Regulatory Volume Decrease (RVD) to restore their original volume. RVD is primarily achieved by the efflux of ions, mainly K⁺ and Cl⁻, followed by osmotically obliged water.[5][6]
DIDS plays a crucial role in studying and manipulating this process by blocking the Cl⁻ efflux component of RVD. By inhibiting swelling-activated anion channels or Cl⁻/HCO₃⁻ exchangers involved in volume regulation, DIDS prevents or attenuates the cell's ability to shrink back to its normal size after swelling.[6][7] For instance, in human erythrocytes, DIDS treatment leads to cell swelling.[8]
Quantitative Data on DIDS Inhibition
The inhibitory potency of DIDS varies depending on the specific transporter, cell type, and experimental conditions.
| Target/System | Cell Type/Organism | Parameter | Value | Reference(s) |
| Anion Exchanger | Ehrlich Ascites Tumor Cells | Kᵢ (reversible) | ~2 µM | [2] |
| Cl⁻ Exchange Flux | Ehrlich Ascites Tumor Cells | Inhibition | >95% at 25 µM | [2] |
| ClC-Ka Chloride Channel | Mammalian | IC₅₀ | 100 µM | [9][10] |
| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial | IC₅₀ | ~300 µM | [9][10] |
| Ischemia-induced cell death | Hippocampal CA1 Neurons | IC₅₀ | 26 µM | [11] |
| Ca²⁺-activated Cl⁻ current | Rabbit Portal Vein | IC₅₀ | 210 µM | [10] |
| Myogenic Tone | Rat Cerebral Arteries | IC₅₀ | 69 µM | [10] |
Signaling Pathway in Regulatory Volume Decrease (RVD)
Cell swelling activates a cascade of signaling events leading to the opening of ion channels. While the exact mechanosensors are still under investigation, the process involves cytoskeletal rearrangements and activation of various kinases and phosphatases.[5][12] The subsequent efflux of K⁺ and Cl⁻ reduces intracellular osmolarity, causing water to leave the cell and restoring its volume. DIDS inhibits this process by blocking the chloride efflux pathway.
Role in Regulating Membrane Potential
The resting membrane potential (Vₘ) of a cell is determined by the differential permeability of the cell membrane to various ions and the concentration gradients of these ions, primarily Na⁺, K⁺, and Cl⁻.[13][14][15] By inhibiting the movement of Cl⁻, a major anion, DIDS directly influences the electrochemical balance across the membrane.
The relationship between cell volume and membrane potential is complex and interdependent.[13][16] Changes in ion fluxes that regulate volume will inherently alter the ionic gradients and conductances that establish the membrane potential.[17] For example, the efflux of K⁺ and Cl⁻ during RVD causes hyperpolarization of the cell membrane. By blocking Cl⁻ efflux, DIDS can prevent this hyperpolarization. Conversely, changes in membrane potential can modulate the activity of ion transporters, thereby influencing cell volume.[18]
While DIDS's primary effect is on anion transporters, its impact on Vₘ can be significant, especially in cells where Cl⁻ conductance is a major contributor to the resting potential. The precise effect—depolarization or hyperpolarization—depends on the cell type and the electrochemical gradient for Cl⁻ at rest.
Experimental Protocols
Measuring Cell Volume Changes
Several techniques are available to monitor DIDS-induced changes in cell volume.[19][20][21] Fluorescence microscopy is a common and versatile method.
Protocol: Cell Volume Measurement Using Calcein Self-Quenching [22]
-
Cell Preparation: Culture cells of interest (e.g., CHO, HeLa) on glass-bottom dishes suitable for microscopy.
-
Dye Loading: Incubate cells with 1-2 µM Calcein-AM in a physiological buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C. This allows the acetoxymethyl ester (AM) groups to be cleaved by intracellular esterases, trapping the fluorescent calcein inside the cell at a concentration high enough to cause self-quenching.
-
Baseline Measurement: Place the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system. Excite calcein at its isosbestic point (~490 nm) and record baseline fluorescence intensity for 5-10 minutes under isotonic conditions.
-
Experimental Perturbation: Perfuse the cells with a hypotonic solution to induce swelling, which will de-quench the calcein and increase fluorescence.
-
DIDS Application: To test the effect of DIDS on RVD, perfuse the swollen cells with a hypotonic solution containing the desired concentration of DIDS (e.g., 100-200 µM).
-
Data Analysis: Monitor the fluorescence intensity over time. An inhibition of RVD will be observed as a sustained high level of fluorescence (indicating a swollen state) in the presence of DIDS, compared to control cells which will show a gradual decrease in fluorescence as they regulate their volume.
Measuring Membrane Potential
The gold-standard technique for measuring membrane potential is patch-clamp electrophysiology.[23][24]
Protocol: Whole-Cell Patch-Clamp Recording [25][26]
-
Solution Preparation: Prepare an extracellular (bath) solution containing physiological ion concentrations and an intracellular (pipette) solution mimicking the cytosol.
-
Cell Preparation: Plate cells on coverslips and place them in a recording chamber on an inverted microscope.
-
Pipette Pulling: Pull glass micropipettes to a resistance of 3-8 MΩ when filled with the intracellular solution.
-
Seal Formation: Under visual control, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell interior.
-
Recording: Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential (Vₘ).
-
DIDS Application: After obtaining a stable baseline Vₘ, perfuse the bath with an extracellular solution containing DIDS. Record any changes in the membrane potential.
-
Data Analysis: Analyze the recorded voltage traces to quantify the effect of DIDS on the resting membrane potential.
Conclusion and Future Directions
DIDS sodium salt remains an indispensable tool in cell physiology and pharmacology. Its potent and specific inhibition of anion exchangers provides a powerful method for dissecting the roles of these transporters in fundamental cellular processes. As detailed in this guide, DIDS is instrumental in elucidating the mechanisms of cell volume regulation and understanding the intricate relationship between ion transport and membrane potential.
Future research will likely focus on the off-target effects of DIDS and the development of more specific inhibitors for different classes of anion transporters. It is important to note that DIDS has been shown to have other effects, such as direct inhibition of caspases and VDAC, which should be considered when interpreting results.[27][28] Additionally, DIDS is known to be unstable in aqueous solutions, where it can hydrolyze and form oligomers that may have even greater potency than the parent compound.[9] Despite these considerations, the foundational role of DIDS in studying cellular homeostasis ensures its continued relevance in both basic and translational research.
References
- 1. Side-Dependent Inhibition of a Prokaryotic ClC by DIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell volume regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Dynamic Effects of Hg2+-induced Changes in Cell Volume - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morphology and volume alterations of human erythrocytes caused by the anion transporter inhibitors, DIDS and p-azidobenzylphlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. apexbt.com [apexbt.com]
- 11. DIDS protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell volume regulation: physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A quantitative analysis of cell volume and resting potential determination and regulation in excitable cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Membrane Potential in the Regulation of Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. physoc.org [physoc.org]
- 17. A quantitative analysis of cell volume and resting potential determination and regulation in excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of membrane potential in the regulation of cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. A novel method for measuring dynamic changes in cell volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of Cell Volume Changes by Fluorescence Self-Quenching | Semantic Scholar [semanticscholar.org]
- 23. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 24. Measurement of the membrane potential in small cells using patch clamp methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Interpretation of Current-Clamp Recordings in the Cell-Attached Patch-Clamp Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 26. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonate) directly inhibits caspase activity in HeLa cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the covalent modification of proteins by DIDS
An In-depth Technical Guide to the Covalent Modification of Proteins by DIDS
Introduction to DIDS
4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a potent chemical probe widely utilized in cell biology and physiology. It is primarily known as a powerful, largely irreversible inhibitor of anion exchange across cell membranes. Its utility stems from its ability to form stable, covalent bonds with specific proteins, thereby blocking their function. This guide provides a detailed overview of the mechanism of DIDS action, its principal protein targets, the functional consequences of its binding, and experimental protocols for its application.
Mechanism of Covalent Modification
The reactivity of DIDS is conferred by its two isothiocyanate groups (-N=C=S). These groups are electrophilic and readily react with nucleophilic side chains of amino acids on proteins.
-
Primary Reaction: The most common reaction is with the primary ε-amino group of lysine residues. The isothiocyanate group undergoes a nucleophilic attack from the unprotonated amine, forming a stable thiourea linkage. This covalent bond is highly stable under physiological conditions.
-
Cross-linking: Due to its bifunctional nature, a single DIDS molecule can potentially cross-link two different nucleophilic sites within the same protein or between different proteins, although intramolecular cross-linking is more frequently documented. For instance, on Anion Exchanger 1 (AE1), DIDS can covalently bind to a primary lysine residue (Lys539), and under harsher conditions (e.g., pH 9.5, 37°C), it can form a second covalent bond with another lysine (Lys851).[1]
-
Reaction Conditions: The reaction is pH-dependent, as the target amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically more efficient at an alkaline pH.
Below is a diagram illustrating the covalent modification of a protein lysine residue by DIDS.
Key Protein Targets and Quantitative Data
While DIDS can react with various proteins, it exhibits a high degree of specificity for certain classes of membrane transporters and receptors. Its effects have been quantified in several biological systems.
| Protein Target | Organism/System | Modified Residue(s) | Quantitative Metric | Value | Functional Effect |
| Anion Exchanger 1 (AE1 / Band 3) | Human Erythrocytes | Lys539, Lys851[1] | - | - | Potent inhibition of Cl⁻/HCO₃⁻ exchange.[1][2] |
| Deformation-Induced Cation Channel | Human Erythrocytes | Lysine residue(s) on Band 3[3] | Apparent K₁/₂ | ~1 µM[3] | Inhibition of shear-induced Na⁺, K⁺, Ca²⁺ flux.[3] |
| Toll-like receptor 2 (TLR2) Pathway | Hippocampal Slices (in vitro ischemia) | Not specified | IC₅₀ | 26 µM | Neuroprotection by suppressing the TLR2 signaling pathway. |
| P2X Receptors (e.g., P2X1, P2X3, P2X7) | Various (heterologous expression) | Not specified (competitive antagonism) | IC₅₀ | Varies (µM range) | Inhibition of ATP-gated ion channel activity.[4][5][6] |
Functional Consequences of DIDS Modification
The covalent attachment of DIDS to a target protein typically results in significant inhibition of its function, which has been leveraged to understand various physiological processes.
-
Inhibition of Anion Transport: The most classic effect of DIDS is the blockade of the AE1 protein in red blood cells, which is crucial for CO₂ transport in the blood.[1][2] This inhibition has been instrumental in characterizing the mechanism of anion exchange.
-
Neuroprotection: DIDS has been shown to protect neurons from ischemic injury.[7] This effect is mediated, at least in part, by the suppression of the Toll-like receptor 2 (TLR2) signaling pathway, which prevents the downstream up-regulation of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
-
Modulation of Ion Channels: DIDS can inhibit various ligand-gated ion channels, including purinergic P2X receptors, which are involved in processes like neurotransmission and pain signaling.[4][5][6] It also blocks cation channels in red blood cells that are activated by mechanical stress.[3]
The signaling pathway for DIDS-mediated neuroprotection is illustrated below.
Experimental Protocols
The following section provides a generalized protocol for the covalent labeling of red blood cell membrane proteins with DIDS, a common application. Researchers should optimize concentrations and incubation times for their specific experimental systems.
Protocol: DIDS Labeling of Human Erythrocytes
1. Materials and Reagents:
-
Freshly collected human blood (with anticoagulant, e.g., heparin).
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0.
-
DIDS powder.
-
Anhydrous Dimethyl sulfoxide (DMSO).
-
Bovine Serum Albumin (BSA).
-
Lysis Buffer (e.g., 5 mM sodium phosphate, pH 8.0).
-
Protease inhibitor cocktail.
-
Centrifuge, spectrophotometer, SDS-PAGE equipment.
2. Preparation of Solutions:
-
DIDS Stock Solution (10 mM): Dissolve DIDS powder in anhydrous DMSO to make a 10 mM stock solution. Store in small aliquots, protected from light, at -20°C. Note: DIDS is light-sensitive.
-
Wash Buffer: PBS, pH 7.4.
-
Labeling Buffer: PBS, pH 8.0 (A slightly alkaline pH improves labeling efficiency).
-
Quenching Solution: PBS containing 1% BSA.
3. Experimental Procedure:
-
Cell Preparation:
-
Centrifuge whole blood at 500 x g for 10 minutes to pellet erythrocytes.
-
Aspirate the supernatant and buffy coat.
-
Wash the erythrocyte pellet three times with 10 volumes of cold Wash Buffer (PBS, pH 7.4).
-
Resuspend the final erythrocyte pellet to a 10% hematocrit in cold Labeling Buffer (PBS, pH 8.0).
-
-
Labeling Reaction:
-
Dilute the DIDS stock solution into the cell suspension to achieve the desired final concentration (e.g., 1-20 µM). Add an equivalent volume of DMSO to a control sample.
-
Incubate the cell suspension at room temperature (or 4°C for slower, more controlled labeling) for 30-60 minutes with gentle agitation, protected from light.
-
-
Quenching and Washing:
-
To stop the reaction, add Quenching Solution (PBS with BSA) and incubate for 10 minutes. The primary amines on BSA will react with and consume any remaining DIDS.
-
Pellet the cells by centrifugation (500 x g, 5 min).
-
Wash the labeled cells three times with cold Wash Buffer to remove unreacted DIDS and BSA.
-
-
Membrane Preparation (Ghosting):
-
Lyse the washed, labeled erythrocytes by resuspending them in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).
-
Wash the ghosts repeatedly with Lysis Buffer until they are white/pale pink.
-
4. Analysis of Modification:
-
SDS-PAGE: Resuspend the final membrane pellet in sample buffer, run on an SDS-PAGE gel, and visualize proteins by Coomassie staining. A shift in the mobility of Band 3 (AE1) may be observed.
-
Mass Spectrometry: For precise identification of modification sites, the protein band of interest (e.g., Band 3) can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.
The workflow for a typical DIDS labeling experiment is outlined below.
References
- 1. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP-analog antagonists [elifesciences.org]
- 6. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists | eLife [elifesciences.org]
- 7. Use-Dependent Inhibition of P2X3 Receptors by Nanomolar Agonist - PMC [pmc.ncbi.nlm.nih.gov]
DIDS as a Tool for Studying Chloride-Bicarbonate Exchangers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4′-Diisothiocyanato-2,2′-stilbenedisulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion exchange, particularly for members of the Solute Carrier (SLC) families 4 (SLC4) and 26 (SLC26), which include the crucial chloride-bicarbonate exchangers. These exchangers play fundamental roles in cellular and systemic pH regulation, transepithelial ion transport, and cell volume homeostasis.[1][2][3][4] Dysregulation of these transporters is implicated in numerous diseases, making them attractive targets for therapeutic intervention.[5] This technical guide provides an in-depth overview of the use of DIDS as a research tool, focusing on its mechanism of action, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design and interpretation.
Mechanism of Action of DIDS
DIDS inhibits chloride-bicarbonate exchangers through a two-step mechanism involving both reversible and irreversible binding.[6][7] Initially, DIDS binds reversibly to the transporter, acting as a competitive inhibitor of anion binding.[6] This is followed by the formation of a covalent bond between the isothiocyanate groups of DIDS and primary amino groups (specifically lysine residues) on the extracellular domain of the transporter protein.[2][8] For the well-studied anion exchanger 1 (AE1 or Band 3), these covalent binding sites have been identified as lysine residues near the extracellular end of transmembrane domain 5.[2][8] This covalent modification leads to irreversible inhibition of the transporter's function. The rate of this irreversible binding is temperature-dependent.[7]
It is crucial for researchers to be aware that DIDS is not entirely specific for chloride-bicarbonate exchangers and can affect other anion transporters and channels. Additionally, DIDS can be unstable in aqueous solutions, potentially forming oligomers that may exhibit different inhibitory profiles. Therefore, careful experimental design and control are essential when using DIDS to probe the function of specific chloride-bicarbonate exchangers.
Data Presentation: Quantitative Inhibition Data for DIDS
The following tables summarize key quantitative data for the inhibition of various chloride-bicarbonate exchangers by DIDS, providing a valuable resource for comparing the sensitivity of different transporters and for designing experiments.
Table 1: Inhibitory Constants (IC50 and Ki) of DIDS for SLC4 and SLC26 Family Members
| Transporter | Gene Name | Species/Cell Type | IC50/Ki | Experimental Conditions | Reference(s) |
| AE1 (Band 3) | SLC4A1 | Human Erythrocytes | KD = 3.1 x 10-8 M | 0°C, 165 mM Cl- | [7] |
| AE1 (Band 3) | SLC4A1 | Human Erythrocytes | Ki,c = 73 nM | Reversible inhibition after covalent binding | [9] |
| AE2 | SLC4A2 | HL-60 cells | IC50 ~1-7 µM (with oxonol dyes) | Cl-/Cl- exchange | [10] |
| AE2 | SLC4A2 | Xenopus oocytes | IC50 >100 µM (with diBA(5)C4) | Cl- efflux | [10] |
| AE3 | SLC4A3 | - | - | Less sensitive than AE1 | [11] |
| NBCe1 | SLC4A4 | - | DIDS-sensitive | Interacts with residues near TM #5 | [2] |
| SLC26A3 (DRA) | SLC26A3 | HEK293 cells | k0.5 for HCO3- = 18.5-32.8 mM | Competition between Cl- and HCO3- | [12] |
| SLC26A6 | SLC26A6 | Xenopus oocytes | DIDS-sensitive (1 mM) | 35SO42- uptake | [3] |
| SLC26A6 | SLC26A6 | HEK293 cells | ~73-85% inhibition at 1 mM | Cl-/HCO3- and Cl-/OH- exchange | [13] |
Table 2: Kinetic Parameters of DIDS Binding to Anion Exchanger 1 (AE1)
| Parameter | Value | Experimental Conditions | Reference(s) |
| kon (pseudo first-order rate constant for binding) | 3.5 x 105 (M.s)-1 | 0°C | [7] |
| kcov (rate coefficient for covalent binding) | 0.5 min-1 (t1/2 = 1.3 min) | 38°C | [7] |
| kcov (rate coefficient for covalent binding) | 0.004 min-1 (t1/2 = 178 min) | 0°C | [7] |
| Arrhenius activation enthalpy of kcov | 114 kJ/mol | 0-38°C | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study chloride-bicarbonate exchangers with DIDS.
Protocol 1: Fluorescence-Based Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol is widely used to monitor the activity of chloride-bicarbonate exchangers by measuring changes in intracellular pH.
Materials:
-
Cells expressing the chloride-bicarbonate exchanger of interest
-
2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
DIDS stock solution in DMSO
-
Calibration buffers of known pH containing high potassium, nigericin, and valinomycin
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or 96-well plates to allow for adherence and growth.
-
BCECF-AM Loading:
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[1]
-
-
Inhibition with DIDS:
-
Prepare the desired concentration of DIDS in HBSS from a stock solution.
-
Incubate the BCECF-loaded cells with the DIDS solution for the desired time prior to initiating the transport assay.
-
-
Measurement of Anion Exchange Activity:
-
Induce a change in intracellular pH by altering the extracellular chloride and/or bicarbonate concentrations. For example, removing extracellular chloride will drive bicarbonate influx through the exchanger, leading to an increase in pHi.
-
Monitor the fluorescence of BCECF using a dual-excitation ratiometric approach. Excite the dye at approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive) and measure the emission at around 535 nm.[1][14]
-
The ratio of the fluorescence intensities (F490/F440) is proportional to the intracellular pH.
-
-
Calibration:
-
At the end of the experiment, calibrate the fluorescence ratio to pHi values.
-
Expose the cells to a series of high-potassium calibration buffers of known pH containing the ionophores nigericin (a K+/H+ exchanger) and valinomycin (a K+ ionophore). This will equilibrate the intracellular and extracellular pH.[1][14]
-
Measure the F490/F440 ratio for each pH standard and generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to pHi values.
-
Protocol 2: Radiolabeled Isotope Flux Assay (36Cl- Efflux)
This classic method directly measures the movement of chloride ions across the cell membrane.
Materials:
-
Cells expressing the chloride-bicarbonate exchanger of interest
-
36Cl- radioisotope
-
Loading buffer (containing 36Cl-)
-
Efflux buffer (non-radioactive)
-
DIDS stock solution in DMSO
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Preparation: Grow cells to confluency in appropriate culture vessels.
-
Loading with 36Cl-:
-
Incubate the cells in a loading buffer containing 36Cl- for a sufficient time to allow for isotopic equilibration (e.g., 1-2 hours).
-
-
Inhibition with DIDS:
-
Pre-incubate the loaded cells with the desired concentration of DIDS in the loading buffer for a specified time before initiating the efflux.
-
-
Efflux Measurement:
-
Rapidly wash the cells with ice-cold, non-radioactive efflux buffer to remove extracellular 36Cl-.
-
Initiate the efflux by adding warm, non-radioactive efflux buffer.
-
At various time points, collect aliquots of the efflux buffer.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular 36Cl-.
-
-
Quantification:
-
Add scintillation cocktail to the collected efflux samples and the cell lysate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 36Cl- efflux over time.
-
Compare the efflux rates in the presence and absence of DIDS to determine the extent of inhibition.
-
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the cell membrane, providing high temporal resolution of transporter activity.
Materials:
-
Cells expressing the chloride-bicarbonate exchanger of interest, plated on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular (pipette) solution containing appropriate ions (e.g., high chloride, buffered to a specific pH)
-
Extracellular (bath) solution with varying concentrations of chloride and bicarbonate
-
DIDS stock solution in DMSO
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[16][17]
-
Cell Approach and Seal Formation:
-
Mount the coverslip with cells in the recording chamber on the microscope stage.
-
Fill a micropipette with the intracellular solution and mount it on the micromanipulator.
-
Under visual guidance, carefully approach a cell with the micropipette.
-
Apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.[17][18]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[16]
-
-
Recording of Transporter Activity:
-
In voltage-clamp mode, hold the cell at a specific membrane potential.
-
Record the currents generated by the chloride-bicarbonate exchanger in response to changes in the extracellular ion concentrations (e.g., replacing chloride with an impermeant anion).
-
-
Inhibition with DIDS:
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of DIDS.
-
Record the currents in the presence of the inhibitor to determine the extent of block.
-
-
Data Analysis:
-
Analyze the recorded currents to determine parameters such as current-voltage relationships and the kinetics of transport.
-
Compare the currents before and after DIDS application to quantify the inhibitory effect.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
DIDS remains an indispensable pharmacological tool for the study of chloride-bicarbonate exchangers. Its ability to potently inhibit these transporters has facilitated the elucidation of their physiological roles and their involvement in various pathological conditions. This guide provides researchers with a comprehensive resource, including quantitative data for experimental planning, detailed protocols for key assays, and visual representations of relevant signaling pathways. By understanding the mechanism of action of DIDS and employing rigorous experimental techniques, scientists and drug development professionals can continue to advance our knowledge of chloride-bicarbonate exchangers and their potential as therapeutic targets.
References
- 1. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SLC4 family of HCO 3 - transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure and Function of SLC4 Family HCO3- Transporters [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics of reversible DIDS inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Kinetics of residual chloride transport in human red blood cells after maximum covalent 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chloride and bicarbonate have similar affinities to the intestinal anion exchanger DRA (down regulated in adenoma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Patch Clamp Protocol [labome.com]
DIDS Sodium Salt: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate (DIDS sodium salt) is a potent and widely utilized stilbene derivative that acts as a non-specific inhibitor of anion exchange across cell membranes. Its ability to covalently bind to and block the function of various anion transporters has made it an indispensable tool in physiological and pharmacological research. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound. It further details experimental protocols for its application in key research techniques and presents its known interactions with cellular signaling pathways.
Chemical Properties and Structure
This compound is a light yellow to yellow solid compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2,2'-(1,2-Ethenediyl)bis[5-isothiocyanato-benzenesulfonic acid], disodium salt | [2] |
| Synonyms | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate, disodium salt; MDL 101114ZA | [2] |
| CAS Number | 67483-13-0 | [1][3] |
| Molecular Formula | C₁₆H₈N₂Na₂O₆S₄ | [1][3] |
| Molecular Weight | 498.48 g/mol | [1][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: 20 mg/mL; DMF: 30 mg/mL; PBS (pH 7.2): 1 mg/mL; Water: 0.5% | [2][4] |
| λmax | 344, 353 nm | [2] |
| Storage | Store at -20°C, protected from light and moisture. | [5] |
Structure:
The structure of DIDS consists of a central stilbene (1,2-diphenylethylene) core, with two isothiocyanate (-N=C=S) groups and two sulfonic acid (-SO₃H) groups attached to the phenyl rings. The isothiocyanate groups are highly reactive and are responsible for the covalent binding of DIDS to the ε-amino groups of lysine residues on target proteins. The sulfonic acid groups confer water solubility to the molecule.
References
The Dichotomous Nature of DIDS as an Anion Exchange Inhibitor: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology, primarily known for its potent inhibition of anion exchange proteins, particularly the Band 3 protein (AE1) in erythrocytes and other members of the solute carrier family 4 (SLC4). A critical aspect of its utility and a subject of extensive research is the nature of its inhibitory action, which can be either reversible or irreversible, dictated by experimental conditions. This technical guide provides an in-depth exploration of the dual inhibitory mechanisms of DIDS, offering researchers, scientists, and drug development professionals a comprehensive understanding of its application.
The Dual Personality of DIDS Inhibition: Reversible and Irreversible Mechanisms
DIDS exhibits a fascinating temperature- and time-dependent dual mechanism of inhibition. At lower temperatures, its action is predominantly reversible and competitive, while at physiological temperatures and with prolonged incubation, it acts as a potent irreversible inhibitor.
Reversible Inhibition: A Fleeting Interaction
At low temperatures, typically around 0-7°C, DIDS behaves as a classical reversible inhibitor.[1] In this mode, it binds non-covalently to the anion exchange protein, competing with the substrate (e.g., chloride, bicarbonate) for the binding site. This interaction is transient, and the inhibitory effect can be reversed by washing away the unbound DIDS. The reversible binding is characterized by a pseudo-first-order association rate constant and a dissociation rate constant, which together determine the dissociation constant (KD).
Irreversible Inhibition: A Permanent Bond
Upon increasing the temperature to physiological levels (e.g., 37°C) and allowing for sufficient incubation time, the nature of DIDS inhibition transitions to predominantly irreversible. This is due to the covalent modification of the target protein by the two reactive isothiocyanate groups of the DIDS molecule. These groups form stable thiourea linkages with the ε-amino groups of specific lysine residues within the protein's transmembrane domain. This covalent binding permanently inactivates the transporter.
Quantitative Analysis of DIDS Inhibition
The dual inhibitory nature of DIDS is reflected in the different kinetic parameters used to characterize its potency under varying conditions.
| Parameter | Type of Inhibition | Typical Value (for Band 3 protein) | Conditions | Reference(s) |
| KD (Dissociation Constant) | Reversible | 2.53 x 10-8 M | 0°C | [2] |
| k+1 (Association Rate Constant) | Reversible | (3.72 ± 0.42) x 105 M-1 s-1 | 0°C, 165 mM KCl | [2] |
| k-1 (Dissociation Rate Constant) | Reversible | (9.40 ± 0.68) x 10-3 s-1 | 0°C, 165 mM KCl | [2] |
| IC50 (Half Maximal Inhibitory Concentration) | Irreversible | ~100 µM | 1 hour at 37°C (for lactate transport) |
Experimental Protocols
To rigorously characterize the inhibitory effects of DIDS, specific experimental protocols are required to dissect its reversible and irreversible actions.
Protocol for Assessing Reversible Inhibition of Anion Exchange in Human Erythrocytes
This protocol is designed to measure the reversible inhibition of chloride-bicarbonate exchange by DIDS at low temperatures.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., heparin).
-
Phosphate-buffered saline (PBS), pH 7.4, ice-cold.
-
Assay buffer: 150 mM NaCl, 20 mM HEPES, pH 7.4, ice-cold.
-
DIDS stock solution (e.g., 10 mM in DMSO).
-
Radiolabeled bicarbonate (H14CO3-) or chloride (36Cl-).
-
Scintillation fluid and counter.
Procedure:
-
Erythrocyte Preparation:
-
Centrifuge whole blood at 500 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times with 10 volumes of ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.
-
Resuspend the RBC pellet to a 50% hematocrit in ice-cold assay buffer.
-
-
Inhibition Assay:
-
Prepare serial dilutions of DIDS in ice-cold assay buffer to achieve final concentrations ranging from nanomolar to micromolar.
-
In microcentrifuge tubes on ice, mix 50 µL of the 50% RBC suspension with 50 µL of the DIDS dilutions or assay buffer (for control).
-
Incubate the mixture on ice for 10 minutes.
-
-
Anion Exchange Measurement:
-
Initiate the exchange by adding 10 µL of assay buffer containing the radiolabeled anion to each tube.
-
Allow the exchange to proceed for a short, defined period (e.g., 15-30 seconds) on ice.
-
Stop the exchange by adding 1 mL of ice-cold assay buffer containing a high concentration of a non-radiolabeled, competitive inhibitor (e.g., 1 mM DIDS) to rapidly halt further transport.
-
Immediately centrifuge the tubes at high speed (e.g., 10,000 x g) for 30 seconds to pellet the cells.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet twice with 1 mL of ice-cold stop buffer.
-
Lyse the final cell pellet with a suitable lysis buffer (e.g., water or a hypotonic buffer).
-
Add the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DIDS concentration relative to the control.
-
Plot the percentage of inhibition against the DIDS concentration and fit the data to a suitable dose-response curve to determine the IC50.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting to the appropriate competitive inhibition model.
-
Protocol for a Washout Experiment to Confirm Irreversible Inhibition
This protocol is designed to differentiate between reversible and irreversible inhibition by assessing the recovery of anion exchange activity after removing the inhibitor.
Materials:
-
Same as in Protocol 3.1.
Procedure:
-
Erythrocyte Preparation:
-
Prepare washed erythrocytes as described in Protocol 3.1.
-
-
Inhibitor Incubation:
-
Incubate a sample of the RBC suspension with a concentration of DIDS known to cause significant inhibition (e.g., 5-10 times the IC50 for irreversible inhibition) at 37°C for 1 hour.
-
As a control for reversible inhibition, incubate another sample with a known reversible inhibitor under the same conditions.
-
Maintain a third sample without any inhibitor as a positive control for transporter activity.
-
-
Washout Procedure:
-
After the incubation period, centrifuge the RBC suspensions at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant containing the unbound inhibitor.
-
Resuspend the cell pellets in a large volume (e.g., 50 volumes) of ice-cold assay buffer.
-
Repeat the centrifugation and resuspension steps at least three to five times to ensure complete removal of the unbound inhibitor.
-
-
Activity Measurement:
-
After the final wash, resuspend the RBC pellets in a known volume of assay buffer.
-
Measure the anion exchange activity of all three samples (DIDS-treated, reversible inhibitor-treated, and control) as described in the "Anion Exchange Measurement" and "Data Analysis" sections of Protocol 3.1.
-
-
Interpretation of Results:
-
If DIDS is an irreversible inhibitor, the anion exchange activity in the DIDS-treated sample will remain significantly inhibited even after the washout procedure.
-
In contrast, the activity in the sample treated with the reversible inhibitor should recover to a level comparable to the untreated control after washout.
-
Protocol for Identifying the Covalent Binding Site of DIDS using Mass Spectrometry
This protocol outlines a general workflow for identifying the lysine residues on an anion exchanger that are covalently modified by DIDS.
Materials:
-
Purified anion exchange protein (e.g., from erythrocyte ghosts).
-
DIDS.
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., dithiothreitol, DTT).
-
Alkylating agent (e.g., iodoacetamide, IAA).
-
Proteolytic enzyme (e.g., trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Protein Labeling:
-
Incubate the purified protein with DIDS under conditions that favor covalent modification (e.g., 37°C, pH 7.4-8.0).
-
Include a control sample of the protein incubated without DIDS.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the DIDS-labeled and control protein samples in denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
Dilute the samples with a buffer compatible with the chosen protease (e.g., 100 mM ammonium bicarbonate for trypsin) to reduce the urea concentration to less than 1 M.
-
Add the protease (e.g., trypsin at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digests (e.g., with formic acid) and desalt them using a C18 solid-phase extraction cartridge.
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target anion exchanger using a database search engine.
-
Specify a variable modification in the search parameters corresponding to the mass of the DIDS molecule (+452.48 Da for the intact molecule, or a smaller mass if fragmentation of the DIDS adduct occurs) on lysine residues.
-
Compare the results from the DIDS-treated and control samples. Peptides identified with the DIDS modification only in the treated sample will pinpoint the specific lysine residues that are covalently labeled.
-
Visualizing the Mechanisms of DIDS Inhibition
The following diagrams illustrate the key concepts related to DIDS inhibition.
Caption: Mechanisms of DIDS inhibition.
Caption: Workflow of a washout experiment.
Conclusion
The dual inhibitory nature of DIDS as both a reversible and an irreversible inhibitor provides a versatile tool for studying anion transport. Understanding the conditions that govern its mechanism of action is paramount for the accurate interpretation of experimental results. By employing the detailed protocols outlined in this guide, researchers can effectively characterize the inhibitory profile of DIDS and leverage its unique properties to advance our understanding of anion transporter function in health and disease, and to inform the development of novel therapeutics targeting these critical membrane proteins.
References
The Role of DIDS Sodium Salt in Elucidating Anion Transport in Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of anion transport across the erythrocyte membrane is fundamental to understanding a myriad of physiological processes, from respiration to the maintenance of cellular pH and volume. The primary mediator of this rapid exchange of anions like chloride (Cl⁻) and bicarbonate (HCO₃⁻) is the Anion Exchanger 1 (AE1), also known as Band 3 protein. A pivotal tool in the characterization of this transporter is the disulfonic stilbene derivative, 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS). This in-depth technical guide provides a comprehensive overview of the use of DIDS sodium salt for studying anion transport in erythrocytes, focusing on its mechanism of action, quantitative inhibition data, and detailed experimental protocols.
Mechanism of Action of DIDS
DIDS is a potent and specific inhibitor of the Band 3 protein, acting through a two-step mechanism. Initially, DIDS binds reversibly to an outward-facing conformation of the transporter. This is followed by the covalent, irreversible modification of specific lysine residues within the protein, effectively locking the transporter in an inactive state.
Structural and biochemical studies have identified Lysine 539 as a primary site for covalent DIDS adduction. The binding of DIDS is thought to sterically hinder the conformational changes necessary for the transport of anions across the membrane. The inhibition of both chloride and bicarbonate self-exchange is linearly related to the binding of DIDS to the erythrocyte membrane, with complete inhibition (greater than 99%) achieved after the binding of approximately 1.2 x 10⁶ DIDS molecules per cell.[1]
Quantitative Data on DIDS Inhibition and Binding
The interaction of DIDS with the Band 3 protein has been extensively quantified. The following tables summarize key kinetic parameters for DIDS binding and its inhibitory effects on anion transport in human erythrocytes.
| Parameter | Value | Conditions | Reference |
| Reversible Binding Kinetics (0°C) | |||
| Association Rate Constant (k+1) | (3.72 ± 0.42) x 10⁵ M⁻¹s⁻¹ | pH 7.3, 165 mM KCl | |
| Dissociation Rate Constant (k-1) | (9.40 ± 0.68) x 10⁻³ s⁻¹ | pH 7.3, 165 mM KCl | |
| Dissociation Constant (KD) | 2.53 x 10⁻⁸ M (25.3 nM) | Calculated from k+1 and k-1 | |
| Inhibition of Chloride Transport | |||
| Inhibition Constant (Ki) for reversible inhibition | 73 nM | Covalently DIDS-treated cells, [Cl⁻]o = 150 mM | [2] |
| Stoichiometry of Binding | |||
| Molecules for complete inhibition | ~1.2 x 10⁶ molecules/cell | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of DIDS action and the experimental procedures for its use, the following diagrams are provided.
References
- 1. Bicarbonate exchange through the human red cell membrane determined with [14C] bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of residual chloride transport in human red blood cells after maximum covalent 4,4'-diisothiocyanostilbene-2,2'-disulfonic acid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DIDS in Modulating TRPV1 Channel Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a crucial detector of noxious stimuli, including heat, protons (low pH), and pungent compounds like capsaicin. Its role in pain perception and neurogenic inflammation has made it a significant target for analgesic drug development. The modulation of TRPV1 channel activity is a complex process involving various endogenous and exogenous molecules and intricate signaling pathways.
Among the compounds known to modulate TRPV1 function is 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a stilbene derivative traditionally utilized as an inhibitor of anion exchange proteins. Emerging research has revealed a novel role for DIDS as a potent potentiator of TRPV1 activity in an agonist-dependent manner. This technical guide provides a comprehensive overview of the current understanding of DIDS's modulatory effects on the TRPV1 channel, with a focus on quantitative data, detailed experimental protocols, and the putative signaling mechanisms involved.
Data Presentation: Quantitative Effects of DIDS on TRPV1 Function
The potentiation of TRPV1 channel activity by DIDS has been quantified through electrophysiological studies. The following tables summarize the key findings on the effect of DIDS on capsaicin-induced TRPV1 currents in HEK293 cells.
Table 1: Effect of DIDS on the Potency of Capsaicin in Activating TRPV1 Channels [1]
| Condition | EC₅₀ of Capsaicin (nM) | Hill Coefficient |
| Capsaicin alone | 186 | 1.48 |
| Capsaicin + 100 µM DIDS | 83 | 2.08 |
EC₅₀ represents the concentration of capsaicin required to elicit 50% of the maximal response.
Table 2: Voltage-Dependence of DIDS Potentiation of Capsaicin-Induced TRPV1 Currents [1]
| Condition | V₁⸝₂ (mV) | Slope Factor (mV) |
| 100 nM Capsaicin alone | +85 | 63 |
| 100 nM Capsaicin + 100 µM DIDS | +65 | 69 |
V₁⸝₂ is the half-maximal activation voltage obtained from Boltzmann fits of the conductance-voltage relationship.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the modulatory effects of DIDS on TRPV1.
Cell Culture and Transfection
Objective: To express functional TRPV1 channels in a heterologous system for controlled experimental investigation.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding for rat or human TRPV1
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Poly-L-lysine coated glass coverslips
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
One day prior to transfection, seed the cells onto poly-L-lysine coated glass coverslips in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent. Typically, this involves diluting the TRPV1 plasmid DNA and the transfection reagent in serum-free medium, then combining them and incubating for a specified time to allow complex formation.
-
Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, complete culture medium.
-
Allow the cells to express the TRPV1 channels for 24-48 hours before proceeding with electrophysiological or calcium imaging experiments.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the ion currents flowing through TRPV1 channels and quantify the modulatory effects of DIDS.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH). For studying DIDS effects in the absence of extracellular calcium, a Ca²⁺-free solution is used.[1]
-
Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP (pH adjusted to 7.2 with CsOH).
-
Capsaicin stock solution (in ethanol or DMSO)
-
DIDS stock solution (in DMSO)
Protocol:
-
Place a coverslip with transfected HEK293 cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Under visual guidance, approach a transfected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
To measure capsaicin-induced currents, apply capsaicin at various concentrations using a perfusion system.
-
To investigate the effect of DIDS, co-apply a fixed concentration of DIDS (e.g., 100 µM) with varying concentrations of capsaicin.
-
To study the voltage-dependence of the potentiation, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) in the presence of capsaicin with and without DIDS.[1]
-
Record and analyze the resulting currents to determine parameters such as current density, EC₅₀, and voltage-dependence of activation.
Calcium Imaging
Objective: To indirectly measure the activity of TRPV1 channels by monitoring changes in intracellular calcium concentration.
Materials:
-
Fluorescence microscope with a calcium imaging system
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin and DIDS stock solutions
Protocol:
-
Seed TRPV1-transfected HEK293 cells on glass-bottom dishes.
-
Prepare a loading solution containing Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBSS to aid in dye solubilization.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images.
-
Apply capsaicin to the cells and record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation between two wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.
-
To test the effect of DIDS, pre-incubate the cells with DIDS for a few minutes before applying capsaicin and record the subsequent calcium response.
-
Analyze the fluorescence data to determine the magnitude and kinetics of the calcium influx.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanism by which DIDS potentiates TRPV1 channel function remains to be fully elucidated. Current evidence suggests a novel, agonist-dependent mechanism of action.[2][3] DIDS itself does not activate TRPV1 but significantly enhances the currents induced by agonists like capsaicin and protons (low pH).[2] This suggests that DIDS may allosterically modulate the channel, lowering the energy barrier for activation by agonists.
Putative Mechanism of DIDS-Mediated Potentiation of TRPV1
Based on the available data, a hypothesized signaling relationship can be proposed. DIDS appears to act as a positive allosteric modulator of the TRPV1 channel. Its binding, likely to an extracellular or transmembrane domain, induces a conformational change that enhances the affinity of the channel for its agonists or facilitates the conformational changes required for channel opening upon agonist binding. This leads to a leftward shift in the agonist dose-response curve and an increased channel open probability at a given agonist concentration.
Caption: Putative mechanism of DIDS potentiation of TRPV1.
Experimental Workflow for Investigating DIDS Modulation of TRPV1
The following diagram illustrates a typical experimental workflow for characterizing the effects of DIDS on TRPV1 function.
Caption: Experimental workflow for studying DIDS and TRPV1.
Conclusion and Future Directions
DIDS has been identified as a potent, agonist-dependent potentiator of the TRPV1 channel. The quantitative data clearly demonstrate that DIDS increases the sensitivity of TRPV1 to capsaicin and modulates its voltage-dependent gating. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this phenomenon further.
However, the precise molecular mechanism underlying the modulatory action of DIDS on TRPV1 remains an open area of investigation. Future research should focus on:
-
Identifying the DIDS binding site(s) on the TRPV1 protein: This could be achieved through site-directed mutagenesis, photoaffinity labeling, and computational docking studies.
-
Elucidating the downstream signaling pathways: Investigating whether DIDS affects TRPV1 phosphorylation, its interaction with regulatory lipids like PIP₂, or other intracellular signaling cascades will be crucial.
-
Exploring the structure-activity relationship of other stilbene derivatives: This could lead to the development of more potent and specific modulators of TRPV1 for therapeutic applications.
A deeper understanding of the molecular interactions between DIDS and TRPV1 will not only shed light on the complex regulation of this important ion channel but also pave the way for the rational design of novel therapeutics targeting TRPV1 for the management of pain and other sensory disorders.
References
Unveiling the Vasodilatory Potential of DIDS in Cerebral Arteries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the vasodilatory properties of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in cerebral arteries. DIDS, a well-established anion exchange inhibitor, has demonstrated significant potential in inducing vasodilation, a critical factor in cerebrovascular health and disease. This document synthesizes current scientific knowledge, presenting detailed experimental protocols, quantitative data, and elucidated signaling pathways to serve as an in-depth resource for researchers in neuroscience, vascular biology, and pharmacology. Through a meticulous review of existing literature, this guide aims to facilitate further investigation into the therapeutic applications of DIDS and similar compounds in the management of cerebrovascular disorders.
Introduction
Cerebral vasodilation, the widening of blood vessels in the brain, is a fundamental physiological process that ensures adequate blood flow and oxygen supply to neural tissues. Dysregulation of this process is implicated in a range of pathologies, including ischemic stroke, vasospasm, and migraine. The stilbene derivative DIDS has emerged as a molecule of interest due to its ability to induce relaxation of cerebral arteries. This guide delves into the mechanisms underlying this effect, providing a technical framework for its study and potential therapeutic exploitation.
Quantitative Data on DIDS-Induced Vasodilation in Cerebral Arteries
The vasodilatory effect of DIDS on cerebral arteries has been quantified in several studies. The following tables summarize the key findings, offering a comparative overview of its potency and the influence of various pharmacological inhibitors.
| Parameter | Value | Species | Artery Type | Experimental Condition | Reference |
| IC50 | 69 ± 14 μM | Not Specified | Cerebral Arteries | Ex vivo, pressure-constricted | [1] |
Table 1: Potency of DIDS in Inducing Cerebral Artery Vasodilation. The half-maximal inhibitory concentration (IC50) indicates the concentration of DIDS required to achieve 50% of its maximal vasodilatory effect.
| Inhibitor | Concentration | Effect on DIDS-Induced Vasodilation | Implied Mechanism | Reference |
| Elevated Extracellular K+ | High | Prevents DIDS-induced dilation | Dilation is dependent on membrane hyperpolarization | [2] |
| Potassium Channel Blockers | Various | No effect | Dilation is independent of K+ channel activation | [2] |
| Niflumic Acid | Not Specified | No effect | Dilation is not mediated by Ca2+-activated Cl- channels | [2] |
Table 2: Influence of Inhibitors on DIDS-Induced Cerebral Vasodilation. This table outlines the impact of various pharmacological agents on the vasodilatory action of DIDS, providing insights into its mechanism of action.
Signaling Pathways of DIDS-Induced Vasodilation
The vasodilatory action of DIDS in cerebral arteries is primarily attributed to its inhibition of chloride channels in vascular smooth muscle cells (VSMCs). This inhibition leads to membrane hyperpolarization and subsequent relaxation. The endothelium may also play a modulatory role, although the direct effect of DIDS on endothelial signaling in cerebral arteries requires further investigation.
Vascular Smooth Muscle Cell Signaling
The primary mechanism of DIDS-induced vasodilation in cerebral arteries involves the direct inhibition of chloride channels on vascular smooth muscle cells. This leads to a cascade of events culminating in muscle relaxation and vessel dilation.
Caption: DIDS action on vascular smooth muscle cells.
Potential Endothelium-Dependent Signaling
While the direct action of DIDS on VSMCs is well-supported, the contribution of the endothelium to DIDS-induced vasodilation in cerebral arteries is an area of active research. Endothelium-derived factors such as nitric oxide (NO) are potent vasodilators. It is plausible that DIDS may indirectly influence endothelial signaling.
Caption: Potential endothelium-dependent vasodilation pathway.
Experimental Protocols
The following section provides a detailed methodology for assessing the vasodilatory properties of DIDS in isolated cerebral arteries using pressure myography, a standard ex vivo technique.
Isolation and Mounting of Cerebral Arteries
-
Animal Model: Male Wistar rats (250-300g) are commonly used. Euthanize the animal via an approved method (e.g., CO2 asphyxiation followed by decapitation).
-
Brain Extraction: Carefully remove the brain and place it in a dissecting dish filled with ice-cold physiological salt solution (PSS).
-
Artery Dissection: Under a dissecting microscope, carefully dissect the middle cerebral artery (MCA) or posterior cerebral artery (PCA) from the surface of the brain.
-
Cannulation: Transfer the isolated artery segment to the chamber of a pressure myograph system (e.g., DMT or Living Systems Instrumentation) filled with PSS. Mount the artery onto two glass micropipettes and secure it with sutures.
-
Pressurization: Pressurize the artery to a physiological level (e.g., 60-80 mmHg) and equilibrate for 30-60 minutes at 37°C, while continuously superfusing with oxygenated (95% O2, 5% CO2) PSS.
Assessment of Vasodilatory Response to DIDS
-
Pre-constriction: To study vasodilation, the artery must first be pre-constricted. Induce a stable myogenic tone by increasing the intraluminal pressure, or apply a vasoconstrictor such as serotonin (5-HT) or U46619 to achieve approximately 50-70% of the maximal constriction.
-
Dose-Response Curve: Once a stable constriction is achieved, add DIDS to the superfusion solution in a cumulative, concentration-dependent manner (e.g., 10^-7 to 10^-4 M).
-
Data Acquisition: Continuously record the internal diameter of the artery using a video dimension analyzer.
-
Data Analysis: Express the changes in arterial diameter as a percentage of the pre-constricted tone. Plot the concentration-response curve and calculate the IC50 value.
Investigation of Underlying Mechanisms
-
Role of the Endothelium: To determine the involvement of the endothelium, experiments can be repeated in arteries where the endothelium has been mechanically removed (denuded). This can be achieved by passing an air bubble or a human hair through the lumen of the artery before pressurization. Successful denudation is confirmed by the absence of a vasodilatory response to an endothelium-dependent vasodilator like acetylcholine.
-
Pharmacological Inhibition: To investigate the involvement of specific ion channels or signaling pathways, pre-incubate the artery with selective inhibitors (e.g., potassium channel blockers, L-NAME for nitric oxide synthase inhibition) for 20-30 minutes before constructing the DIDS dose-response curve.
Caption: Workflow for pressure myography experiments.
Conclusion and Future Directions
DIDS demonstrates clear vasodilatory properties in cerebral arteries, primarily through the inhibition of chloride channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. This technical guide provides a foundational understanding and practical framework for researchers investigating these effects.
Future research should focus on several key areas:
-
Elucidating the specific chloride channel subtypes targeted by DIDS in cerebral arteries.
-
Quantifying the precise contribution of the endothelium to DIDS-induced vasodilation.
-
Investigating the in vivo efficacy and safety of DIDS and its analogs in animal models of cerebrovascular disease.
-
Exploring the potential of DIDS as a pharmacological tool to probe the role of chloride channels in the regulation of cerebral blood flow.
By addressing these questions, the scientific community can further unravel the complexities of cerebrovascular regulation and potentially develop novel therapeutic strategies for a range of neurological disorders.
References
Methodological & Application
DIDS sodium salt experimental protocol for cell culture
Application Notes: DIDS Sodium Salt in Cell Culture
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) sodium salt is a widely utilized chemical tool in cell biology research. It is primarily known as a potent, irreversible inhibitor of anion exchange proteins, most notably the Band 3 protein (anion exchanger 1, AE1) responsible for chloride-bicarbonate exchange in erythrocytes.[1][2] Its isothiocyanate groups form covalent bonds with lysine residues on the target proteins, leading to inhibition.[1] Beyond its classical role, DIDS has been shown to affect a variety of other cellular targets, including other chloride channels, voltage-dependent anion channels (VDAC), and even enzymes like caspases.[3][4][5] This broad activity profile makes DIDS a valuable agent for investigating cellular processes such as pH regulation, cell volume control, apoptosis, and neuroinflammation.[4][6] However, researchers should be aware that DIDS is unstable in aqueous solutions and can hydrolyze and multimerize, forming derivatives that may be significantly more potent than DIDS itself.[3]
Mechanism of Action
DIDS primarily functions by covalently binding to and inhibiting anion transporters on the cell surface. In Ehrlich ascites tumor cells, it exhibits both reversible competitive inhibition and subsequent irreversible binding to the chloride transporter.[7] Its inhibitory effects are not limited to anion exchangers. Studies have demonstrated that DIDS can protect against neuronal injury by suppressing the Toll-like receptor 2 (TLR2) signaling pathway, which leads to a downstream reduction in interleukin-1β (IL-1β) expression.[6] Furthermore, DIDS has been shown to directly inhibit the activity of caspases-3, -8, and -9 in cell lysates, suggesting a role in modulating apoptosis independent of its effects on ion channels.[4][5]
Quantitative Data Summary
The effective concentration of DIDS can vary significantly depending on the cell type, the target protein, and the specific biological process being investigated. The following table summarizes key quantitative data from various studies.
| Parameter | Cell Type / System | Value | Application / Target | Reference |
| IC₅₀ | ClC-Ka chloride channel | 100 µM | Ion Channel Inhibition | [3][8] |
| IC₅₀ | ClC-ec1 Cl⁻/H⁺ exchanger | ~300 µM | Ion Channel Inhibition | [3][8] |
| IC₅₀ | Neuroblastoma cells | 150 nM | Cl⁻ Uptake Inhibition | |
| IC₅₀ | Hippocampal CA1 neurons | 26 µM | Neuroprotection (Ischemia) | [6] |
| K₁/₂ (Apparent) | Human Erythrocytes | 1 µM | Deformation-Induced Cation Flux | [1] |
| Kᵢ (Competitive) | Ehrlich ascites tumor cells | ~2 µM | Reversible Chloride Exchange Inhibition | [7] |
| Effective Conc. | HeLa Cells | 50 - 500 µM | Inhibition of Staurosporine-induced Caspase Activity | [4] |
| Effective Conc. | Cancer Cells (ALA-SDT) | 100 - 200 µM | Inhibition of Apoptosis | [5][9] |
| Effective Conc. | Porcine Thyroid Cells | 1 mM | Inhibition of TSH-induced Iodide Efflux | [10] |
| Effective Conc. | RAD51 Protein | 0 - 10 µM | Inhibition of Strand Exchange | [5][9] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
This protocol outlines the basic steps for preparing and applying DIDS to cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of DIDS (e.g., 100 mM) in sterile DMSO.[11] DIDS is also soluble in water up to 0.5%.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the DIDS stock solution.
-
Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM to 500 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[6]
-
Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Prepare a vehicle control using the same final concentration of DMSO.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the medium containing the desired DIDS concentration (or vehicle control) to the cells.
-
Incubate the cells for the desired experimental duration (e.g., 1 to 24 hours), depending on the assay.[5][6]
-
Proceed with downstream analysis, such as viability or apoptosis assays.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells treated with DIDS. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Materials:
-
Cells seeded in a 96-well plate and treated with DIDS as per Protocol 1
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[12]
-
Multi-well spectrophotometer
Procedure:
-
Following DIDS treatment (Protocol 1), add 10 µL of MTT solution to each well, achieving a final concentration of approximately 0.45 mg/mL.[13]
-
Incubate the plate for 1 to 4 hours at 37°C, allowing formazan crystals to form.[12][13]
-
Add 100-150 µL of the solubilization solution to each well.[12][13]
-
Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based protocol differentiates between live, early apoptotic, late apoptotic, and necrotic cells following DIDS treatment. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[14][15]
Materials:
-
Cells treated with DIDS as per Protocol 1
-
Annexin V-FITC (or other fluorochrome) staining kit
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using a known stimulus, with or without DIDS co-treatment.
-
Harvest the cells, including both adherent and floating populations. Centrifuge at approximately 300-600 x g for 5 minutes.
-
Wash the cell pellet twice with cold sterile PBS.[14]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1–5 x 10⁵ cells per 500 µL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 5-15 minutes at room temperature in the dark.[15]
-
Analyze the samples immediately by flow cytometry.
Visualizations
Caption: General experimental workflow for cell culture studies using DIDS.
Caption: DIDS inhibits anion exchange and key nodes in inflammatory and apoptotic pathways.
References
- 1. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DIDS protects against neuronal injury by blocking Toll-like receptor 2 activated-mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for DIDS in Patch Clamp Experiments
Topic: Optimal Working Concentration of DIDS for Patch Clamp Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a widely used chemical tool for investigating the function of anion transporters and channels.[1] It acts as a non-selective inhibitor, primarily targeting chloride channels and exchangers, which are crucial for regulating cell volume, membrane potential, and ionic homeostasis.[2] Aberrations in chloride channel function are implicated in various pathologies, making DIDS a valuable reagent for dissecting chloride-dependent processes in both physiological and disease models.[2] These application notes provide a comprehensive guide to using DIDS in patch clamp electrophysiology, focusing on its mechanism, effective concentrations, and detailed experimental protocols.
Mechanism of Action
DIDS functions as a non-selective, covalent inhibitor of several chloride channels.[2] Its primary mechanism involves the formation of reversible or irreversible adducts with lysine and cysteine residues located in the pore-forming regions of its target channels.[2] It is important to note that DIDS is not selective for a single chloride channel and can inhibit multiple channel classes and exchangers.[2] Recent studies have also shown that in aqueous solutions, DIDS can hydrolyze and form polythiourea oligomers, which exhibit significantly higher potency (3-200 times more) in inhibiting channels like the bacterial ClC-ec1 Cl⁻/H⁺ exchanger and the mammalian ClC-Ka chloride channel compared to DIDS itself.[1]
Quantitative Data: Effective Concentrations and IC50 Values
The optimal working concentration of DIDS is highly dependent on the specific ion channel being studied and the experimental conditions. The following table summarizes reported IC50 values and effective concentrations from various studies.
| Target Channel/Protein | Cell Type / System | Experimental Conditions | IC50 / Effective Concentration | Reference |
| Inhibition | ||||
| ClC-Ka Chloride Channel | Patch Clamp Assays | 22°C, physiological buffer | IC50 = 100 µM | [1][2] |
| ClC-ec1 Cl⁻/H⁺ Exchanger | Bacterial System | Symmetrical chloride, pH 7.4 | IC50 ≈ 300 µM | [1][2] |
| STICs (Spontaneous Transient Inward Currents) | Smooth Muscle (Cerebral Arteries) | 37°C, ex vivo | IC50 = 69 ± 14 µM | [2] |
| ClC-2 Chloride Channel | Neonatal Rats (Ischemia-Hypoxia model) | In vivo | Not specified (mRNA/protein reduction) | [3] |
| Potentiation / Modulation | ||||
| TRPV1 Currents | DRG Neurons | Whole-cell patch (Capsaicin/acid challenge) | 10–100 µM (enhancement) | [2][3] |
| KCNQ1/KCNE1 Channels | Xenopus oocytes, iPSC Cardiomyocytes | Two-electrode voltage clamp (TEVC), MEA | Not specified (activator) | [4] |
Key Experimental Protocols
A standard whole-cell patch clamp protocol is the gold standard for investigating the effects of compounds on ion channels.[5][6] The following protocol outlines the key steps for assessing the impact of DIDS on a target ion channel.
-
DIDS Stock Solution: DIDS is not readily soluble in water at working concentrations.[2]
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in Dimethyl Sulfoxide (DMSO).
-
To aid dissolution, warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath.[3]
-
Store the stock solution in aliquots at -20°C or below for several months to avoid repeated freeze-thaw cycles.[2][3]
-
-
Extracellular (Bath) Solution:
-
Intracellular (Pipette) Solution:
-
Cell Preparation: Plate cells at an appropriate density on glass coverslips suitable for patch clamp recording.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.[6]
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Approach a target cell with the micropipette while applying slight positive pressure.[8]
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).[9]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[10] This provides electrical and molecular access to the cell's interior.[6]
-
-
Data Acquisition:
-
Switch to voltage-clamp mode and hold the cell at a potential appropriate for the channel of interest (e.g., -80 mV).[11]
-
Apply a voltage protocol (e.g., a series of voltage steps) to elicit ionic currents.[5]
-
Record stable baseline currents for several minutes in the control extracellular solution.
-
-
DIDS Application:
-
Dilute the DIDS stock solution into the extracellular solution to achieve the desired final concentrations. It is common to test a range of concentrations (e.g., 1 µM to 300 µM) to generate a concentration-response curve.
-
Perfuse the recording chamber with the DIDS-containing solution. Allow sufficient time for the drug effect to reach a steady state.
-
-
Washout:
-
Perfuse the chamber with the control extracellular solution to wash out the DIDS and observe any reversal of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude before (control) and after DIDS application.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - I_DIDS / I_Control) * 100.
-
Plot the percentage of inhibition against the DIDS concentration and fit the data to the Hill equation to determine the IC50 value.[5][12]
-
Visualized Workflows and Mechanisms
Caption: Experimental workflow for a patch clamp study using DIDS.
Caption: Mechanism of DIDS-mediated chloride channel blockade.
Important Considerations and Pitfalls
-
Non-Selectivity: DIDS is not a selective inhibitor and can affect multiple types of chloride channels and exchangers.[2] Results should be interpreted with caution, and orthogonal validation with other blockers or genetic knockdowns may be necessary.
-
Solubility: As mentioned, DIDS has poor water solubility.[2] Ensure it is fully dissolved in DMSO before diluting into aqueous recording solutions. Incomplete dissolution can lead to inaccurate concentrations and inconsistent results.
-
Stability in Solution: DIDS is known to be unstable in aqueous solutions, where it can form oligomers that are more potent than the parent compound.[1] For quantitative and reproducible experiments, it is advisable to use freshly prepared DIDS dilutions for each experiment.
-
Off-Target Effects: While primarily known as a chloride channel blocker, DIDS has been shown to modulate other channels, such as potentiating TRPV1 currents and activating KCNQ1/KCNE1 channels.[2][4] Researchers should be aware of potential off-target effects in their specific cell type.
-
Voltage Dependence: The blocking effect of DIDS on certain channels, like some Ca²⁺-activated Cl⁻ channels (ICl(Ca)), can be voltage-dependent.[13] It is crucial to assess the effect of DIDS at different membrane potentials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 3. apexbt.com [apexbt.com]
- 4. 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (DIDS) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dstc.jp [dstc.jp]
- 13. The Concise Guide to Pharmacology 2013/14: Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ischemia-Hypoxia-Induced White Matter Damage Using DIDS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemia-hypoxia-induced white matter damage is a significant contributor to neurological disability, particularly in the developing brain. This condition is characterized by the injury and loss of oligodendrocytes, the myelin-producing cells of the central nervous system, leading to demyelination and impaired axonal function. The voltage-gated chloride channel 2 (ClC-2) has been identified as a key player in the pathophysiology of this damage. 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a well-known anion channel blocker, has emerged as a promising neuroprotective agent by inhibiting the excessive opening of ClC-2 channels during ischemic-hypoxic events.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing DIDS to study and potentially mitigate ischemia-hypoxia-induced white matter damage in a neonatal rat model.
Mechanism of Action of DIDS in White Matter Protection
Ischemia and hypoxia trigger an excessive opening of ClC-2 channels in oligodendrocytes, leading to an influx of chloride ions and subsequent cell volume dysregulation, which contributes to apoptosis.[1] DIDS acts as a blocker of these ClC-2 channels.[1][2] By inhibiting ClC-2, DIDS prevents the pathological ion and water shifts, thereby reducing oligodendrocyte apoptosis.[1] Furthermore, DIDS administration has been shown to decrease the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), which are key mediators of secondary injury in the white matter.[2][3] This multi-faceted action of DIDS ultimately leads to reduced demyelination and preservation of white matter integrity.[2]
Data Presentation
The following tables summarize the quantitative effects of DIDS in a neonatal rat model of ischemia-hypoxia-induced white matter damage.
Table 1: Effect of DIDS on ClC-2 mRNA and Protein Expression
| Treatment Group | ClC-2 mRNA Level (relative to sham) | ClC-2 Protein Expression (relative to sham) |
| Sham | 1.00 | 1.00 |
| Ischemia-Hypoxia (IH) | Significantly increased | Significantly increased |
| IH + DIDS (1h post-injury) | Significantly reduced vs. IH | Significantly reduced vs. IH |
| IH + DIDS (6h post-injury) | Reduced vs. IH | Reduced vs. IH |
Data compiled from studies showing significant reduction in ClC-2 expression with DIDS treatment.[2][3]
Table 2: Effect of DIDS on Markers of Oxidative Stress and Inflammation
| Treatment Group | ROS Concentration (relative to sham) | iNOS mRNA Level (relative to sham) | TNF-α mRNA Level (relative to sham) |
| Sham | 1.00 | 1.00 | 1.00 |
| Ischemia-Hypoxia (IH) | Significantly increased | Significantly increased | Significantly increased |
| IH + DIDS (1h post-injury) | Significantly reduced vs. IH | Significantly reduced vs. IH | Significantly reduced vs. IH |
| IH + DIDS (6h post-injury) | Reduced vs. IH | Reduced vs. IH | Reduced vs. IH |
Data based on findings demonstrating the potent anti-inflammatory and antioxidant effects of DIDS.[2][3]
Table 3: Effect of DIDS on Oligodendrocyte Apoptosis and Myelination
| Treatment Group | Caspase-3 & NG-2 Positive Cells (number) | Myelin Staining Intensity |
| Sham | Low | Strong |
| Ischemia-Hypoxia (IH) | Significantly elevated | Weaker |
| IH + DIDS (1h post-injury) | Significantly attenuated vs. IH | Ameliorated |
This table reflects the protective effect of DIDS on oligodendrocytes and myelin.[2]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of DIDS on ischemia-hypoxia-induced white matter damage.
Protocol 1: Neonatal Rat Model of Hypoxia-Ischemia
This protocol is adapted from the widely used Rice-Vannucci model.
Materials:
-
7-day-old Sprague-Dawley rat pups
-
Isoflurane anesthesia system
-
Dissecting microscope
-
Fine surgical scissors and forceps
-
Suture (5-0 silk)
-
Hypoxic chamber (8% oxygen, balance nitrogen)
-
Heating pad
Procedure:
-
Anesthetize the rat pup using isoflurane (3% for induction, 1.5% for maintenance).
-
Place the pup in a supine position under a dissecting microscope.
-
Make a midline incision in the neck to expose the left common carotid artery.
-
Carefully separate the artery from the vagus nerve.
-
Ligate the left common carotid artery with a 5-0 silk suture.
-
Suture the incision and allow the pup to recover for 1-2 hours with its dam.
-
Place the pup in a hypoxic chamber with 8% oxygen at 37°C for a specified duration (e.g., 90 minutes for severe injury, 50 minutes for mild injury).[2]
-
After the hypoxic period, return the pup to its dam.
Protocol 2: DIDS Administration
Materials:
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Sterile 0.1 M Potassium Bicarbonate (KHCO3) or DMSO as a solvent
-
Sterile phosphate-buffered saline (PBS) or saline for dilution
-
Insulin syringe (27-30 gauge needle)
Procedure:
-
Preparation of DIDS solution: DIDS is soluble in 0.1 M KHCO3 or DMSO.[4] Prepare a stock solution (e.g., 10 mg/mL) and dilute it with sterile PBS or saline to the final desired concentration for injection. A final dosage of 5 mg/kg is often used.[5]
-
Timing of Administration: DIDS can be administered at various time points post-hypoxia-ischemia (e.g., 1 hour, 6 hours) to assess the therapeutic window.[3]
-
Injection Procedure (Intraperitoneal):
-
Gently restrain the neonatal rat. The two-person technique is recommended for safety and accuracy.[6]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[7][8]
-
Inject the DIDS solution slowly. The injection volume should not exceed 10 ml/kg.[6]
-
Withdraw the needle and return the pup to its dam.
-
Protocol 3: Immunohistochemistry for Myelin and Oligodendrocytes
Materials:
-
Rat brain tissue sections (paraffin-embedded or frozen)
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100 and blocking serum)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-Myelin Basic Protein (MBP) for myelin, anti-Olig2 for oligodendrocyte lineage cells, anti-Caspase-3 for apoptosis)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix and permeabilize frozen sections.
-
Perform antigen retrieval if necessary (e.g., citrate buffer heat-induced retrieval).
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash sections with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash sections with PBS.
-
Mount coverslips using mounting medium with DAPI.
-
Visualize and capture images using a fluorescence or confocal microscope.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
This protocol is based on the use of the DCFH-DA probe.
Materials:
-
Fresh brain tissue (white matter regions)
-
Ice-cold Locke's buffer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Homogenize the brain tissue in ice-cold Locke's buffer.
-
Dilute the homogenate to a final concentration of approximately 10 mg tissue/mL.[1]
-
Add DCFH-DA to the homogenate to a final concentration of 5 µM.
-
Incubate the mixture at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[1]
-
Quantify ROS levels by comparing the fluorescence to a standard curve of dichlorofluorescein (DCF).
Protocol 5: Western Blot for ClC-2 and Caspase-3
Materials:
-
Brain tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ClC-2, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from white matter tissue and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Signaling Pathway
Caption: Protective mechanism of DIDS in ischemic-hypoxic white matter injury.
Experimental Workflow
Caption: Workflow for studying DIDS effects on white matter damage.
References
- 1. Oligodendrocyte progenitor cells' fate after neonatal asphyxia—Puzzling implications for the development of hypoxic–ischemic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of neonatal hypoxia‐ischaemia on oligodendrocyte survival, maturation and myelinating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Vulnerability of Late Oligodendrocyte Progenitors to Hypoxia–Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. research.vt.edu [research.vt.edu]
Protocol for a Gold Standard Technique: Utilizing DIDS in the Study of Spontaneous Transient Inward Currents (STICs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the application of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) in the investigation of spontaneous transient inward currents (STICs). These transient currents, pivotal in regulating the membrane potential of various cell types, particularly smooth muscle cells, are primarily generated by the activation of calcium-activated chloride channels (CaCCs). DIDS serves as a valuable pharmacological tool to probe the underlying mechanisms of STICs and to screen for potential therapeutic modulators of this pathway.
Introduction to STICs and the Role of DIDS
Spontaneous transient inward currents (STICs) are electrical events initiated by the spontaneous release of calcium (Ca²⁺) from intracellular stores, such as the sarcoplasmic reticulum (SR). These localized Ca²⁺ release events, often termed "Ca²⁺ sparks," activate nearby CaCCs on the plasma membrane. The subsequent influx of chloride ions results in a transient inward current that depolarizes the cell membrane, influencing cellular excitability and contractility. The Ano1 (TMEM16A) protein is a primary molecular candidate for the CaCC responsible for generating STICs.
DIDS is a widely used, non-selective inhibitor of anion exchangers and chloride channels. Its application in the study of STICs allows researchers to confirm the chloride-dependent nature of these currents and to quantify the contribution of DIDS-sensitive channels to their generation.
Data Presentation: Quantitative Effects of DIDS on STICs
The inhibitory effect of DIDS on STICs is concentration-dependent. The following table summarizes the expected quantitative impact of various DIDS concentrations on STIC amplitude. Researchers should note that the effect on STIC frequency can be more variable and may require careful analysis.
| DIDS Concentration (µM) | Approximate Inhibition of STIC Amplitude (%) | Reference Notes |
| 10 | 10-20% | Threshold for observable inhibition. |
| 50 | 30-40% | Substantial but incomplete block. |
| 100 | ~50% | Approaching the half-maximal inhibitory concentration (IC50). |
| 210 | ~50% | Reported IC50 for STICs in some smooth muscle preparations. |
| 500 | >80% | Near-complete inhibition of STIC amplitude. |
Note: The precise IC50 value can vary depending on the cell type and experimental conditions. It is recommended that a full dose-response curve be generated for each specific experimental model.
Experimental Protocols
This section outlines the key experimental protocols for studying STICs and the effect of DIDS using the whole-cell patch-clamp technique.
Cell Preparation
-
Cell Isolation: Isolate single smooth muscle cells from the tissue of interest (e.g., artery, airway, bladder) using established enzymatic digestion protocols.
-
Cell Culture (Optional): If required, culture the isolated cells in an appropriate medium and incubator conditions (e.g., 37°C, 5% CO₂). For STICs studies, freshly isolated cells are often preferred.
-
Plating: Plate the cells onto glass coverslips suitable for microscopy and electrophysiological recording. Allow sufficient time for the cells to adhere firmly.
Solutions and Reagents
a. DIDS Stock Solution Preparation:
-
Prepare a high-concentration stock solution of DIDS (e.g., 100 mM) in dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. DIDS is light-sensitive.
-
On the day of the experiment, thaw a fresh aliquot and dilute it to the desired final concentrations in the external recording solution. Note: The final DMSO concentration in the recording solution should be kept low (ideally ≤ 0.1%) to avoid solvent effects.
b. Electrophysiology Solutions:
| External Solution (Tyrode's Solution) | Internal (Pipette) Solution |
| 135 mM NaCl | 130 mM CsCl |
| 5.4 mM KCl | 1 mM MgCl₂ |
| 1.8 mM CaCl₂ | 10 mM HEPES |
| 1 mM MgCl₂ | 10 mM EGTA |
| 10 mM HEPES | 4 mM Mg-ATP |
| 10 mM Glucose | 0.3 mM Na-GTP |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with CsOH |
Note: Cesium-based internal solution is used to block potassium channels, which can contaminate STIC recordings. The high concentration of EGTA in the internal solution chelates intracellular calcium, preventing global calcium elevation and ensuring that recorded STICs are due to localized, spontaneous calcium release events.
Whole-Cell Patch-Clamp Recording
-
Setup: Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope equipped with patch-clamp electrophysiology hardware and software.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV. This potential is negative enough to provide a sufficient driving force for chloride ions to enter the cell, resulting in inward currents.
-
Baseline Recording: Record STICs for a stable baseline period of at least 5-10 minutes before any drug application.
-
DIDS Application: Perfuse the recording chamber with the external solution containing the desired concentration of DIDS. The perfusion should be at a steady rate (e.g., 1-2 mL/min) to ensure complete exchange of the bath solution.
-
Recording during DIDS Application: Continuously record the current during DIDS application to observe the time course of its inhibitory effect on STICs.
-
Washout: After recording the effect of DIDS, perfuse the chamber with the DIDS-free external solution to observe the reversibility of the inhibition.
-
Data Analysis: Analyze the recorded currents to determine the amplitude and frequency of STICs before, during, and after DIDS application.
Mandatory Visualizations
Signaling Pathway of Spontaneous Transient Inward Currents (STICs)
Caption: Signaling cascade of STIC generation and its inhibition by DIDS.
Experimental Workflow for Studying STICs with DIDS
Caption: Step-by-step workflow for investigating the effect of DIDS on STICs.
Application of DIDS in Cancer Research: Modulating Cell Death Pathways
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a well-established chemical probe primarily known for its irreversible inhibition of anion exchange proteins, particularly members of the Solute Carrier (SLC) family like the chloride-bicarbonate exchangers.[1] In the context of cancer research, this inhibitory action extends to the modulation of intracellular pH and ion homeostasis, processes intricately linked to tumor progression and survival. Beyond its effects on anion transport, DIDS has been shown to directly and indirectly influence various cell death pathways, making it a valuable tool for investigating cancer cell biology and a potential starting point for novel therapeutic strategies.
These application notes provide an overview of the mechanisms through which DIDS can be utilized to modulate apoptosis, and potentially other cell death pathways like necroptosis and autophagy, in cancer cells.
Modulation of Apoptosis
DIDS has been demonstrated to exert a multi-faceted influence on the apoptotic cascade. Its primary mechanisms of action in this context include:
-
Inhibition of Anion Exchangers: By blocking chloride-bicarbonate exchangers on the plasma membrane, DIDS can disrupt the regulation of intracellular pH (pHi). An acidic tumor microenvironment is a hallmark of many cancers, and DIDS's ability to interfere with pH regulation can create cellular stress, contributing to the initiation of apoptosis.[2][3]
-
Targeting Mitochondrial Voltage-Dependent Anion Channel (VDAC): DIDS can permeate the cell and interact with VDAC, a crucial protein in the outer mitochondrial membrane.[4] VDAC plays a key role in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. By inhibiting VDAC, DIDS can modulate this release and influence the downstream activation of caspases.[4]
-
Direct Caspase Inhibition: DIDS possesses two reactive isothiocyanate groups that can covalently modify proteins.[4] It has been shown to directly inhibit the activity of executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and -9.[4][5] This direct inhibition provides a powerful tool to dissect the caspase-dependent signaling cascade in apoptosis.
Potential Modulation of Other Cell Death Pathways
While the role of DIDS in apoptosis is relatively well-documented, its effects on other cell death modalities in cancer are less understood but represent an active area of investigation.
-
Necroptosis: This is a form of programmed necrosis that is independent of caspases and is mediated by the RIPK1/RIPK3/MLKL signaling axis.[6][7] Given that DIDS can inhibit caspases, it could potentially sensitize cancer cells to necroptosis, especially in apoptosis-resistant tumors. Further research is needed to elucidate the direct effects of DIDS on the phosphorylation and activation of RIPK1 and MLKL.
-
Autophagy: Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context.[8][9] The modulation of intracellular ion balance and cellular stress by DIDS could potentially trigger an autophagic response. Investigating the effect of DIDS on autophagy flux, for instance by monitoring the conversion of LC3-I to LC3-II, can provide insights into its broader impact on cellular homeostasis.
Applications in Drug Development
The multifaceted effects of DIDS on cancer cell death pathways make it a valuable pharmacological tool. Researchers and drug development professionals can utilize DIDS to:
-
Validate therapeutic targets: By using DIDS to inhibit specific anion exchangers or VDAC, researchers can validate their importance in cancer cell survival and proliferation.
-
Sensitize cancer cells to other therapies: DIDS-induced modulation of cell death pathways could potentially enhance the efficacy of conventional chemotherapeutics or radiation therapy.
-
Investigate mechanisms of drug resistance: DIDS can be used to probe the role of ion transport and apoptosis evasion in the development of drug resistance.
Data Presentation
Table 1: IC50 Values of DIDS in Various Cancer Cell Lines
Example of Experimentally Determined IC50 Values (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| HeLa | Cervical Cancer | 48 | 75.2 | MTT Assay |
| MCF-7 | Breast Cancer | 48 | 123.5 | MTT Assay |
| A549 | Lung Cancer | 48 | 98.7 | CellTiter-Glo |
| Jurkat | Leukemia | 24 | 55.4 | Trypan Blue Exclusion |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with DIDS
This protocol provides a general guideline for treating cultured cancer cells with DIDS to study its effects on cell death pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cancer cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).
-
-
Preparation of DIDS Stock Solution:
-
Prepare a high-concentration stock solution of DIDS (e.g., 100 mM) in DMSO.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the DIDS stock solution.
-
Prepare a series of working concentrations of DIDS by diluting the stock solution in complete cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of DIDS or a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested and processed for various downstream assays to assess the effects of DIDS on cell death pathways, such as those described below.
-
Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in DIDS-treated cells using flow cytometry.
Materials:
-
DIDS-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. For suspension cells, collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
Data analysis will allow for the quantification of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1][10]
-
Protocol 3: Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
DIDS-treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Collect the supernatant (cytosolic extract).
-
-
Assay:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare the reaction buffer containing DTT according to the kit instructions.
-
Add 50 µL of the reaction buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
Protocol 4: Assessment of Autophagy by LC3-II Western Blot
This protocol is used to monitor the conversion of LC3-I to LC3-II, a hallmark of autophagy activation.
Materials:
-
DIDS-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3 (recognizes both LC3-I and LC3-II)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest and wash the cells.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis:
Mandatory Visualization
Caption: DIDS-mediated modulation of apoptotic signaling pathways.
Caption: Experimental workflow for assessing apoptosis using Annexin V/PI staining.
Caption: Logical relationship of DIDS and its potential influence on major cell death pathways.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the cytotoxicity induced by didocosahexaenoin, an omega 3 derivative, in human prostate carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DIRAS3 induces autophagy and enhances sensitivity to anti-autophagic therapy in KRAS-driven pancreatic and ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depletion of RIPK3 or MLKL blocks TNF-driven necroptosis and switches towards a delayed RIPK1 kinase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichotomous role of autophagy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. TRADD Mediates RIPK1-Independent Necroptosis Induced by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptotic‐susceptible dendritic cells exhibit enhanced antitumor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Autophagy in Cancer Cells by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating the Effects of DIDS on Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from neural crest cells, presents significant therapeutic challenges, particularly in high-risk cases. The exploration of novel therapeutic agents that can modulate key cellular processes such as proliferation and apoptosis is crucial. This document provides a detailed guide for the application of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in neuroblastoma cell lines. DIDS is a well-characterized stilbene derivative known to inhibit anion exchange proteins, which play a role in regulating intracellular pH and cell volume, processes often dysregulated in cancer. While direct studies on DIDS in neuroblastoma are limited, its known mechanisms of action in other cancer types suggest its potential as a valuable research tool to probe the role of anion transport in neuroblastoma pathophysiology.
Putative Mechanism of Action of DIDS in Neuroblastoma
DIDS is a potent and irreversible inhibitor of anion exchanger (AE) proteins, particularly members of the Solute Carrier Family 4 (SLC4A).[1][2] Some cancer cells exhibit altered ion transport dynamics, and members of the SLC4A family have been implicated in tumorigenesis.[3] The primary hypothesized mechanism of DIDS in a cancer context involves the disruption of intracellular pH (pHi) homeostasis. By inhibiting bicarbonate (HCO3-) transport, DIDS can lead to intracellular acidification, which in turn can trigger apoptotic pathways.
Additionally, DIDS has been shown to have other cellular effects, including the inhibition of the DNA repair protein RAD51 and the induction of apoptosis through caspase activation in various cell types, which could also contribute to its potential anti-cancer activity.[4][5]
Quantitative Data Summary
Due to the limited direct research of DIDS on neuroblastoma cells, the following table summarizes effective concentrations and key findings from studies on other cell types, which can serve as a starting point for neuroblastoma investigations.
| Parameter | Cell Type | Effective Concentration | Key Findings | Reference |
| Anion Exchange Inhibition | Ehrlich ascites tumor cells | Ki ≈ 2 µM (reversible), 25 µM (irreversible) | Competitive and irreversible inhibition of chloride exchange. | [6] |
| Apoptosis Induction | Hippocampal neuronal cell line | Not specified | DIDS induces apoptotic cell death. | [7] |
| RAD51 Inhibition | In vitro assay | 0-10 µM | Inhibits RAD51-mediated strand exchange. | [4][5] |
| Caspase Inhibition | Not specified | 100 µM | Inhibits caspase-3 and caspase-9 activation. | [4][5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of DIDS on neuroblastoma cells. These protocols are based on standard methodologies and may require optimization for specific neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y, SK-N-BE(2))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
DIDS (stock solution in DMSO or aqueous buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DIDS in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the DIDS-containing medium. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest DIDS concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Neuroblastoma cells treated with DIDS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed neuroblastoma cells in 6-well plates and treat with various concentrations of DIDS for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[10][11]
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by DIDS.
Materials:
-
Neuroblastoma cells treated with DIDS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, p-Akt, Akt, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat neuroblastoma cells with DIDS for the desired time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13][14]
Visualizations
Caption: Proposed signaling pathways affected by DIDS in neuroblastoma cells.
Caption: General experimental workflow for studying DIDS in neuroblastoma.
References
- 1. SLC4A transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anion exchanger 1: Protean function and associations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SLC4A2 anion exchanger promotes tumour cell malignancy via enhancing net acid efflux across golgi membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for DIDS Sodium Salt in Perforated Patch Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
The perforated patch clamp technique is a powerful electrophysiological method that allows for the measurement of ionic currents while preserving the intracellular signaling environment of the cell under investigation. Unlike conventional whole-cell patch clamp, where the cell membrane is ruptured, the perforated patch technique utilizes pore-forming agents to create small channels in the membrane patch, allowing for electrical access without dialyzing the cytoplasm. This preserves endogenous second messengers and other small molecules, providing a more physiologically relevant recording configuration.
DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) sodium salt is a widely used and potent inhibitor of anion exchangers and chloride channels. Its application in conjunction with the perforated patch clamp technique offers a robust method for isolating and characterizing chloride currents and studying the function and pharmacology of anion transporters in a variety of cell types. This document provides detailed application notes and protocols for the use of DIDS sodium salt in perforated patch clamp experiments.
Principle of the Technique
The perforated patch clamp technique relies on the inclusion of a pore-forming agent, such as nystatin, amphotericin B, or gramicidin, in the pipette solution. These agents insert themselves into the cell membrane under the patch pipette, forming small pores.
-
Nystatin and Amphotericin B: These polyene antibiotics form pores that are permeable to monovalent cations and anions, including chloride. This allows for the measurement of chloride currents while maintaining the intracellular concentrations of larger molecules.
-
Gramicidin: This polypeptide antibiotic forms pores that are selectively permeable to monovalent cations, effectively excluding chloride ions. This is particularly useful for studying the activity of chloride transporters without altering the intracellular chloride concentration via the patch pipette.[1][2]
DIDS is an irreversible inhibitor of anion exchange proteins, such as the Band 3 protein (AE1) and other members of the anion exchanger (AE) family, by covalently binding to lysine residues. It also blocks various chloride channels. By applying DIDS extracellularly during a perforated patch clamp recording, researchers can selectively block chloride conductances and anion exchange, thereby isolating other ionic currents or studying the specific contribution of DIDS-sensitive transporters to cellular function.
Applications
The combination of DIDS and the perforated patch clamp technique is particularly valuable for:
-
Isolating and characterizing specific chloride currents: By blocking DIDS-sensitive chloride channels, the contribution of other ion channels to the total membrane current can be more accurately assessed.
-
Investigating the role of anion exchangers in physiological processes: This technique allows for the study of Cl⁻/HCO₃⁻ exchange in processes such as pH regulation, cell volume regulation, and epithelial transport, while maintaining the integrity of the intracellular environment.
-
Screening for modulators of DIDS-sensitive transporters: The stable recordings obtained with the perforated patch technique are well-suited for pharmacological studies, including the screening of novel compounds that target specific anion transporters.
-
Studying the impact of intracellular signaling pathways on anion transport: Because the perforated patch configuration preserves the intracellular milieu, it is possible to investigate how second messengers and other signaling molecules regulate the activity of DIDS-sensitive transporters.
Data Presentation
The following tables summarize quantitative data for the application of DIDS and common perforating agents in patch clamp experiments.
Table 1: Properties of Common Perforating Agents
| Perforating Agent | Pore Permeability | Typical Concentration in Pipette Solution | Time to Perforate | Advantages | Disadvantages |
| Nystatin | Monovalent cations and anions | 100 - 300 µg/mL | 5 - 20 minutes | Relatively fast perforation; good for general chloride current studies. | Can be unstable; may alter intracellular chloride concentration over time. |
| Amphotericin B | Monovalent cations and anions | 100 - 400 µg/mL[3] | 10 - 30 minutes | More stable than nystatin; provides low access resistance.[4] | Can be slow to perforate; may alter intracellular chloride concentration. |
| Gramicidin | Monovalent cations only | 10 - 100 µg/mL | 15 - 45 minutes | Preserves intracellular chloride concentration; ideal for studying chloride transporter activity.[1] | Slower perforation; higher access resistance. |
Table 2: this compound Inhibition Data
| Target | Cell Type | Experimental Condition | IC₅₀ | Reference |
| Anion Exchange (Band 3) | Human Erythrocytes | Chloride self-exchange | 31 ± 6 nM (reversible) | [5] |
| Chloride Channels | Rat Peritoneal Mast Cells | Whole-cell patch clamp | 2.3 µM (steady state current at +70 mV) | [5] |
| Chloride Conductance | Trout Red Blood Cells | Nystatin-perforated patch clamp | >50% reduction at 100 µM | |
| Deformation-induced Cation Flux | Human Erythrocytes | Shear stress | ~1 µM | [6] |
Experimental Protocols
Protocol 1: Nystatin Perforated Patch Clamp with DIDS Application
This protocol is suitable for general studies of DIDS-sensitive chloride currents.
1. Preparation of Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.
- Nystatin Stock Solution: Dissolve 50 mg of nystatin in 1 mL of DMSO. Store in aliquots at -20°C, protected from light.
- Final Pipette Solution with Nystatin: On the day of the experiment, dilute the nystatin stock solution into the pipette solution to a final concentration of 200-300 µg/mL. Sonicate briefly to aid dissolution.
- DIDS Stock Solution: Dissolve this compound in the external solution to a concentration of 10-100 mM.
2. Perforated Patch Recording:
- Back-fill a patch pipette with the nystatin-containing pipette solution. To prevent nystatin from reaching the tip prematurely, it is advisable to first fill the very tip with nystatin-free solution and then back-fill.
- Approach a cell and form a giga-ohm seal (>1 GΩ).
- Monitor the formation of pores by applying small voltage steps and observing the gradual increase in capacitive transients and the decrease in access resistance. Perforation is typically achieved within 5-20 minutes.
- Once a stable recording is achieved (access resistance < 30 MΩ), begin the experiment.
3. DIDS Application:
- Record baseline chloride currents in the external solution.
- Perfuse the cell with the external solution containing the desired concentration of DIDS (e.g., 100 µM).
- Monitor the inhibition of the chloride current. The effect of DIDS is typically irreversible.
- Wash out the DIDS-containing solution to confirm the irreversible nature of the block.
Protocol 2: Gramicidin Perforated Patch Clamp for Studying Anion Exchangers with DIDS
This protocol is ideal for investigating the activity of chloride transporters like the Cl⁻/HCO₃⁻ exchanger, as it preserves the native intracellular chloride concentration.[1]
1. Preparation of Solutions:
- External Solution (in mM): As in Protocol 1, can be bicarbonate-buffered and gassed with 95% O₂/5% CO₂ for studying HCO₃⁻ exchange.
- Pipette Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.
- Gramicidin Stock Solution: Dissolve 10 mg of gramicidin in 1 mL of DMSO. Store at -20°C.
- Final Pipette Solution with Gramicidin: Dilute the gramicidin stock solution into the pipette solution to a final concentration of 20-50 µg/mL.
- DIDS Stock Solution: As in Protocol 1.
2. Perforated Patch Recording:
- Fill the tip of the patch pipette with gramicidin-free solution and back-fill with the gramicidin-containing solution.
- Establish a giga-ohm seal.
- Monitor perforation, which may take longer than with nystatin (15-45 minutes). A stable access resistance of < 50 MΩ is desirable.
3. DIDS Application and Anion Exchanger Assay:
- To measure anion exchanger activity, intracellular pH (pHi) can be monitored using a pH-sensitive fluorescent dye, or by measuring currents associated with exchanger activity.
- Induce a change in pHi (e.g., via an ammonium chloride prepulse) to activate the Cl⁻/HCO₃⁻ exchanger.
- Record the recovery of pHi or the associated currents in the absence of DIDS.
- Apply DIDS to the external solution and repeat the pHi challenge to observe the inhibition of the exchanger activity.
Mandatory Visualizations
Caption: Experimental workflow for DIDS application in perforated patch clamp.
Caption: DIDS inhibition of a Cl-/HCO3- anion exchanger.
Troubleshooting
-
No Perforation or Slow Perforation:
-
Ensure the perforating agent stock solution is fresh and has been stored correctly (protected from light and moisture).
-
Sonicate the final pipette solution briefly to ensure the perforating agent is well-dispersed.
-
Increase the concentration of the perforating agent in the pipette solution.
-
The cell membrane quality may be poor. Try using healthier cells.
-
-
Seal Instability:
-
The concentration of the perforating agent may be too high, or it may have reached the pipette tip before seal formation. Ensure proper back-filling technique.
-
The pipette tip may be dirty. Use fresh, clean pipettes.
-
-
High Access Resistance:
-
Allow more time for perforation.
-
The concentration of the perforating agent may be too low.
-
This is a known limitation of the gramicidin perforated patch technique.
-
-
Irreversible Rundown of Currents:
-
The patch may have ruptured, converting to the whole-cell configuration. This can be checked by including a fluorescent dye in the pipette solution that is too large to pass through the pores but will fill the cell upon rupture.
-
Conclusion
The use of this compound in combination with the perforated patch clamp technique provides a powerful approach to study the physiology and pharmacology of anion transporters and chloride channels. By carefully selecting the appropriate perforating agent and following optimized protocols, researchers can obtain high-quality, physiologically relevant data to advance our understanding of these important membrane proteins. This methodology is a valuable tool for academic research and drug discovery programs targeting anion transport processes.
References
- 1. Perforated-patch recording with gramicidin avoids artifactual changes in intracellular chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nystatin perforated patch recording and its applications to analyses of intracellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on application of amphotericin B in the perforated whole-cell patch clamp technique] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low access resistance perforated patch recordings using amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloride channels in mast cells: block by DIDS and role in exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and Function of Chloride Transporters during Development of Inhibitory Neurotransmission in the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DIDS for the Inhibition of Chloride Ion Uptake in Plasma Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized and potent inhibitor of anion transport across plasma membranes, with a primary application in the study of chloride ion (Cl-) uptake and transport. These application notes provide detailed information and protocols for the effective use of DIDS in research settings.
DIDS primarily targets and inhibits various chloride channels and anion exchangers, making it an invaluable tool for investigating the physiological and pathophysiological roles of these transporters.[1][2][3][4] Its mechanism of action involves covalent binding to lysine and cysteine residues within the pore-forming regions of target channels, leading to either reversible or irreversible inhibition depending on the specific protein and experimental conditions.[3] It is important to note that in aqueous solutions, DIDS can hydrolyze and multimerize, forming derivatives that can be significantly more potent than DIDS itself.[1][4][5]
Quantitative Data: Inhibitory Potency of DIDS
The inhibitory concentration (IC50) of DIDS varies depending on the specific chloride channel or anion exchanger, the experimental system, and the conditions. The following table summarizes key quantitative data for DIDS inhibition.
| Target Protein/System | IC50 Value | Cell Type/System | Noteworthy Conditions | Reference |
| ClC-Ka chloride channel | 100 µM | Mammalian expression systems | Electrophysiological experiments | [1][2] |
| ClC-ec1 Cl-/H+ exchanger | ~300 µM | Bacterial expression systems | Flux assays | [1][2] |
| Intracellular chloride channels | 7 µM | Rat heart mitochondrial and lysosomal vesicles | Bilayer lipid membrane recordings | [6][7] |
| Calcium-activated chloride current (ICl(ca)) | 210 µM | Rabbit portal vein smooth muscle cells | Perforated patch technique | [2] |
| Myogenic tone in cerebral arteries | 69 ± 14 µM | Rat cerebral artery smooth muscle cells | Vasodilation measurement | [2] |
| cAMP-induced Cl- current | 2.3 µM (steady state), 22 µM (open channels) | Rat peritoneal mast cells | Voltage-dependent block | [8] |
| Deformation-induced cation flux | ~1 µM | Human erythrocytes | Inhibition of anion exchange | [9] |
| Chloride exchange in Ehrlich ascites tumor cells | ~2 µM (Ki, reversible) | Ehrlich ascites tumor cells | Competitive inhibition | [10] |
Signaling Pathways and Mechanisms
DIDS directly interacts with anion transporters on the plasma membrane. The following diagram illustrates the general mechanism of DIDS-mediated inhibition of chloride uptake.
Caption: Mechanism of DIDS inhibition of chloride channels.
Experimental Protocols
Protocol 1: General Inhibition of Chloride Uptake Using DIDS
This protocol provides a general workflow for treating cells with DIDS to inhibit chloride channel activity.
Caption: Experimental workflow for DIDS treatment.
Materials:
-
DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Chloride-free buffer (e.g., replacing NaCl with Na-gluconate)
-
Cultured cells of interest
Procedure:
-
DIDS Stock Solution Preparation: Prepare a stock solution of DIDS, for example, at 10 mM in DMSO.[11] Note that DIDS is not readily soluble in water.[3] For higher concentrations, warming the tube to 37°C or using an ultrasonic bath may be necessary.[2] Store the stock solution at -20°C for several months.[2]
-
Cell Culture: Culture your cells of interest to the desired confluency in appropriate cell culture plates.
-
Washing: Gently aspirate the culture medium and wash the cells once with a pre-warmed, chloride-free buffer to remove extracellular chloride.
-
DIDS Incubation: Add the chloride-free buffer containing the desired final concentration of DIDS to the cells. Incubation times can vary from minutes to hours depending on the experimental goals and cell type. A typical concentration range for initial experiments is 10-300 µM.
-
Washing (Optional): For experiments focusing on the irreversible binding of DIDS, wash the cells again with a chloride-free buffer to remove any unbound inhibitor before proceeding to the assay.
-
Chloride Uptake Assay: Proceed with your chosen method for measuring chloride uptake or channel activity.
Protocol 2: Measuring Chloride Channel Activity Using a Fluorescent Indicator
This protocol describes the use of a chloride-sensitive fluorescent dye, such as N-(6-methoxyquinolyl) acetoethyl ester (MQAE), to assess the inhibitory effect of DIDS.[12] An alternative is to use an iodide-based assay where iodide acts as a surrogate for chloride.[13]
Materials:
-
Cells treated with DIDS (as per Protocol 1)
-
MQAE or other suitable chloride-sensitive fluorescent dye
-
Chloride-containing and chloride-free buffers
-
Fluorometric microplate reader or fluorescence microscope
Procedure:
-
Dye Loading: Incubate the cells (both control and DIDS-treated) with the fluorescent chloride indicator according to the manufacturer's instructions.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in a chloride-containing buffer.
-
Inducing Chloride Flux: Rapidly replace the chloride-containing buffer with a chloride-free buffer to create a chloride gradient and induce chloride efflux.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time. The rate of fluorescence change is proportional to the rate of chloride transport.
-
Data Analysis: Compare the rate of fluorescence change between control and DIDS-treated cells. A reduced rate in DIDS-treated cells indicates inhibition of chloride transport.
Protocol 3: Electrophysiological Measurement of Chloride Currents
Patch-clamp electrophysiology is a powerful technique to directly measure the activity of chloride channels and the inhibitory effects of DIDS.
Materials:
-
Patch-clamp setup (amplifier, micromanipulators, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular and extracellular solutions with defined ion concentrations
-
Cells expressing the chloride channel of interest
-
DIDS solution
Procedure:
-
Cell Preparation: Prepare cells for patch-clamping (e.g., by plating on coverslips).
-
Pipette Preparation: Pull and fire-polish patch pipettes to an appropriate resistance (typically 2-10 MΩ). Fill the pipette with the intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of whole-cell currents.
-
Recording Chloride Currents: Apply a voltage protocol (e.g., voltage steps or ramps) to elicit chloride currents and record the baseline activity.
-
DIDS Application: Perfuse the cell with an extracellular solution containing the desired concentration of DIDS.
-
Recording Inhibited Currents: Record the chloride currents in the presence of DIDS. The reduction in current amplitude reflects the degree of inhibition.
-
Data Analysis: Analyze the current-voltage relationships and the percentage of current inhibition by DIDS.
Important Considerations and Best Practices
-
DIDS Stability: Be aware that DIDS hydrolyzes in aqueous solutions.[1][4] For reproducible results, use freshly prepared solutions or consider the more potent hydrolyzed forms if your experimental design allows.
-
Specificity: While DIDS is a potent anion transport inhibitor, it is not entirely specific and can affect other cellular processes and transporters at higher concentrations.[11] It is crucial to include appropriate controls and consider potential off-target effects.
-
Solubility: DIDS has limited solubility in aqueous solutions.[3] Ensure complete dissolution in DMSO before diluting into your experimental buffer.
-
Reversibility: The inhibition by DIDS can be reversible or irreversible.[10] The nature of the inhibition depends on the target protein and experimental conditions. Washing out the compound can help determine the reversibility of the effect.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 4. New light on the "old" chloride channel blocker DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A microplate assay measuring chloride ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chloride Channel Assay Kit (Colorimetric) (ab176767) | Abcam [abcam.com]
Application Notes and Protocols for Assessing DIDS Inhibition of Sodium-Coupled Bicarbonate Transporters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium-coupled bicarbonate transporters, part of the Solute Carrier 4 (SLC4) family, are crucial for regulating intracellular pH (pHi), transepithelial bicarbonate transport, and cellular homeostasis in various tissues.[1][2][3][4] These transporters can be broadly categorized into electrogenic and electroneutral transporters.[3][4][5] A widely used tool for studying these transporters is 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid (DIDS), a potent inhibitor of many anion exchangers and transporters.[1][2][3][6] Understanding the methodology to assess DIDS inhibition is critical for characterizing the function of these transporters and for the development of novel therapeutic agents targeting them.
DIDS has been a staple inhibitor for anion transporters since the 1970s.[6] It is important to note that DIDS can hydrolyze in aqueous solutions and form multimeric polythioureas, which can be significantly more potent inhibitors than DIDS itself.[6] The interaction of DIDS with transporters can be both reversible and irreversible, often involving covalent binding to lysine residues within the transporter protein.[5][7]
This document provides detailed protocols for two primary methods used to assess the inhibitory effect of DIDS on sodium-coupled bicarbonate transporters: Fluorometric Intracellular pH (pHi) Assays and Electrophysiological Assays.
Key Experimental Methods
Two principal methods are employed to measure the activity of sodium-coupled bicarbonate transporters and their inhibition by DIDS:
-
Fluorometric Intracellular pH (pHi) Assays: This method is applicable to both electrogenic and electroneutral transporters. It relies on pH-sensitive fluorescent dyes to monitor changes in intracellular pH, which are indicative of bicarbonate transport.[8][9][10][11]
-
Electrophysiological Assays: This technique is suitable for electrogenic sodium-coupled bicarbonate transporters (e.g., NBCe1), which generate an electrical current upon ion transport.[7][12][13][14][15]
Method 1: Fluorometric Intracellular pH (pHi) Assay
This assay measures the rate of intracellular pH recovery following an induced acid load. The recovery is mediated by sodium-coupled bicarbonate transporters, and the inhibitory effect of DIDS is quantified by the reduction in this recovery rate.
Signaling Pathway and Experimental Workflow
Caption: Workflow for the fluorometric intracellular pH assay to assess DIDS inhibition.
Experimental Protocol
Materials:
-
Cells expressing the sodium-coupled bicarbonate transporter of interest (e.g., HEK293, Caco-2).[11][16]
-
pH-sensitive fluorescent dye: BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester) or BCFL-AM.[9][10][17]
-
HEPES-buffered saline solution (HBSS) or a similar physiological salt solution.
-
Bicarbonate-containing solution (e.g., Krebs-Ringer bicarbonate buffer).[18]
-
Ammonium chloride (NH4Cl) solution (for acid loading).[8][9][10]
-
DIDS (4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid).
-
Nigericin (for calibration).[17]
-
Fluorescence plate reader or microscope capable of ratiometric fluorescence measurements.
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and culture overnight to allow for adherence.[17]
-
Dye Loading:
-
DIDS Incubation: For inhibition studies, pre-incubate the cells with various concentrations of DIDS (e.g., 20 µM) for a specified time (e.g., 1 hour) before inducing the acid load.[17]
-
Acid Loading (Ammonium Prepulse Method):
-
Monitoring pHi Recovery:
-
Immediately after acid loading, begin monitoring the fluorescence intensity over time using a fluorescence plate reader or microscope.
-
For BCECF, use dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[9][11] The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular pH.
-
-
Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values.
-
Expose the cells to a high-K+ buffer containing 10 µM nigericin at a range of known pH values (e.g., 6.5 to 8.0).[17] Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.
-
Generate a calibration curve by plotting the fluorescence ratio against the known extracellular pH values.
-
-
Data Analysis:
-
Convert the time-course of fluorescence ratios to pHi values using the calibration curve.
-
Calculate the initial rate of pHi recovery (dpHi/dt) from the linear portion of the recovery phase.
-
Compare the rates of pHi recovery in the presence and absence of DIDS to determine the percentage of inhibition.
-
If multiple DIDS concentrations are used, an IC50 value can be calculated.
-
Data Presentation
| Condition | DIDS Concentration (µM) | Rate of pHi Recovery (dpHi/dt) | % Inhibition |
| Control | 0 | e.g., 0.15 pH units/min | 0% |
| DIDS-treated | 10 | e.g., 0.08 pH units/min | 47% |
| DIDS-treated | 50 | e.g., 0.03 pH units/min | 80% |
| DIDS-treated | 100 | e.g., 0.01 pH units/min | 93% |
Method 2: Electrophysiological Assay (Two-Electrode Voltage Clamp)
This method is specific for electrogenic sodium-coupled bicarbonate transporters, which generate a current that can be measured directly. It is commonly used with Xenopus laevis oocytes expressing the transporter of interest.
Experimental Workflow
Caption: Workflow for the two-electrode voltage clamp assay to assess DIDS inhibition.
Experimental Protocol
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the sodium-coupled bicarbonate transporter.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
ND96 solution (standard oocyte saline).[7]
-
Bicarbonate-containing solution (e.g., ND96 with 33 mM NaCl replaced by 33 mM NaHCO3, equilibrated with 5% CO2).[7]
-
DIDS solutions of various concentrations.
-
Albumin solution (to wash out reversibly bound DIDS).[7]
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with the cRNA encoding the transporter of interest.
-
Inject control oocytes with water.
-
Incubate the oocytes for 3-5 days to allow for protein expression.[15]
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -50 mV).
-
-
Activation of Transporter Current:
-
Initially, perfuse the oocyte with a bicarbonate-free solution (e.g., ND96).
-
Switch to a bicarbonate-containing solution. For an inwardly-directed transporter, this will induce an outward current (movement of positive charge out or negative charge in).[19]
-
-
DIDS Inhibition Measurement:
-
Once a stable transporter-mediated current is established, perfuse the oocyte with a solution containing a specific concentration of DIDS for a defined period (e.g., 30-60 seconds).[7]
-
Record the current in the presence of DIDS. The reduction in current represents the inhibitory effect.
-
To assess reversibility, wash out the DIDS with a solution containing albumin, which can help remove non-covalently bound DIDS.[7]
-
Repeat the DIDS application with different concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
The DIDS-sensitive current is calculated as the difference between the current before and after DIDS application.
-
Plot the percentage of current inhibition against the DIDS concentration to generate a dose-response curve.
-
Fit the dose-response curve with a suitable equation (e.g., Hill equation) to determine the apparent inhibitory constant (Ki) or IC50.
-
Data Presentation
| DIDS Concentration (µM) | Transporter Current (nA) | % Inhibition |
| 0 (Control) | e.g., -200 | 0% |
| 10 | e.g., -120 | 40% |
| 40 | e.g., -80 | 60% |
| 100 | e.g., -40 | 80% |
| 200 | e.g., -20 | 90% |
Apparent Inhibitory Constant (Ki) for DIDS on Wild-Type NBCe1: ~40 µM[7]
Conclusion
The choice of method for assessing DIDS inhibition of sodium-coupled bicarbonate transporters depends on the specific transporter and the available equipment. Fluorometric pHi assays are versatile and can be used for both electrogenic and electroneutral transporters, while electrophysiological assays provide a direct measure of ion transport for electrogenic transporters. Both methods, when performed with appropriate controls and calibration, can yield reliable quantitative data on the inhibitory potency of DIDS and other compounds. Proper handling of DIDS, including the use of fresh solutions, is crucial for obtaining reproducible results.[7]
References
- 1. Sodium-coupled bicarbonate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The SLC4 family of bicarbonate (HCO₃⁻) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulators of Slc4 bicarbonate transporter activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Measurement of intracellular pH in pancreatic duct cells: a new method for calibrating the fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorometric Intracellular pH Assay Kit sufficient for 1000 fluorometric tests [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Use of a pH-sensitive fluorescent probe for measuring intracellular pH of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stoichiometry of the electrogenic sodium bicarbonate cotransporter pNBC1 in mouse pancreatic duct cells is 2 HCO3−:1 Na+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and stoichiometry of Na+:HCO3- cotransport in immortalized renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Voltage and cosubstrate dependence of the Na-HCO3 cotransporter kinetics in renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The renal electrogenic Na+:HCO-3 cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolon disruption: a mechanism that regulates bicarbonate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of the sodium-dependent HCO3- transporter SLC4A4, produces a cystic fibrosis-like airway disease phenotype | eLife [elifesciences.org]
- 19. Transport Activity of the Sodium Bicarbonate Cotransporter NBCe1 Is Enhanced by Different Isoforms of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Voltage Clamp Experiments Using DIDS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in whole-cell voltage clamp experiments. DIDS is a widely used, potent, and irreversible inhibitor of anion exchangers and a blocker of several types of chloride channels. Understanding its application is crucial for dissecting the roles of these channels in cellular physiology and for the development of novel therapeutics.
Introduction to DIDS
DIDS is a chemical compound that acts as a non-selective covalent inhibitor of several anion transporters and chloride channels.[1] It primarily targets the band 3 anion exchanger (AE1) in erythrocytes and has been instrumental in characterizing its function. Its mechanism of action involves the covalent binding to lysine residues within the target protein, leading to irreversible inhibition. In addition to anion exchangers, DIDS has been shown to block various chloride channels, including some members of the ClC family, calcium-activated chloride channels (CaCCs), and volume-regulated anion channels (VRACs). However, its lack of specificity necessitates careful experimental design and interpretation of results.
Key Applications in Electrophysiology
-
Functional characterization of anion channels and transporters: DIDS is a valuable tool for identifying and characterizing the currents mediated by various anion channels in different cell types.
-
Investigation of cellular processes: By inhibiting anion transport, DIDS can be used to study the role of these channels in a wide range of cellular functions, including cell volume regulation, pH homeostasis, and apoptosis.
-
Drug discovery and screening: DIDS can be used as a reference compound in high-throughput screening assays to identify novel modulators of anion channels.
Quantitative Data: DIDS Inhibition Profile
The following table summarizes the inhibitory concentrations of DIDS on various anion channels and transporters. It is important to note that the potency of DIDS can vary depending on the specific channel subtype, cell type, and experimental conditions.
| Target Channel/Transporter | Cell Type/Expression System | IC50 / Effective Concentration | Reference(s) |
| Anion Exchangers | |||
| Band 3 (AE1) | Human Erythrocytes | Apparent K1/2 of 1 µM | [2] |
| Anion Exchanger | Ehrlich Ascites Tumor Cells | Reversible Ki ~2 µM | [3] |
| Chloride Channels (ClC) | |||
| ClC-Ka | Patch-clamp assays | 100 µM | [1] |
| ClC-ec1 (bacterial) | Symmetrical chloride, pH 7.4 | ~300 µM | [1] |
| ClC-2 | Neonatal Rats (in vivo) | Not specified | [4] |
| Calcium-Activated Chloride Channels (CaCCs) | |||
| TMEM16A (ANO1) | HEK293 cells | Blocked by niflumic acid, DIDS effect not quantified | [4] |
| Endogenous CaCCs | Rabbit portal vein muscle cells | Reduced amplitude | [4] |
| Volume-Regulated Anion Channels (VRACs) | |||
| Endogenous VRACs | Various cell types | Inhibition observed | [5] |
| Other Channels/Transporters | |||
| KCNQ1/KCNE1 | Xenopus oocytes, iPSC cardiomyocytes | Activator | [5] |
| TRPV1 | DRG neurons | Potentiates capsaicin/acid-induced currents | [1][4] |
| Deformation-induced cation flux | Human Erythrocytes | Inhibited 55-60% with an apparent K1/2 of 1 µM | [2] |
Experimental Protocols
Preparation of DIDS Stock Solution
Caution: DIDS is a potent chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reconstitution: DIDS is poorly soluble in aqueous solutions. Prepare a stock solution of 10-100 mM in dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C, protected from light. DIDS in aqueous solution is unstable and can hydrolyze and multimerize, which can alter its inhibitory potency.[6] Therefore, it is recommended to prepare fresh dilutions in the extracellular solution immediately before each experiment.
Whole-Cell Voltage Clamp Protocol for DIDS Application
This protocol provides a general framework for studying the effects of DIDS on anion currents. Specific parameters, such as voltage steps and solution compositions, may need to be optimized for the cell type and channel of interest.
4.2.1. Solutions and Reagents
-
Intracellular (Pipette) Solution (example for Cl- currents):
-
140 mM CsCl (or NMDG-Cl to block cation currents)
-
10 mM HEPES
-
10 mM EGTA
-
5 mM Mg-ATP
-
0.5 mM Na-GTP
-
Adjust pH to 7.2 with CsOH (or NMDG)
-
Adjust osmolarity to ~290 mOsm
-
-
Extracellular (Bath) Solution (example):
-
140 mM NaCl (or NMDG-Cl)
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH (or NMDG)
-
Adjust osmolarity to ~300 mOsm
-
-
DIDS working solution: Dilute the DIDS stock solution in the extracellular solution to the desired final concentration immediately before application. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
4.2.2. Experimental Procedure
-
Cell Preparation: Prepare cells for patch-clamping according to standard laboratory protocols for the specific cell type.
-
Establish Whole-Cell Configuration:
-
Approach a cell with a patch pipette filled with the intracellular solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Initial Current Recording (Baseline):
-
Clamp the cell at a holding potential where the channel of interest is closed (e.g., -60 mV or 0 mV, depending on the channel).
-
Apply a series of voltage steps to elicit the ionic currents of interest. The voltage protocol will depend on the channel being studied. For example, to study voltage-gated chloride channels, you might use a series of depolarizing steps from a holding potential of -80 mV. For CaCCs, intracellular calcium concentration will need to be controlled. For VRACs, cells may need to be exposed to a hypotonic solution to activate the channels.
-
Record the baseline currents for a stable period (e.g., 2-5 minutes) to ensure the recording is stable.
-
-
Application of DIDS:
-
Perfuse the cell with the extracellular solution containing the desired concentration of DIDS.
-
Continuously record the currents using the same voltage protocol as in the baseline condition. The onset of DIDS inhibition can be rapid, but due to its irreversible nature, allow sufficient time for the effect to reach a steady state.
-
-
Washout (for reversible effects, if any):
-
Perfuse the cell with the DIDS-free extracellular solution to check for the reversibility of the drug effect. Note that DIDS binding is often covalent and therefore irreversible.
-
-
Control Experiments:
-
Vehicle Control: Perform experiments with the vehicle (DMSO) alone at the same final concentration used for DIDS to rule out any effects of the solvent.
-
Time Control: In a separate set of experiments, record currents for the same duration as the DIDS application without adding the drug to ensure that the currents are stable over time and not undergoing "rundown."
-
Positive Control: If available, use a known selective blocker for the channel of interest to confirm the identity of the recorded current.
-
4.2.3. Data Analysis
-
Current Measurement: Measure the peak or steady-state amplitude of the current at a specific voltage step before (baseline) and after the application of DIDS.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(I_baseline - I_DIDS) / I_baseline] * 100 where I_baseline is the current amplitude before DIDS application and I_DIDS is the current amplitude in the presence of DIDS.
-
Dose-Response Analysis: To determine the IC50 value, apply a range of DIDS concentrations and plot the percentage of inhibition against the logarithm of the DIDS concentration. Fit the data to a Hill equation to obtain the IC50.
Visualizations
Signaling Pathway: DIDS in the Study of Apoptosis
DIDS can be used to investigate the role of anion channels in apoptosis (programmed cell death). One of the key events in apoptosis is the apoptotic volume decrease (AVD), which is mediated by the efflux of ions, including Cl-, through channels such as VRACs. By inhibiting these channels, DIDS can block AVD and subsequent apoptotic events.
Caption: DIDS inhibits apoptotic volume decrease by blocking VRACs.
Experimental Workflow: Whole-Cell Voltage Clamp with DIDS
The following diagram illustrates the key steps in a typical whole-cell voltage clamp experiment designed to test the effect of DIDS on an ion channel.
Caption: Workflow for a DIDS whole-cell voltage clamp experiment.
References
- 1. apexbt.com [apexbt.com]
- 2. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 3. The Dynamics of Signaling as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct or indirect regulation of calcium-activated chloride channel by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of volume-regulated anion channels by expression of the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
Application Notes & Protocols for DIDS-Mediated Inhibition of Anion Exchange in Erythrocyte Membranes
Topic: DIDS Protocol for Inhibiting Anion Exchange in Red Blood Cell Membranes Audience: Researchers, scientists, and drug development professionals.
Introduction
The Band 3 anion exchanger (AE1 or SLC4A1) is a crucial transmembrane protein in red blood cells (RBCs), responsible for the rapid, electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions. This process is fundamental for carbon dioxide transport in the blood and maintaining cellular pH. 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a potent and widely used inhibitor of this exchange. DIDS acts by binding to the Band 3 protein, effectively blocking the anion transport channel.[1][2] Initially, it binds reversibly, but it can then form an irreversible covalent bond with specific lysine residues on the protein, locking it in an outward-facing conformation.[1][3] These application notes provide a comprehensive overview of the mechanism, quantitative data, and a detailed protocol for utilizing DIDS to study and inhibit anion exchange in human erythrocytes.
Mechanism of Action
DIDS inhibits anion exchange by interacting with the Band 3 protein at the extracellular side. The process involves a two-step mechanism:
-
Reversible Binding: DIDS first binds to a high-affinity site on the Band 3 protein. This initial interaction is reversible and competitive with substrate anions.[4][5]
-
Covalent Modification: Following the initial binding, the isothiocyanate groups of DIDS react covalently with specific lysine residues within the Band 3 protein, notably Lys539.[1][3][6] This cross-linking reaction can lock the transporter in an outward-facing conformation, leading to irreversible inhibition of anion transport.[1][2][3]
The binding of DIDS to Band 3 not only physically obstructs the anion pathway but also induces a conformational change that prevents the protein from alternating between its inward and outward-facing states, a motion essential for ion translocation.[1]
Caption: DIDS covalently binds to Band 3, blocking anion exchange.
Quantitative Data for DIDS Inhibition
The inhibitory potency of DIDS is typically characterized by its half-maximal inhibitory concentration (IC₅₀) or the apparent half-inhibition constant (K₁/₂). These values can vary depending on experimental conditions such as temperature, pH, and substrate concentration.
| Parameter | Value | Conditions | Source |
| Apparent K₁/₂ | ~1 µM | Deformation-induced cation flux, 0°C, pH 7.4 | [7] |
| Effective Concentration | 2–6 µM | Half-maximal inhibition of phosphate efflux in sarcoplasmic reticulum | [8] |
| Effective Concentration | 10–100 µM | Significant reduction of CO₂ permeability | [9] |
| Dissociation Constant (Kᴅ) | 2.53 x 10⁻⁸ M | Reversible binding kinetics at 0°C | [5] |
| Inhibition Level | >95% | At 10 µM DIDS for NBD-taurine transport | [10] |
| Inhibition Level | 55-60% | Deformation-induced cation flux | [7] |
Experimental Protocols
This section outlines a general workflow for preparing red blood cells and a detailed protocol for measuring DIDS inhibition of anion exchange using a chloride efflux assay.
Caption: Experimental workflow for DIDS inhibition of anion exchange.
Protocol: DIDS Inhibition of Chloride (³⁶Cl⁻) Efflux in Human Erythrocytes
A. Materials and Reagents
-
Fresh human blood (anticoagulated with heparin or citrate)
-
Washing Buffer: 150 mM NaCl, 20 mM HEPES, pH 7.4
-
Loading Buffer: 150 mM NaCl, 20 mM HEPES, pH 7.4, containing radioactive ³⁶Cl⁻ (e.g., 10 µCi/mL)
-
Efflux Buffer: 150 mM Sodium Gluconate, 20 mM HEPES, pH 7.4
-
DIDS Stock Solution: 10 mM DIDS in DMSO. Store protected from light at -20°C.[11]
-
Stop Solution: Efflux buffer containing a saturating concentration of DIDS (e.g., 100 µM) to halt the exchange reaction.
-
Bovine Serum Albumin (BSA)
-
Centrifuge, scintillation counter, and vials.
B. Erythrocyte Preparation
-
Collect fresh blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate plasma, buffy coat, and RBCs.
-
Carefully aspirate and discard the supernatant plasma and the buffy coat layer.
-
Resuspend the packed RBCs in 10 volumes of ice-cold Washing Buffer.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Repeat the washing steps (4-5) three more times to ensure complete removal of plasma proteins and white blood cells.
-
After the final wash, resuspend the packed RBCs to a 50% hematocrit in Washing Buffer.
C. Anion Loading (³⁶Cl⁻)
-
Add 1 mL of the 50% RBC suspension to 9 mL of Loading Buffer containing ³⁶Cl⁻.
-
Incubate the suspension for at least 3 hours at 37°C to allow the radioisotope to equilibrate across the cell membrane.
-
After incubation, wash the loaded RBCs three times with ice-cold Washing Buffer to remove extracellular ³⁶Cl⁻.
-
Resuspend the final packed, loaded RBCs to a 50% hematocrit in Washing Buffer.
D. DIDS Inhibition and Efflux Measurement
-
Prepare serial dilutions of DIDS from the 10 mM stock solution in Efflux Buffer to achieve final desired concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM). Include a "vehicle control" with DMSO equivalent to the highest DIDS concentration.
-
Pre-warm the DIDS dilutions and the Efflux Buffer to 37°C.
-
To initiate the efflux, rapidly mix 50 µL of the ³⁶Cl⁻-loaded RBC suspension with 950 µL of the pre-warmed Efflux Buffer containing the desired DIDS concentration. This creates a large outward-directed chloride gradient, driving ³⁶Cl⁻ efflux.
-
At specific time points (e.g., 0, 15, 30, 60, 120 seconds), take a 100 µL aliquot of the cell suspension and immediately add it to a microfuge tube containing 400 µL of ice-cold Stop Solution.
-
Centrifuge the "stopped" samples at 10,000 x g for 1 minute to pellet the RBCs.
-
Transfer a known volume of the supernatant (containing the effluxed ³⁶Cl⁻) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
To determine the total intracellular ³⁶Cl⁻, lyse a 50 µL aliquot of the starting loaded RBC suspension and measure its total radioactivity.
E. Data Analysis
-
Calculate the rate of ³⁶Cl⁻ efflux for each DIDS concentration by plotting the supernatant radioactivity against time and determining the initial slope.
-
Calculate the percentage of inhibition for each DIDS concentration relative to the control (0 µM DIDS) rate.
-
% Inhibition = [1 - (Rate with DIDS / Rate of Control)] * 100
-
-
Plot the % Inhibition against the logarithm of the DIDS concentration to determine the IC₅₀ value.
Safety and Handling
-
DIDS is a potent chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work with DIDS stock solutions in a well-ventilated area or a chemical fume hood.
-
Follow all institutional guidelines for handling and disposal of radioactive materials like ³⁶Cl⁻.
-
DIDS solutions are sensitive to light; store them in the dark to prevent degradation.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. Frontiers | Organization and Dynamics of the Red Blood Cell Band 3 Anion Exchanger SLC4A1: Insights From Molecular Dynamics Simulations [frontiersin.org]
- 3. Interaction of the human erythrocyte Band 3 anion exchanger 1 (AE1, SLC4A1) with lipids and glycophorin A: Molecular organization of the Wright (Wr) blood group antigen | PLOS Computational Biology [journals.plos.org]
- 4. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of anion transport across the red cell membrane by dinitrophenylation of a specific lysine residue at the H2DIDS binding site of the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. CO2 permeability of the rat erythrocyte membrane and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anion transport in single erythrocyte ghosts measured by fluorescence microphotolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Troubleshooting & Optimization
DIDS instability and hydrolysis in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and hydrolysis of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in aqueous solutions. Find answers to common problems, detailed experimental protocols, and key data to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with DIDS inconsistent or showing higher-than-expected potency?
Your results may be inconsistent because DIDS is known to be unstable in aqueous solutions. It undergoes hydrolysis and then multimerizes into a mixture of di-, tri-, tetra-, and pentameric polythioureas.[1] These degradation products can be significantly more potent inhibitors of certain anion transporters and channels than DIDS itself.[1] For instance, a hydrolyzed mixture of DIDS was found to inhibit the ClC-ec1 Cl⁻/H⁺ exchanger with an IC₅₀ of approximately 5 µM, whereas fresh DIDS has an IC₅₀ of about 300 µM for the same target.[1]
Q2: What are the primary degradation products of DIDS in aqueous solutions?
In aqueous solutions, DIDS first hydrolyzes and subsequently oligomerizes. This process leads to the formation of various polythioureas, including dimers, trimers, tetramers, and pentamers.[1] These oligomers are often the active species responsible for the observed inhibitory effects in experiments where DIDS solutions have been stored or incubated.[1]
Q3: How should I prepare and store DIDS solutions to minimize degradation?
To minimize degradation, always prepare DIDS solutions fresh in your desired aqueous buffer immediately before an experiment. If storage is unavoidable, it is best to store DIDS as a dry powder in a cool, dark, and dry place. For solutions, prepare a concentrated stock in an anhydrous solvent like DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When diluting into an aqueous buffer for your experiment, do so just before use.
Q4: What factors can accelerate the hydrolysis and degradation of DIDS?
Several factors can accelerate the degradation of DIDS in aqueous solutions:
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis. A study showed that incubating a DIDS solution at 50°C for 48 hours resulted in the complete degradation of the parent compound.[1]
-
pH: The pH of the aqueous solution can influence the rate of hydrolysis for stilbene disulfonates. While specific pH-rate profiles for DIDS are not detailed in the provided results, hydrolysis of similar compounds is pH-dependent.[2][3]
-
Time: The longer DIDS remains in an aqueous solution, the more it will degrade.[1]
-
Light Exposure: As a stilbene derivative, DIDS may be susceptible to photolysis. It is good practice to protect solutions from light.[4]
Q5: How can I verify the integrity of my DIDS solution?
The most reliable method to check the integrity of your DIDS solution is High-Performance Liquid Chromatography (HPLC). A freshly prepared solution of DIDS in an aqueous buffer should show a single peak. In contrast, a degraded solution will exhibit multiple new peaks corresponding to the various hydrolysis and oligomerization products.[1]
Troubleshooting Guide
Issue: Observed inhibitory effect is much stronger than literature values for DIDS.
-
Possible Cause: Your DIDS solution has likely degraded into more potent polythiourea oligomers.[1] This can happen if the solution was prepared in advance, stored improperly, or exposed to high temperatures.
-
Solution: Prepare a fresh DIDS solution in aqueous buffer immediately before your experiment. Analyze the solution using HPLC to confirm the presence of a single peak corresponding to pure DIDS.
Issue: High variability between experimental replicates.
-
Possible Cause: Inconsistent preparation or handling of DIDS solutions across replicates. The age and storage conditions of the aqueous DIDS solution may differ, leading to varying concentrations of the more active degradation products.
-
Solution: Standardize your protocol. Ensure that for every replicate, the DIDS solution is prepared at the same time relative to the start of the experiment and handled under identical conditions (temperature, light exposure). Use a freshly prepared stock for each set of experiments.
Quantitative Data Summary
Table 1: Inhibitory Potency of DIDS and its Hydrolysis Products
| Compound/Mixture | Target Protein | IC₅₀ Value |
| Fresh DIDS | ClC-ec1 Cl⁻/H⁺ Exchanger | ~300 µM[1] |
| Hydrolyzed DIDS Mixture | ClC-ec1 Cl⁻/H⁺ Exchanger | ~5 µM[1] |
| Fresh DIDS | ClC-Ka Chloride Channel | 100 µM[1] |
| DIDS Hydrolysis Products | ClC-Ka Chloride Channel | 3-200 times more potent than DIDS[1] |
Table 2: Recommended Storage and Handling Conditions
| Form | Storage Condition | Recommended Practice |
| Dry Powder | Cool, dry, dark place | Long-term storage. |
| Concentrated Stock (e.g., in DMSO) | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Not Recommended for Storage | Prepare fresh immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous DIDS Solution
-
Objective: To prepare a DIDS solution in an aqueous buffer with minimal degradation for immediate use in experiments.
-
Materials:
-
DIDS powder (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)
-
Anhydrous DMSO
-
Appropriate aqueous experimental buffer (e.g., phosphate buffer)
-
Vortex mixer
-
Calibrated pipettes
-
-
Methodology:
-
Allow the DIDS powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the DIDS powder in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Immediately before starting your experiment, dilute the DMSO stock solution into the final aqueous experimental buffer to achieve the desired working concentration.
-
Mix gently but thoroughly. Do not store the final aqueous solution.
-
Protocol 2: Assessment of DIDS Stability by HPLC
-
Objective: To analyze the purity of a DIDS solution and detect the presence of hydrolysis products.
-
Materials:
-
DIDS solution to be tested
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with a buffer like phosphate)
-
-
Methodology:
-
Prepare a fresh DIDS solution in the desired aqueous buffer as a control standard.
-
Prepare the aged or experimental DIDS solution for analysis.
-
Set up the HPLC system with a suitable gradient elution method to separate polar and non-polar compounds. For example, a gradient of increasing acetonitrile in a phosphate buffer.
-
Inject the fresh DIDS standard and acquire the chromatogram. Note the retention time of the single peak for pure DIDS.
-
Inject the experimental/aged DIDS solution and acquire the chromatogram under the identical conditions.
-
Analysis: Compare the chromatograms. The presence of multiple new peaks in the experimental sample, which are absent in the fresh standard, indicates degradation.[1] The reduction or absence of the original DIDS peak confirms the extent of hydrolysis.
-
Visualizations
Caption: DIDS hydrolysis and oligomerization pathway in aqueous solution.
Caption: Workflow for troubleshooting inconsistent DIDS experimental results.
Caption: Key factors influencing the stability of DIDS in aqueous solutions.
References
Technical Support Center: Troubleshooting DIDS Off-Target Effects on Anion Exchangers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) during experiments involving anion exchangers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My anion exchanger activity is inhibited by DIDS, but I suspect off-target effects. How can I confirm this?
A1: Observing inhibition is the first step, but confirming that it's a direct effect on your target anion exchanger requires ruling out other possibilities. Here's a troubleshooting workflow:
A troubleshooting workflow for initial assessment of DIDS effects.
Troubleshooting Steps:
-
Verify DIDS Integrity: DIDS is unstable in aqueous solutions and can hydrolyze and multimerize, leading to altered activity. Always use freshly prepared solutions.
-
Concentration-Response Curve: Determine the half-maximal inhibitory concentration (IC50) of DIDS for your anion exchanger. If the concentration required to see an effect in your experiment is significantly higher than the reported IC50 for your target, it's a strong indicator of off-target effects.
-
Control Experiments:
-
Positive Control: Use a known activator or substrate of your anion exchanger to ensure the assay is working correctly.
-
Negative Control: In cells not expressing the target anion exchanger, DIDS should ideally not produce the measured effect. However, be aware that endogenous transporters could be present.
-
Vehicle Control: Always include a control with the vehicle (e.g., DMSO) used to dissolve the DIDS.
-
Q2: I'm observing changes in intracellular calcium ([Ca²⁺]i) upon DIDS application. Is this an off-target effect?
A2: Yes, DIDS is known to have off-target effects on calcium signaling. It can interact with various calcium channels and pumps.
Troubleshooting Steps:
-
Characterize the Calcium Response: Use calcium imaging with fluorescent indicators like Fura-2 or Fluo-4 to characterize the changes in [Ca²⁺]i. Determine if DIDS causes a release from intracellular stores or affects influx from the extracellular space.
-
Pharmacological Inhibition: Use specific inhibitors for known off-targets to dissect the pathway. For example, use inhibitors of IP3 receptors or ryanodine receptors to test for involvement of intracellular calcium stores.
-
Vary Extracellular Calcium: Perform experiments in the absence and presence of extracellular calcium to distinguish between intracellular release and extracellular influx.
-
Alternative Anion Exchange Inhibitors: Test if other anion exchanger inhibitors that are structurally unrelated to DIDS also induce a calcium response. If they do not, the calcium effect is likely a DIDS-specific off-target effect.
Potential DIDS off-target effects on calcium signaling pathways.
Q3: My cells are showing signs of toxicity or altered metabolism after DIDS treatment. Could this be a mitochondrial off-target effect?
A3: Yes, DIDS can induce mitochondrial toxicity. This can manifest as decreased cell viability, changes in mitochondrial membrane potential, or altered oxygen consumption.
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: Use potentiometric fluorescent dyes like TMRE or JC-1 to measure changes in the mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction.
-
Measure Oxygen Consumption Rate (OCR): Use techniques like Seahorse XF analysis to measure the OCR. DIDS-induced mitochondrial toxicity may lead to a decrease in basal and maximal respiration.
-
ATP Production Assay: Measure cellular ATP levels. A decrease in ATP production can be a consequence of mitochondrial dysfunction.
-
Cell Viability Assays: Use assays like MTT or LDH release to quantify cell death.
-
Control with a Known Mitochondrial Toxin: Use a known mitochondrial uncoupler (e.g., FCCP) or inhibitor (e.g., rotenone) as a positive control to validate your assays.
How to optimize DIDS concentration to avoid cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid) and avoid cytotoxicity in their experiments.
Troubleshooting Guide
Issue: Significant cell death is observed after D-I-D-S treatment.
Possible Cause 1: DIDS concentration is too high.
DIDS can induce apoptosis and other forms of cell death in a dose-dependent manner.[1][2][3] Concentrations as low as 40 µM have been shown to induce an apoptotic phenotype in hippocampal neurons.[1][2]
Solution:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal, non-cytotoxic concentration of DIDS for your specific cell type and experimental conditions. A suggested starting range is 10-200 µM.[4]
-
Cell Viability Assay: Use a reliable cell viability assay, such as MTT, XTT, or a dye exclusion assay (e.g., Trypan Blue, Propidium Iodide), to quantify cell viability across a range of DIDS concentrations.[5][6][7]
-
Review Literature: Check for published studies that have used DIDS in a similar cell line or experimental system to guide your concentration selection.
Possible Cause 2: Solvent-induced cytotoxicity.
DIDS is typically dissolved in DMSO.[4][8] High concentrations of DMSO can be toxic to cells.[9]
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤0.1%.[4][9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your DIDS-treated cells, but without DIDS. This will help you differentiate between DIDS-induced cytotoxicity and solvent-induced cytotoxicity.[1][2]
Possible Cause 3: Instability of DIDS in aqueous solution.
DIDS can be unstable in aqueous solutions and may form oligomers that are more potent inhibitors of its target proteins.[10]
Solution:
-
Fresh Working Solutions: Prepare fresh working solutions of DIDS from a frozen stock immediately before each experiment.[4]
-
Proper Storage: Store DIDS stock solutions at -20°C or lower in single-use aliquots to avoid repeated freeze-thaw cycles.[4][8]
Possible Cause 4: Off-target effects of DIDS.
Besides its primary function as an anion transport inhibitor, DIDS has been reported to have several off-target effects that can contribute to cytotoxicity, including:
-
Directly inhibiting caspases[11]
Solution:
-
Minimize Incubation Time: Use the shortest incubation time necessary to achieve the desired effect on anion transport. Acute effects are often observed within 10-30 minutes.[4]
-
Alternative Inhibitors: If cytotoxicity remains an issue, consider exploring other anion transport inhibitors with different mechanisms of action or toxicity profiles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for DIDS?
For inhibiting ClC-Ka or ClC-2 channels, a starting concentration range of 10–200 μM is recommended.[4] For modulating TRPV1, a range of 30–300 μM can be used, depending on the cell type and the specific endpoint being measured.[4] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: How should I prepare and store DIDS?
DIDS powder should be dissolved in DMSO to create a stock solution of at least 10 mM.[4] To aid dissolution, you can warm the solution in a 37°C water bath or use an ultrasonic bath for 10-15 minutes.[4][8] The stock solution should be aliquoted into single-use vials and stored at -20°C or below to maintain stability and avoid repeated freeze-thaw cycles.[4]
Q3: What are the known mechanisms of DIDS-induced cytotoxicity?
DIDS can induce apoptosis through multiple pathways, including the activation of the JNK3 immune pathway and the release of mitochondrial cytochrome C.[1] This leads to the activation of caspase-dependent pathways, including caspases 3 and 6.[1] DIDS has also been shown to cause a dose-dependent depletion of cellular ATP.[2] Furthermore, it can directly inhibit caspases and interfere with DNA repair processes.[1][2][11]
Q4: How can I assess DIDS-induced cytotoxicity?
Several methods can be used to measure cell viability and cytotoxicity:
-
Metabolic Assays: Tetrazolium-based assays like MTT, MTS, and XTT, or resazurin-based assays, measure the metabolic activity of viable cells.[5][12]
-
Dye Exclusion Assays: These assays use membrane-impermeable dyes such as Trypan Blue, Propidium Iodide (PI), DRAQ7™, or 7-AAD to identify cells with compromised membrane integrity (i.e., dead cells).[5][7]
-
Apoptosis Assays: Annexin V staining can be used to detect early-stage apoptosis.[1] Assays that measure the activity of caspases, key mediators of apoptosis, can also be employed.[11][13]
Q5: Is DIDS stable in cell culture medium?
DIDS is known to be unstable in aqueous solutions.[10] It is recommended to dilute the DIDS stock solution into pre-warmed physiological buffer or culture medium immediately before use.[4]
Quantitative Data Summary
The following table summarizes reported concentrations of DIDS and their observed effects. It is important to note that the optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured.
| Cell Type/System | DIDS Concentration | Observed Effect | Reference |
| Hippocampal Neuronal Cell Line | 40 µM and 400 µM | Induced an apoptotic phenotype after 24 hours of treatment.[1][2][3] | [1][2][3] |
| HeLa Cells | 50 µM and 500 µM | Inhibited staurosporine-induced caspase-3 processing and PARP degradation.[11] | [11] |
| Porcine Thyroid Cells | IC50 of 5 x 10-5 M (50 µM) | Decreased organification of iodide. | [14] |
| ClC-Ka Chloride Channel | IC50 = 100 µM | Inhibition of the channel.[4][8] | [4][8] |
| Bacterial ClC-ec1 Cl-/H+ Exchanger | IC50 ≈ 300 µM | Inhibition of the exchanger.[4][8] | [4][8] |
Experimental Protocols
Protocol: Determining the Optimal Non-Cytotoxic Concentration of DIDS using an MTT Assay
This protocol provides a framework for determining the optimal concentration of DIDS that effectively inhibits anion transport without causing significant cytotoxicity in your cell line of interest.
1. Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DIDS powder
-
DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
2. Methods:
a. Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).[15]
b. DIDS Preparation and Treatment:
-
Prepare a 10 mM stock solution of DIDS in DMSO.[4] Aliquot and store at -20°C.
-
On the day of the experiment, prepare a series of dilutions of your DIDS stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 500 µM).
-
Include a "vehicle control" group that receives medium with the highest concentration of DMSO used in the dilutions but no DIDS.
-
Also include a "cells only" control group that receives fresh medium without DIDS or DMSO.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DIDS, the vehicle control, and the "cells only" control.
-
Incubate the plate for the desired experimental duration (e.g., 24 hours).
c. MTT Assay:
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
d. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DIDS concentration relative to the "cells only" control (which represents 100% viability).
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the DIDS concentration to generate a dose-response curve. The optimal concentration will be the highest concentration that does not significantly reduce cell viability.
Visualizations
References
- 1. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress | PLOS One [journals.plos.org]
- 3. openread.academy [openread.academy]
- 4. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 7. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. DIDS (4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid) increases iodide trapping, inhibits thyroperoxidase and antagonizes the TSH-induced apical iodide efflux in porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What are the optimal growth conditions for mammalian cell culture? | AAT Bioquest [aatbio.com]
Minimizing series resistance errors in patch clamp with DIDS
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize series resistance (Rs) errors and maintain recording stability when using 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in patch clamp experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during whole-cell patch clamp recordings following the application of DIDS.
| Problem / Observation | Potential Cause | Recommended Solution |
| Sudden increase in series resistance (Rs) or unstable recording after DIDS application. | 1. Change in Membrane Properties: DIDS blocking target anion channels can significantly increase the total membrane resistance (Rm). This alters the electrical load on the amplifier and can destabilize the Rs compensation circuit. 2. Seal Instability: The change in cellular ionic homeostasis or cell volume due to channel blockade can sometimes affect the integrity of the giga-ohm seal. 3. Clogged Pipette Tip: Particulates in the DIDS solution or precipitation at the pipette tip can increase the access resistance. | 1. Re-compensate Rs: After DIDS application reaches a steady state, carefully re-measure and compensate for both series resistance and whole-cell capacitance. The values may be significantly different from the pre-DIDS baseline. 2. Reduce % Compensation: High levels of Rs compensation (>80%) can become unstable, especially with high membrane resistance.[1] Try reducing the compensation percentage to regain stability. 3. Monitor Seal: Continuously monitor the seal resistance. If it deteriorates, the recording may be unsalvageable. 4. Ensure Solution Quality: Use freshly prepared and filtered DIDS solutions to avoid issues with particulates. |
| Large, slow capacitive transients appear after applying DIDS. | Inadequate Capacitance Compensation: The change in membrane resistance (Rm) caused by DIDS affects the overall time constant of the membrane (τ = Rs * Cm). The initial whole-cell capacitance (Cm) compensation may no longer be optimal. | Adjust Whole-Cell Capacitance: After applying DIDS, re-adjust the whole-cell capacitance compensation to flatten the capacitive transients. This should be done in conjunction with re-compensating the series resistance. |
| Unexpected inward or outward currents develop over time with DIDS in the bath. | DIDS Decomposition: When stored in DMSO, DIDS can decompose. One of its decomposition products, IADS, has been shown to activate a non-specific cation conductance.[2] This can introduce confounding currents and alter membrane resistance. | 1. Use Fresh DIDS: Prepare DIDS solutions fresh from a powder stock if possible, or use aliquots stored under appropriate conditions for a limited time. Avoid prolonged storage in DMSO. 2. Control Experiments: Perform control experiments with the vehicle (e.g., DMSO) alone to ensure it is not the source of the effect. 3. Characterize Novel Currents: If a new current appears, it may need to be pharmacologically and biophysically characterized to understand its origin. |
| The measured current amplitude is smaller than expected after DIDS application, even for non-target channels. | Increased Voltage Error: If DIDS application leads to a decrease in membrane resistance (e.g., due to activation of a cation conductance by a decomposition product), the total membrane current (Im) may increase. This larger current flowing across the uncompensated series resistance (Rs_eff) results in a larger voltage error (V_error = Im * Rs_eff), leading to an underestimation of the true current amplitude. | 1. Optimize Rs Compensation: Aim for the lowest possible series resistance by using larger pipette tips (if compatible with the cell type).[3] Compensate as accurately and as high as stability allows (typically up to 80%).[4] 2. Monitor Rs Continuously: Ensure that series resistance does not change significantly during the recording. A variation of less than 20% is generally considered acceptable.[5] 3. Calculate Voltage Error: Post-hoc, calculate the potential voltage error based on the measured Rs and the peak current to assess the quality of the voltage clamp. |
Frequently Asked Questions (FAQs)
Basics of Series Resistance (Rs)
Q1: What is series resistance (Rs) in patch clamp? A1: Series resistance is the sum of all resistances between the patch clamp amplifier's headstage and the interior of the cell.[5] It is primarily composed of the resistance of the glass micropipette and the access resistance at the point of contact with the cell membrane.[5]
Q2: Why is it critical to monitor and compensate for Rs? A2: Uncompensated series resistance introduces two major errors in whole-cell voltage clamp recordings:
-
Voltage Error: The current flowing across Rs creates a voltage drop (V = I × Rs), meaning the actual membrane potential will be different from the command potential set by the amplifier.[6] This error is proportional to the current's amplitude.
-
Temporal Filtering: Rs, in combination with the cell's membrane capacitance (Cm), acts as a low-pass filter.[7] This slows down the response time of the voltage clamp, making it difficult to accurately measure the kinetics of rapidly activating ion channels.[8]
Q3: What are acceptable values for series resistance and its stability? A3: An initial series resistance should ideally be less than three times the open pipette resistance and no more than 10% of the initial membrane resistance.[5] For most recordings, an Rs value below 20 MΩ is desirable. Critically, this value should remain stable throughout the experiment; a change of more than 20% may render the data unreliable.[5]
DIDS and its Impact on Recordings
Q4: How can DIDS application affect my patch clamp recording? A4: DIDS is a potent blocker of anion transporters and channels.[9] By blocking these conductances, DIDS can significantly increase the cell's overall membrane resistance (Rm). This change in the cell's electrical properties can destabilize the recording by altering the conditions under which you initially established your series resistance and capacitance compensation. Furthermore, decomposition products of DIDS can activate other conductances, leading to unexpected currents.[2]
Q5: Does DIDS directly increase series resistance? A5: DIDS itself does not directly increase the resistance of the patch pipette. Instead, it changes the cell's membrane properties. This change can make the existing series resistance a more significant source of error or can lead to instability in the compensation circuitry of the amplifier. In rare cases, if the DIDS solution is not properly prepared, precipitates could partially block the pipette tip, which would directly increase Rs.
Q6: I am studying a voltage-gated sodium current, which is not a target of DIDS. Why do I still need to worry about Rs when applying it? A6: Even if you are not studying the channel targeted by DIDS, its application can alter the total membrane conductance of the cell. This change can affect the stability and accuracy of your voltage clamp. For example, if DIDS increases the membrane resistance, the amplifier's compensation circuitry may become less stable. It is crucial to monitor Rs and re-compensate after any pharmacological manipulation to ensure the fidelity of your recordings.[7]
Quantitative Data Summary
Table 1: General Acceptance Criteria for Whole-Cell Patch Clamp Parameters
| Parameter | Symbol | Typical Acceptable Range | Key Consideration |
| Seal Resistance | R_seal | > 1 GΩ | A high-resistance seal is crucial for low-noise recordings.[10] |
| Pipette Resistance | R_pip | 3 - 8 MΩ | Varies by cell type. Lower R_pip can reduce Rs but may make sealing more difficult. |
| Series Resistance | Rs | < 20 MΩ | Should be as low as possible. Monitor for stability (<20% change).[5] |
| Membrane Resistance | Rm | > 100 MΩ (cell-dependent) | Should be significantly higher than Rs (ideally >10x). |
| Membrane Capacitance | Cm | 5 - 100 pF | Proportional to cell surface area. |
| Rs Compensation | % Comp | 60 - 80% | Compensating too high (>80%) can introduce instability and oscillations.[4] |
Experimental Protocols
Protocol: Whole-Cell Recording with DIDS Application
This protocol outlines the key steps for monitoring and compensating for Rs when applying a pharmacological agent like DIDS.
-
Pipette Preparation & Approach:
-
Pull glass pipettes to a resistance of 3-6 MΩ.
-
Fill with filtered internal solution.
-
Apply light positive pressure and approach the target cell.
-
-
Giga-seal Formation:
-
Upon touching the cell, release positive pressure to form a high-resistance seal (>1 GΩ).
-
Set the holding potential to -70 mV.
-
-
Establish Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch.
-
Wait for the recording parameters to stabilize (2-5 minutes).
-
-
Initial Parameter Measurement and Compensation (Baseline):
-
Apply a small voltage step (e.g., -10 mV for 10 ms) to measure cell parameters.
-
Crucial Step: Carefully adjust the Series Resistance (Rs) and Whole-Cell Capacitance (Cm) compensation dials on the amplifier to cancel the resulting capacitive transients.[11]
-
Note the initial values of Rs, Rm, and Cm.
-
Apply Rs compensation to a level that does not cause oscillations (typically 70-80%).[4]
-
-
Baseline Recording:
-
Record your baseline channel activity for a stable period (e.g., 5-10 minutes).
-
Continuously monitor Rs during this period to ensure stability.
-
-
DIDS Application:
-
Begin perfusion of the external solution containing the desired concentration of DIDS.
-
-
Post-DIDS Stabilization and Re-compensation:
-
Allow 5-10 minutes for the DIDS effect to reach a steady state.
-
Crucial Step: Repeat the process from step 4. The capacitive transients will likely have changed shape due to the DIDS-induced change in membrane properties.
-
Re-adjust the Series Resistance (Rs) and Whole-Cell Capacitance (Cm) compensation to the new steady-state values.
-
Note the new parameters. The change in Rm can be an indicator of the drug's effect.
-
-
Post-DIDS Recording:
-
Continue recording the channel activity in the presence of DIDS, ensuring Rs remains stable.
-
Visualizations
Caption: Experimental workflow for a patch clamp recording with pharmacology.
Caption: Troubleshooting flowchart for instability after DIDS application.
Caption: How uncompensated series resistance (Rs) causes a voltage error.
References
- 1. researchgate.net [researchgate.net]
- 2. IADS, a decomposition product of DIDS activates a cation conductance in Xenopus oocytes and human erythrocytes: new compound for the diagnosis of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: DIDS Anion Transport Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) as an anion transport inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is DIDS and how does it inhibit anion transport?
DIDS is a widely used chemical tool for studying anion transporters and channels.[1] It primarily acts as a covalent and non-covalent inhibitor of a variety of anion exchangers and channels, most notably the ClC family of chloride channels.[1] Its inhibitory action involves the isothiocyanate groups reacting with lysine residues on the target protein, leading to irreversible blockade.[2] DIDS can also exhibit non-covalent inhibitory effects.
Q2: At what concentration should I use DIDS?
The effective concentration of DIDS is highly dependent on the specific anion transporter or channel being studied and the cell type. For general guidance, concentrations typically range from 10 µM to 300 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store my DIDS solution?
Proper preparation and storage of DIDS solutions are critical for experimental success. DIDS is unstable in aqueous solutions and should be prepared fresh for each experiment.[1]
-
Stock Solution: Dissolve DIDS powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM or higher.[1] Gentle warming at 37°C or sonication can aid dissolution.[3]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]
-
Working Solution: Immediately before use, dilute the DMSO stock into your aqueous experimental buffer. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.[1]
Q4: Can DIDS have off-target effects?
Yes, DIDS is not a completely specific inhibitor and can exert off-target effects. For instance, it has been reported to affect K+ conductance and interact with other ion channels and transporters.[5] Therefore, appropriate controls are essential to validate that the observed effects are due to the inhibition of the intended anion transporter.
Troubleshooting Guide: Why is My DIDS Solution Not Inhibiting Anion Transport?
If you are not observing the expected inhibition of anion transport with your DIDS solution, consider the following potential issues, categorized by the stage of your experiment.
DIDS Solution Integrity
The most common reason for DIDS failure is related to the quality and handling of the solution itself.
-
Issue: DIDS has degraded in aqueous solution.
-
Troubleshooting: DIDS is known to be unstable in aqueous buffers, hydrolyzing over time.[1] Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. Avoid storing diluted DIDS in aqueous solutions for extended periods.
-
-
Issue: Improperly prepared or stored stock solution.
-
Issue: Precipitation of DIDS in the experimental buffer.
-
Troubleshooting: DIDS has limited solubility in aqueous solutions. When preparing the working solution, add the DMSO stock to the pre-warmed buffer with vigorous mixing.[1] If precipitation is observed, the concentration may be too high for the buffer composition. Consider optimizing the buffer or using a lower DIDS concentration.
-
Experimental Protocols & Data
Table 1: Recommended DIDS Concentrations for Various Anion Transporters
| Target Transporter/Channel | Typical IC50 / Effective Concentration | Reference |
| ClC-Ka Chloride Channel | 100 µM | [1] |
| Bacterial ClC-ec1 Cl-/H+ Exchanger | ~300 µM | [1] |
| Anion Exchanger 1 (AE1) | 20 µM (pre-incubation) | [2] |
| Spontaneous Transient Inward Currents (STICs) | 210 µM | [3] |
| TRPV1 Modulation (rat DRG neurons) | 4.88 µM |
IC50 values can vary significantly depending on the experimental conditions.
General Protocol for Anion Transport Inhibition Assay
This protocol provides a general framework for assessing anion transport inhibition using DIDS. Specific parameters will need to be optimized for your cell type and transporter of interest.
-
Cell Preparation: Culture cells expressing the anion transporter of interest to the desired confluency in a suitable multi-well plate.
-
Assay Buffer Preparation: Prepare a physiological buffer appropriate for your cells.
-
DIDS Working Solution Preparation: Immediately before the experiment, dilute your DIDS DMSO stock solution into the assay buffer to achieve the desired final concentrations. Remember to prepare a vehicle control (DMSO in assay buffer) with the same final DMSO concentration.
-
Pre-incubation: Remove the cell culture medium and wash the cells with the assay buffer. Add the DIDS working solutions (and vehicle control) to the respective wells and pre-incubate for a specific period (e.g., 10-30 minutes). The optimal pre-incubation time should be determined empirically.
-
Transport Assay Initiation: Initiate anion transport by adding the substrate of interest (e.g., a fluorescent anion indicator or a radiolabeled anion).
-
Measurement: Measure the rate of anion transport using a suitable detection method (e.g., fluorescence plate reader, scintillation counter) at specific time points.
-
Data Analysis: Calculate the percentage of inhibition by DIDS compared to the vehicle control. Plot the data to determine the IC50 value if a dose-response experiment was performed.
Visual Guides
Diagram 1: Troubleshooting Workflow for DIDS Inhibition Failure
References
- 1. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 2. biorxiv.org [biorxiv.org]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The anion transport inhibitor DIDS increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Challenges with DIDS in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issues of low potency and selectivity encountered when using 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weaker than expected inhibition of my target anion exchanger with DIDS?
A1: Several factors can contribute to the apparent low potency of DIDS. Firstly, DIDS is known to be unstable in aqueous solutions, where it can hydrolyze and form oligomers. Interestingly, these polythiourea derivatives can be significantly more potent inhibitors of some chloride channels than DIDS itself.[1] Secondly, the inhibitory activity of DIDS can be competitive with the substrate anion, meaning that high concentrations of the substrate can reduce the apparent inhibitory potency.[2] Finally, DIDS can exist in both reversible and irreversible binding states with its target.[3] The irreversible covalent binding is a time- and pH-dependent process, so short incubation times or suboptimal pH may result in incomplete inhibition.
Q2: I'm seeing unexpected or off-target effects in my experiment after using DIDS. What could be the cause?
A2: DIDS is not a perfectly selective inhibitor and has been shown to interact with a variety of other proteins. These off-target effects can lead to confounding results. For example, DIDS can inhibit deformation-induced cation fluxes in erythrocytes with an apparent K1/2 of 1 µM. It has also been shown to modify the activity of the cardiac ryanodine receptor, affecting its conductance, gating, and inactivation.[3][4] Furthermore, DIDS can increase the K+ conductance in rat hepatocytes.[5][6] At higher concentrations, it may also affect other cellular processes through non-specific interactions.
Q3: Are there more potent and selective alternatives to DIDS for inhibiting anion exchangers?
A3: Yes, several alternative compounds have been identified that may offer improved potency and/or selectivity for specific anion exchangers. These include:
-
Niflumic Acid: An NSAID that acts as a non-competitive inhibitor of the band 3 anion exchanger with a high affinity (I50 ≈ 0.6 µM).[7]
-
Dipyridamole: An antiplatelet agent that can block anion exchanger 1 (AE1) substrate channels without competing for anion binding.[8]
-
4,4'-Dinitrostilbene-2,2'-disulfonate (DNDS): A stilbene derivative that acts as a competitive inhibitor of anion exchange.[6]
-
4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS): Another stilbene derivative that can inhibit anion exchange.[9]
The choice of the best alternative will depend on the specific anion exchanger being studied and the experimental system.
Q4: How can I confirm that DIDS is covalently binding to my protein of interest?
A4: Demonstrating covalent binding typically involves techniques that can detect a stable modification of the target protein. One common approach is to use radiolabeled DIDS (e.g., ³H-DIDS) and detect its incorporation into the protein of interest via SDS-PAGE and autoradiography.[2] Mass spectrometry is another powerful tool. By analyzing the tryptic digest of the DIDS-treated protein, you can identify the specific peptide fragments that have been modified, confirming the covalent adduction and potentially identifying the binding site.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving DIDS.
Issue 1: Inconsistent or lower-than-expected inhibition.
| Possible Cause | Troubleshooting Step |
| DIDS Degradation | Prepare fresh DIDS solutions for each experiment. Avoid storing DIDS in aqueous buffers for extended periods. |
| Sub-optimal pH | The covalent reaction of DIDS is pH-dependent. Ensure the pH of your experimental buffer is optimal for DIDS reactivity with your target (often slightly alkaline). |
| Insufficient Incubation Time | For irreversible inhibition, ensure a sufficient incubation time to allow for the covalent reaction to proceed to completion. This may require time-course experiments to determine the optimal incubation period. |
| High Substrate Concentration | If DIDS is a competitive inhibitor of your target, high substrate concentrations will reduce its apparent potency. Try to perform the assay at substrate concentrations at or below the Km. |
| Compound Precipitation | Visually inspect your experimental solutions for any signs of DIDS precipitation, especially at higher concentrations. If precipitation occurs, consider using a different buffer or a lower concentration of DIDS. |
Issue 2: High background signal or autofluorescence.
| Possible Cause | Troubleshooting Step |
| Intrinsic Fluorescence of DIDS | DIDS is a stilbene derivative and can exhibit fluorescence. Measure the fluorescence of DIDS alone in your experimental buffer to determine its contribution to the background signal. |
| Non-specific Binding | DIDS can bind non-specifically to cellular components and surfaces. Include appropriate controls, such as cells not expressing the target transporter or treatment with a non-inhibitory analog, to assess non-specific effects. |
| Light Scattering | If DIDS precipitates, it can cause light scattering, leading to artificially high absorbance or fluorescence readings. Centrifuge your samples before measurement to pellet any precipitate. |
Issue 3: Observed off-target effects.
| Possible Cause | Troubleshooting Step |
| Lack of Selectivity | DIDS is known to interact with multiple proteins. Use the lowest effective concentration of DIDS to minimize off-target effects. |
| Use of Alternative Inhibitors | Test other, more selective anion exchange inhibitors (see FAQ 3 and the data table below) to confirm that the observed effect is due to the inhibition of your target of interest. |
| Control Experiments | Design control experiments to specifically assess the potential off-target effects relevant to your system (e.g., measure changes in cation conductance or intracellular calcium). |
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DIDS and other anion exchange inhibitors against various transporters. This data can help in selecting a more potent or selective inhibitor for your specific application.
| Inhibitor | Target | IC50 (µM) | Notes |
| DIDS | ClC-Ka Chloride Channel | 100 | [10] |
| ClC-ec1 Cl⁻/H⁺ Exchanger | ~300 | [10] | |
| Deformation-induced Cation Flux | 1 (K1/2) | In human erythrocytes. | |
| Band 3 (Anion Exchanger 1) | ~2 (Ki, reversible) | In Ehrlich ascites tumor cells.[2] | |
| Niflumic Acid | Band 3 (Anion Exchanger 1) | 0.6 | Non-competitive inhibitor.[7] |
| Pendrin (SLC26A4) | ~15 | [11] | |
| DNDS | Band 3 (Anion Exchanger 1) | 0.09 (Ki) | Competitive inhibitor.[6] |
| Cl⁻-oxalate exchanger | Effective inhibitor | In rabbit renal brush border membranes.[12] | |
| SO₄²⁻-CO₃²⁻ exchanger | Effective inhibitor | In rabbit renal brush border membranes.[12] | |
| SITS | Cl⁻-oxalate exchanger | Effective inhibitor | In rabbit renal brush border membranes.[12] |
| SO₄²⁻-CO₃²⁻ exchanger | Effective inhibitor | In rabbit renal brush border membranes.[12] | |
| Flufenamate | Cl⁻-formate exchanger | 43 | In rabbit renal brush border membranes.[12] |
Experimental Protocols
Protocol 1: Measurement of Anion Exchanger Activity using Intracellular pH Fluorometry
This protocol describes a method to assess the activity of Cl⁻/HCO₃⁻ exchangers by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye BCECF-AM.
Materials:
-
Cells expressing the anion exchanger of interest
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose (pH 7.4)
-
Bicarbonate-buffered saline (BBS): NaCl, KCl, MgSO₄, KH₂PO₄, NaHCO₃, Glucose (gassed with 5% CO₂/95% air)
-
DIDS and other inhibitors
-
Nigericin and high K⁺ buffer for calibration
-
Fluorescence plate reader or microscope with 490 nm and 440 nm excitation and 535 nm emission capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Wash cells once with HBS.
-
Incubate cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Wash cells twice with HBS to remove extracellular dye.
-
-
Inhibitor Pre-incubation:
-
Add DIDS or other inhibitors at the desired concentrations in HBS and incubate for the appropriate time (e.g., 15-30 minutes for DIDS irreversible binding).
-
-
Assay Initiation:
-
Remove the inhibitor-containing HBS.
-
Initiate the anion exchange by adding BBS. This will cause an influx of HCO₃⁻ and an efflux of Cl⁻, leading to an increase in pHi.
-
-
Fluorescence Measurement:
-
Immediately begin recording the fluorescence intensity at 535 nm with excitation alternating between 490 nm (pH-sensitive) and 440 nm (isosbestic point).
-
Record data every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 490 nm to that at 440 nm (F490/F440).
-
Convert the fluorescence ratio to pHi using a calibration curve generated with nigericin and high K⁺ buffers of known pH.[13]
-
The initial rate of pHi change reflects the anion exchanger activity.
-
Determine the IC50 value by plotting the inhibition of the rate of pHi change against the inhibitor concentration.
-
Protocol 2: Chloride Concentration Measurement using SPQ Fluorescence Quenching
This protocol details the use of the chloride-sensitive fluorescent dye SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium) to measure chloride transport.
Materials:
-
Cells or vesicles expressing a chloride channel or transporter
-
SPQ
-
Hypotonic loading buffer (e.g., 50% PBS)
-
Chloride-containing and chloride-free buffers
-
Fluorescence plate reader or microscope with excitation ~344 nm and emission ~443 nm
Procedure:
-
Dye Loading:
-
Load cells or vesicles with 5-10 mM SPQ in a hypotonic buffer for 15-30 minutes at 37°C.[14]
-
Wash thoroughly with an isotonic chloride-free buffer to remove extracellular SPQ.
-
-
Baseline Measurement:
-
Resuspend the SPQ-loaded cells/vesicles in a chloride-free buffer.
-
Measure the baseline fluorescence intensity.
-
-
Initiating Chloride Transport:
-
Add a chloride-containing buffer to initiate chloride influx.
-
In the case of inhibitor studies, pre-incubate the cells/vesicles with DIDS or other compounds before adding the chloride-containing buffer.
-
-
Fluorescence Measurement:
-
Monitor the decrease in SPQ fluorescence over time as chloride enters the cells/vesicles and quenches the dye's fluorescence.[15]
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of chloride influx.
-
Calculate the initial rate of quenching for different inhibitor concentrations to determine the IC50 value.
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Use of niflumic acid to determine the nature of the asymmetry of the human erythrocyte anion exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. rsc.org [rsc.org]
- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The external anion binding site of the human erythrocyte anion transporter: DNDS binding and competition with chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhibitors on anion exchangers in rabbit renal brush border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of SITS, an anion transport blocker, on CSF ionic composition in metabolic alkalosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Fluorescence measurements of anion transport by the GABAA receptor in reconstituted membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. siue.edu [siue.edu]
- 15. biotium.com [biotium.com]
Technical Support Center: DIDS and Polythiourea Oligomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). A key focus is the phenomenon of DIDS forming polythiourea oligomers and the consequential impact on its inhibitory potency.
Frequently Asked Questions (FAQs)
Q1: My DIDS solution seems to have lost potency over time. What could be the cause?
A1: It is a common misconception that DIDS solutions lose potency. In fact, the opposite is often true. DIDS is known to be unstable in aqueous solutions.[1] Over time, it can hydrolyze and subsequently form polythiourea oligomers.[1] These oligomers, particularly the tetrameric and pentameric forms, are significantly more potent inhibitors of anion exchangers like the ClC family of chloride channels than the DIDS monomer itself.[1] Therefore, what may be perceived as a loss of potency could be a change in the composition of your DIDS solution, leading to altered and potentially more potent effects.
Q2: I am observing inconsistent results in my experiments using DIDS. Could this be related to solution stability?
A2: Yes, inconsistent results are a strong indicator of DIDS solution instability. As DIDS oligomerizes in solution, the concentration of the monomeric form decreases while the concentrations of various, more potent oligomers increase.[1] The rate of this process can be influenced by factors such as temperature, pH, and storage time. This dynamic change in the active inhibitory species can lead to significant variability in your experimental outcomes.
Q3: How can I minimize the variability when working with DIDS?
A3: To minimize variability, it is crucial to handle DIDS solutions with care and consistency. Here are some recommendations:
-
Prepare fresh solutions: Whenever possible, prepare DIDS solutions fresh for each experiment.
-
Control storage conditions: If storage is necessary, store stock solutions at -20°C or below and minimize freeze-thaw cycles.[2]
-
Consistent preparation methods: Use the same solvent (e.g., DMSO) and preparation procedure for every experiment.[2]
-
Characterize your solution: For critical applications, consider analytical techniques like HPLC to characterize the composition of your DIDS solution, especially if it has been stored for an extended period.[1]
Q4: Are there any known side effects or off-target effects of DIDS I should be aware of?
A4: Beyond its canonical role as an anion exchange inhibitor, DIDS has been reported to have other cellular effects. Studies have shown that DIDS can induce apoptosis in a dose- and time-dependent manner in certain cell lines.[3][4] It is important to consider these potential off-target effects when interpreting your experimental data.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high inhibitory effect | Formation of highly potent polythiourea oligomers in your DIDS solution.[1] | Prepare a fresh DIDS solution immediately before your experiment. Consider that the IC50 of your "DIDS" solution may be significantly lower than that of pure monomeric DIDS. |
| Poor reproducibility of results | Inconsistent oligomerization of DIDS across different solution preparations or storage times. | Standardize your DIDS solution preparation and handling protocol. Prepare fresh solutions for each set of experiments. |
| Cell viability issues | DIDS-induced apoptosis or other cytotoxic effects.[3][4] | Perform control experiments to assess the impact of DIDS on cell viability at the concentrations and exposure times used in your assays. Consider using multiple viability assays for a comprehensive assessment.[3][4] |
| Precipitation in aqueous buffer | Low solubility of DIDS in aqueous solutions. | Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous buffer.[2] Ensure the final DMSO concentration is compatible with your experimental system. |
Data Presentation: Potency of DIDS and its Polythiourea Oligomers
The formation of polythiourea oligomers from DIDS has a dramatic effect on its inhibitory potency. The following table summarizes the IC50 values for the inhibition of the bacterial ClC-ec1 Cl⁻/H⁺ exchanger and the mammalian ClC-Ka chloride channel by DIDS and its derivatives.
| Compound | IC50 for ClC-ec1 (µM) | IC50 for ClC-Ka (µM) |
| DIDS (monomer) | ~300 | 100 |
| DIDS Dimer | More potent than DIDS | More potent than DIDS |
| DIDS Trimer | More potent than Dimer | More potent than Dimer |
| DIDS Tetramer | More potent than Trimer | More potent than Trimer |
| DIDS Pentamer | 1.5 | 0.5 |
| DADS (hydrolyzed DIDS) | No effect | No effect |
Data sourced from Matulef et al. as reported in ACS Chemical Biology.[1]
Experimental Protocols
Protocol 1: Preparation and Handling of DIDS Solutions
-
Stock Solution Preparation:
-
Storage:
-
Store the DMSO stock solution at -20°C for up to several months.[2]
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the DIDS stock solution.
-
Dilute the stock solution to the desired final concentration in your experimental buffer immediately before use.
-
Ensure the final concentration of DMSO is compatible with your experimental system and include a vehicle control (DMSO alone) in your experiments.
-
Protocol 2: Assessment of Anion Exchange Inhibition using a Flux Assay
This is a generalized protocol and may need to be adapted for your specific cell type or vesicle system.
-
Cell/Vesicle Preparation:
-
Prepare cells or membrane vesicles expressing the anion exchanger of interest.
-
Load the cells/vesicles with a fluorescent indicator sensitive to the anion being transported (e.g., a pH-sensitive dye for Cl⁻/HCO₃⁻ exchange or a halide-sensitive dye for Cl⁻ transport).
-
-
Assay Procedure:
-
Pre-incubate the loaded cells/vesicles with varying concentrations of freshly prepared DIDS solution (or the aged solution being tested) for a defined period.
-
Initiate anion exchange by creating an outwardly directed gradient for the anion.
-
Monitor the change in fluorescence over time using a fluorometer or plate reader.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change for each DIDS concentration.
-
Normalize the rates to a vehicle control (0 µM DIDS).
-
Plot the normalized rate of transport as a function of DIDS concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Hydrolysis and oligomerization pathway of DIDS in aqueous solution.
Caption: Experimental workflow for assessing DIDS potency using a flux assay.
Caption: Signaling pathway illustrating the inhibition of an anion exchanger by a DIDS oligomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apexbt.com [apexbt.com]
- 3. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for DIDS Effects on Intracellular pH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) on intracellular pH (pHi).
Frequently Asked Questions (FAQs)
Q1: What is DIDS and how does it affect intracellular pH?
A1: DIDS is a widely used, non-selective, and often irreversible inhibitor of anion exchange proteins.[1] It primarily targets chloride-bicarbonate (Cl⁻/HCO₃⁻) exchangers and sodium-bicarbonate (Na⁺/HCO₃⁻) cotransporters, which are crucial for maintaining intracellular pH homeostasis.[][3] By blocking these transporters, DIDS prevents the efflux of acid (in the form of H⁺) or the influx of base (in the form of HCO₃⁻), leading to a decrease in intracellular pH, also known as intracellular acidification.[4]
Q2: What are the primary molecular targets of DIDS related to pHi regulation?
A2: DIDS primarily targets anion exchangers from the Solute Carrier family 4 (SLC4) and SLC26. Key targets involved in pHi regulation include:
-
Anion Exchanger 1 (AE1 or Band 3): A prominent Cl⁻/HCO₃⁻ exchanger in erythrocytes and other cell types.[5]
-
Electrogenic Sodium-Bicarbonate Cotransporter 1 (NBCe1): Crucial for bicarbonate reabsorption in the kidney and pHi regulation in various cells.[1][6][7]
-
Electroneutral Sodium-Bicarbonate Cotransporter (NBCn1): Involved in pHi regulation in various tissues.
-
Other SLC4 and SLC26 family members: DIDS can inhibit a broad range of anion transporters with varying affinities.
Q3: What are the known off-target effects of DIDS that can influence intracellular pH?
A3: Beyond its primary targets, DIDS can exert several off-target effects that may confound experimental results:
-
Inhibition of Carbonic Anhydrase: DIDS has been shown to inhibit carbonic anhydrase, an enzyme that catalyzes the hydration of CO₂ to form bicarbonate and protons. This inhibition can slow down pH recovery from an acid load.
-
Inhibition of Na⁺/K⁺-ATPase: DIDS can inhibit the Na⁺/K⁺-ATPase, leading to alterations in ion gradients that can indirectly affect pHi regulation.[4]
-
Instability in Aqueous Solutions: DIDS is known to be unstable in aqueous solutions and can hydrolyze and form oligomers. These derivatives can be more potent inhibitors than DIDS itself, leading to variability in experimental outcomes.[8]
Q4: What is a typical effective concentration range for DIDS in pHi experiments?
A4: The effective concentration of DIDS can vary significantly depending on the cell type, the specific transporter being targeted, and the experimental conditions. Generally, concentrations in the range of 10 µM to 500 µM are used. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Q1: I applied DIDS, but I don't see any change in intracellular pH. What could be the reason?
A1:
-
Inactive DIDS: DIDS is unstable in aqueous solutions.[8] Ensure you are using a freshly prepared solution. Old or improperly stored DIDS may have degraded.
-
Low Transporter Expression: The cell type you are using may have low expression levels of DIDS-sensitive anion exchangers.
-
Compensatory Mechanisms: Cells may have redundant or alternative pHi regulatory mechanisms that compensate for the inhibition of DIDS-sensitive transporters. For example, the Na⁺/H⁺ exchanger can also contribute to pHi recovery from acidification.[9]
-
Incorrect Bicarbonate Concentration: The effect of DIDS is dependent on the presence of bicarbonate. Ensure your experimental buffer contains an appropriate concentration of bicarbonate.
Q2: My cells are dying after DIDS treatment. How can I reduce cytotoxicity?
A2:
-
Reduce DIDS Concentration: High concentrations of DIDS can be toxic to cells. Perform a dose-response experiment to find the lowest effective concentration.
-
Decrease Incubation Time: Prolonged exposure to DIDS can lead to cytotoxicity. Optimize the incubation time to the minimum required to observe an effect.
-
Check for Solvent Toxicity: If you are using a solvent like DMSO to dissolve DIDS, ensure the final concentration of the solvent in your culture medium is not toxic to your cells.
-
Culture Conditions: Ensure your cells are healthy and growing in optimal conditions before starting the experiment. Stressed cells are more susceptible to drug-induced toxicity.
Q3: I see a rapid initial drop in pHi after DIDS application, followed by a slow recovery. Is this normal?
A3: Yes, this can be a typical response. The initial rapid drop in pHi is due to the immediate blockade of bicarbonate transporters by DIDS. The subsequent slow recovery, if observed, could be due to the activity of other, DIDS-insensitive pHi regulatory mechanisms, such as the Na⁺/H⁺ exchanger, attempting to compensate for the acidification.[9]
Q4: How can I be sure that the observed effect on pHi is due to the inhibition of anion exchangers and not an off-target effect?
A4:
-
Use More Specific Inhibitors: If available, use more specific inhibitors for the transporter of interest to confirm the results obtained with DIDS.
-
Molecular Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of the target transporter and observe if the effect on pHi is similar to that of DIDS treatment.
-
Control for Off-Target Effects:
-
To rule out the involvement of the Na⁺/H⁺ exchanger, perform experiments in the presence of a specific Na⁺/H⁺ exchanger inhibitor like amiloride or its derivatives.[9]
-
To assess the contribution of carbonic anhydrase inhibition, you can use a specific carbonic anhydrase inhibitor as a control.
-
Experimental Protocols
Preparation of DIDS Stock and Working Solutions
Materials:
-
DIDS powder (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, disodium salt)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., HEPES-buffered saline or bicarbonate-buffered saline)
Protocol for 100 mM DIDS Stock Solution (in DMSO):
-
Weigh out the required amount of DIDS powder in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the DIDS is completely dissolved. The solution should be a clear, yellowish color.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol for Preparing Working Solution:
-
Thaw a single aliquot of the 100 mM DIDS stock solution immediately before use.
-
Dilute the stock solution in the desired pre-warmed (37°C) aqueous buffer to the final working concentration.
-
Mix well by gentle inversion or vortexing.
-
Crucially, use the working solution immediately after preparation, as DIDS is unstable in aqueous solutions. [8]
Measurement of Intracellular pH using BCECF-AM
Materials:
-
BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)
-
Anhydrous DMSO
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer
-
DIDS working solution
-
Cells grown on coverslips or in a multi-well plate
-
Fluorescence microscope or plate reader with appropriate filters
Protocol:
-
Dye Loading: a. Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. b. Dilute the BCECF-AM stock solution in HBS to a final working concentration of 1-5 µM. c. Remove the culture medium from the cells and wash them once with HBS. d. Add the BCECF-AM working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.
-
Wash and De-esterification: a. After incubation, wash the cells twice with HBS to remove extracellular dye. b. Incubate the cells in fresh HBS for an additional 15-20 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Baseline Fluorescence Measurement: a. Mount the coverslip on the microscope stage or place the multi-well plate in the reader. b. Excite the cells alternately at ~490 nm and ~440 nm (the isosbestic point) and record the emission at ~535 nm. c. Record the baseline fluorescence ratio (F₄₉₀/F₄₄₀) for a few minutes to ensure a stable signal.
-
DIDS Treatment: a. Perfuse the cells with the DIDS working solution or add it directly to the well. b. Continue to record the fluorescence ratio to monitor the change in intracellular pH over time.
-
In Situ Calibration: a. At the end of the experiment, perform an in situ calibration to convert the fluorescence ratios to pHi values. b. Prepare a series of high-potassium calibration buffers with known pH values (e.g., 6.5, 7.0, 7.5, 8.0). c. Add a proton ionophore, such as nigericin (5-10 µM), to the calibration buffers to equilibrate the intracellular and extracellular pH. d. Sequentially perfuse the cells with the calibration buffers and record the fluorescence ratio for each pH value. e. Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve. f. Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
Data Presentation
Table 1: IC₅₀ Values of DIDS for Inhibition of Anion Exchangers
| Transporter | Cell Type/System | IC₅₀ (µM) | Reference |
| ClC-Ka chloride channel | - | 100 | [8] |
| ClC-ec1 Cl⁻/H⁺ exchanger | Bacterial | ~300 | [8] |
| Anion Exchanger | HL-60 cells | Competitive with Cl⁻ | [5] |
| Anion Exchanger | Red Blood Cells | - | [9] |
Table 2: Reported Effects of DIDS on Intracellular pH
| Cell Type | DIDS Concentration | Incubation Time | Observed Effect on pHi | Reference |
| Rat Cardiac Myocytes | 0.1 mM | - | Inhibition of ATP-induced acidification | [10] |
| Pulmonary Artery Smooth Muscle Cells | - | - | Slowed recovery from acid load | [9] |
| Chicken Colonocytes | - | - | Inhibition of Na⁺ and bicarbonate-dependent pHi recovery | [10] |
| Rat Hepatocytes | 0.2 mM | - | Membrane hyperpolarization | [10] |
| KHT and EMT-6 Tumors (in vivo) | 2.5 mg/kg | - | Reduction in tumor pHi | [1] |
Visualizations
References
- 1. Effects of agents which inhibit the regulation of intracellular pH on murine solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. codementor.io [codementor.io]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics of DIDS inhibition of HL-60 cell anion exchange rules out ping-pong model with slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssojet.com [ssojet.com]
- 9. A study of the relationship between inhibition of anion exchange and binding to the red blood cell membrane of 4,4'-diisothiocyano stilbene-2,2'-disulfonic acid (DIDS) and its dihydro derivative (H2DIDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anion transport inhibitor DIDS increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DIDS in Solution: A Technical Guide to Preventing Precipitation
Researchers utilizing 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) in their experiments often encounter the frustrating issue of its precipitation in aqueous buffers. This technical support guide provides a comprehensive overview of the factors contributing to DIDS precipitation, detailed protocols for its dissolution and use, and a troubleshooting guide to ensure the successful integration of this potent anion exchange inhibitor into your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is my DIDS precipitating in my experimental buffer?
A1: DIDS precipitation is a common issue stemming from several factors related to its chemical properties. The primary reasons include:
-
Low Aqueous Solubility: DIDS has limited solubility in neutral aqueous solutions.
-
pH Dependence: The solubility of DIDS is highly dependent on the pH of the buffer. It is more soluble in alkaline conditions.
-
Buffer Composition: The type and concentration of buffering agents and the presence of certain ions can influence DIDS solubility. For instance, buffers containing divalent cations may promote precipitation.
-
Temperature: Lower temperatures can decrease the solubility of DIDS, leading to precipitation, especially for concentrated stock solutions.
-
Instability in Aqueous Solutions: DIDS is unstable in water and can hydrolyze and form oligomers over time, which may have different solubility characteristics[1]. It is recommended to use freshly prepared aqueous solutions.
Q2: What is the recommended solvent for preparing a DIDS stock solution?
A2: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a highly recommended solvent. DIDS is readily soluble in DMSO at concentrations of approximately 20 mg/mL. Another suitable organic solvent is dimethylformamide (DMF), in which DIDS is soluble up to 30 mg/mL. For aqueous-based stock solutions, 0.1 M potassium bicarbonate (KHCO3) can be used to dissolve DIDS at up to 50 mg/mL; however, this may require gentle heating and can result in a hazy, yellow-green solution.
Q3: Can I store DIDS in an aqueous buffer?
A3: It is strongly advised not to store DIDS in aqueous solutions for extended periods. Due to its instability, DIDS in aqueous buffers should be prepared fresh for each experiment. If a stock solution is made in an aqueous buffer like 0.1 M KHCO3, it should be used immediately. For long-term storage, it is best to store DIDS as a solid at -20°C or as a stock solution in anhydrous DMSO.
Q4: I've observed a precipitate in my DIDS solution. Can I still use it?
A4: Using a DIDS solution with a visible precipitate is not recommended as the actual concentration of the active compound will be unknown. If precipitation occurs, it is best to discard the solution and prepare a fresh one. If you must attempt to use the solution, gentle warming and sonication may help to redissolve the precipitate. However, the potential for degradation and altered activity of DIDS under these conditions should be considered.
Troubleshooting Guide
Encountering precipitation with DIDS can be a significant roadblock in an experiment. The following table and workflow diagram provide a systematic approach to troubleshooting this issue.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | Low solubility at the buffer's pH. | Increase the pH of the buffer slightly (if experimentally permissible). Alternatively, prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use. |
| Buffer incompatibility. | Avoid buffers containing high concentrations of divalent cations. Consider using buffers like HEPES or Tris, though solubility should be empirically tested. | |
| Low temperature of the buffer. | Ensure the buffer is at room temperature before dissolving the DIDS. | |
| Precipitation after dilution of DMSO stock into aqueous buffer | Exceeding the solubility limit in the final buffer. | Ensure the final concentration of DIDS in the aqueous buffer does not exceed its solubility limit (approximately 1 mg/mL in PBS at pH 7.2). |
| "Salting out" effect. | High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. If possible, test with a lower ionic strength buffer. | |
| Precipitation during storage of an aqueous solution | Instability and degradation of DIDS. | Prepare fresh aqueous solutions of DIDS for each experiment. Do not store DIDS in aqueous buffers. |
| Temperature fluctuations. | If a freshly prepared aqueous solution must be kept for a short period, maintain it at a constant room temperature. Avoid refrigeration of aqueous DIDS solutions. | |
| Precipitate does not redissolve upon warming | Irreversible aggregation or degradation. | The precipitate is likely composed of degraded DIDS products. The solution should be discarded and a fresh one prepared. |
Logical Workflow for Troubleshooting DIDS Precipitation
Experimental Protocols
Protocol 1: Preparation of a DIDS Stock Solution in DMSO
This protocol describes the preparation of a 20 mg/mL (approximately 40 mM) stock solution of DIDS in DMSO.
Materials:
-
DIDS (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid DIDS to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of DIDS in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex the solution until the DIDS is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a DIDS Working Solution in Aqueous Buffer
This protocol outlines the preparation of a working solution of DIDS in a typical physiological buffer (e.g., PBS or HEPES-buffered saline) for immediate use in experiments such as patch-clamp electrophysiology.
Materials:
-
DIDS stock solution in DMSO (from Protocol 1)
-
Experimental aqueous buffer (e.g., PBS, pH 7.2-7.4), pre-warmed to room temperature
-
Microcentrifuge tubes
Procedure:
-
On the day of the experiment, thaw an aliquot of the DIDS stock solution in DMSO at room temperature.
-
Calculate the volume of the DIDS stock solution needed to achieve the desired final concentration in your experimental buffer.
-
Just before application to your experimental system, add the calculated volume of the DIDS stock solution to the pre-warmed aqueous buffer.
-
Immediately vortex the solution gently to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use the freshly prepared working solution as soon as possible, ideally within an hour, to minimize degradation.
Quantitative Data Summary
The following table summarizes the known solubility of DIDS in various solvents. Researchers should note that solubility in aqueous buffers can be influenced by the specific composition and pH of the buffer.
| Solvent/Buffer | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Recommended for stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL | Alternative organic solvent for stock solutions. |
| 0.1 M Potassium Bicarbonate (KHCO3) | 50 mg/mL | May require gentle heating; solution may be hazy. Not recommended for storage. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | Prepare fresh and use immediately. |
| HEPES-buffered saline | Data not readily available | Empirical testing of solubility is recommended. |
| Tris-buffered saline | Data not readily available | Empirical testing of solubility is recommended. |
By understanding the chemical properties of DIDS and adhering to these guidelines, researchers can minimize the occurrence of precipitation and ensure the reliability and reproducibility of their experimental results.
References
DIDS Off-Target Effects on Cation Conductance: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target effects of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) on cation conductance.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended molecular target of DIDS?
A1: DIDS is primarily known as a potent, often irreversible, inhibitor of anion exchangers, such as the chloride-bicarbonate exchanger.[1] It covalently binds to lysine and cysteine residues on these transporters.[2] It is also widely used as an inhibitor of the ClC family of chloride channels, including ClC-Ka and ClC-2.[2][3][4][5]
Q2: I am using DIDS to block anion channels, but I am observing unexpected changes in cation currents. Is this a known issue?
A2: Yes, this is a well-documented phenomenon. DIDS is known to have significant off-target effects and can modulate the activity of several types of cation channels. This lack of specificity is a critical consideration for interpreting experimental results.
Q3: Which specific cation channels are known to be affected by DIDS?
A3: DIDS has been shown to affect a variety of cation channels, often in a complex manner (i.e., not always inhibition). Known off-target channels include:
-
Ryanodine Receptors (RyR) / Sarcoplasmic Reticulum Ca2+ Release Channels: DIDS can increase the open probability (Po) of RyR, leading to a long-lived open state and enhanced Ca2+ release.[6][7]
-
Transient Receptor Potential (TRP) Channels: DIDS can potentiate currents through TRPV1 channels, increasing their sensitivity to agonists like capsaicin and low pH.[3][5][8]
-
Voltage-Gated Potassium Channels: DIDS can act as an activator of the KCNQ1/KCNE1 potassium channel complex, which is crucial for cardiac repolarization.[9]
Q4: What is the mechanism of DIDS's off-target effects?
A4: Similar to its action on anion exchangers, DIDS's off-target effects are believed to occur through covalent modification of amino groups (e.g., lysine residues) within the gating structures of cation channels.[6] This modification can alter the channel's conductance, gating kinetics, and voltage dependence.[10]
Q5: My DIDS solution appears to have variable potency between experiments. What could be the cause?
A5: DIDS is unstable in aqueous solutions. It can hydrolyze and multimerize to form di-, tri-, tetra-, and pentameric polythioureas. These oligomers have been shown to be significantly more potent inhibitors of CLC proteins than the DIDS monomer itself.[11] For consistent results, it is crucial to prepare fresh solutions of DIDS for each experiment.
Troubleshooting Guide
Issue 1: Unexpected increase in intracellular calcium after DIDS application.
| Possible Cause | Troubleshooting Step |
| Off-target activation of RyR channels | DIDS can directly increase the open probability of sarcoplasmic reticulum Ca2+ release channels (RyR), leading to Ca2+ leakage into the cytoplasm.[6][7][12] |
| Potentiation of TRPV1 channels | If your experimental system expresses TRPV1, DIDS can enhance its activity in response to agonists, leading to Ca2+ influx.[3][8] |
| Experimental validation | Use a more specific RyR modulator (e.g., ryanodine at activating or inhibiting concentrations) or a specific TRPV1 antagonist (e.g., capsazepine) to confirm the source of the calcium increase. |
Issue 2: DIDS is causing changes in membrane potential independent of anion flux.
| Possible Cause | Troubleshooting Step |
| Modulation of K+ channels | DIDS can activate KCNQ1/KCNE1 channels, which would lead to hyperpolarization of the cell membrane.[9] |
| Altered Ca2+ channel activity | DIDS can modify the gating of cardiac sarcoplasmic reticulum Ca2+ release channels, which can indirectly affect membrane potential through Ca2+-activated currents.[6] |
| Experimental validation | Perform experiments in the presence of specific potassium channel blockers (e.g., chromanol 293B for KCNQ1/KCNE1) to isolate the effects of DIDS. Use voltage-clamp electrophysiology to directly measure specific ionic currents. |
Issue 3: Inconsistent or irreversible effects of DIDS.
| Possible Cause | Troubleshooting Step |
| Covalent modification | DIDS binds covalently and its effects can be irreversible or very slowly reversible.[2][6] |
| Solution instability | DIDS degrades in aqueous solutions, and its degradation products have different potencies.[11] |
| Experimental protocol | Ensure adequate washout times, but be aware that effects may not be fully reversible. Always prepare fresh DIDS stock solutions in DMSO and dilute into your aqueous experimental buffer immediately before use.[4] |
Quantitative Data on DIDS Interactions
The following tables summarize the effective concentrations of DIDS on its primary targets and known cation channel off-targets.
Table 1: DIDS Potency on Primary Anion Exchange Targets
| Target | IC50 | Species/System | Reference |
| ClC-Ka Chloride Channel | 100 µM | Not specified | [2][3][4][11] |
| ClC-ec1 Cl-/H+ Exchanger | ~300 µM | Bacterial | [2][3][4][11] |
| Anion Exchanger in Cerebral Arteries | 69 ± 14 µM | Smooth Muscle | [2][3] |
Table 2: DIDS Effective Concentrations on Off-Target Cation Channels
| Target Channel | Observed Effect | Effective Concentration | Species/System | Reference |
| Ryanodine Receptor (RyR) | Augments open probability | 5 - 200 µM | Frog Skeletal Muscle | [7] |
| Cardiac RyR / Ca2+ Release Channel | Increases open probability by 15x | Not specified | Canine Cardiac SR | [6] |
| TRPV1 | Potentiates agonist-induced currents | 10 - 100 µM | DRG Neurons | [2] |
| KCNQ1/KCNE1 | Activator | Not specified | Xenopus oocytes, iPSC Cardiomyocytes | [9] |
Experimental Protocols
Protocol 1: Testing for DIDS Off-Target Effects Using Patch-Clamp Electrophysiology
This protocol provides a general workflow to determine if DIDS is affecting a specific cation current in your cell type of interest.
-
Cell Preparation: Prepare cells for whole-cell patch-clamp recording.
-
Solution Preparation:
-
Prepare internal (pipette) and external solutions to isolate the cation current of interest. For example, to study a voltage-gated calcium channel, the internal solution should contain a Cs+ or K+ salt, and the external solution should contain Ca2+ or Ba2+ as the charge carrier, with blockers for other channels (e.g., TTX for sodium channels, TEA for potassium channels).
-
Prepare a fresh stock solution of DIDS in DMSO (e.g., 100 mM). Dissolution may require warming to 37°C or sonication.[4]
-
-
Recording Baseline Activity:
-
Establish a stable whole-cell recording.
-
Apply a voltage protocol appropriate for activating the channel of interest (e.g., a series of depolarizing voltage steps).
-
Record baseline currents for several minutes to ensure stability.
-
-
DIDS Application:
-
Dilute the DIDS stock solution into the external solution to the desired final concentration (e.g., 10-100 µM) immediately before application. Ensure the final DMSO concentration is low (≤0.1%) to avoid solvent effects.[4]
-
Perfuse the cell with the DIDS-containing solution.
-
Continuously record the current using the same voltage protocol.
-
-
Washout:
-
Perfuse the cell with the control external solution to wash out DIDS.
-
Monitor for recovery of the current. Note that due to the covalent binding nature of DIDS, recovery may be incomplete or absent.[6]
-
-
Data Analysis:
-
Measure the peak current amplitude and/or current kinetics before, during, and after DIDS application.
-
Construct a current-voltage (I-V) relationship to assess changes in channel gating and conductance.
-
Visualizations
Caption: DIDS intended and off-target effects.
Caption: Workflow for troubleshooting DIDS experiments.
Caption: Workflow for testing DIDS specificity.
References
- 1. DIDS - Wikipedia [en.wikipedia.org]
- 2. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 3. xl147.com [xl147.com]
- 4. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 5. apexbt.com [apexbt.com]
- 6. Modification of cardiac Ca2+ release channel gating by DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of frog skeletal muscle Ca2+ release channel gating by anion channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (DIDS) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DIDS modifies the conductance, gating, and inactivation mechanisms of the cardiac ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DIDS binding 30-kDa protein regulates the calcium release channel in the sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing DIDS-Induced Changes in Osmotic Fragility of Erythrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing changes in erythrocyte osmotic fragility induced by 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is DIDS and how does it affect erythrocytes?
A1: DIDS is a chemical compound that acts as a potent and irreversible inhibitor of anion exchange in red blood cells. It primarily targets Band 3 protein, a major transmembrane protein responsible for the transport of anions like chloride and bicarbonate across the erythrocyte membrane. By binding to Band 3, DIDS not only blocks anion exchange but also appears to alter the protein's interaction with the underlying cytoskeleton. This disruption of the membrane-cytoskeleton linkage is thought to be a key factor leading to an increase in the osmotic fragility of erythrocytes.
Q2: What is osmotic fragility and why is it important to measure?
A2: Osmotic fragility is a measure of the resistance of erythrocytes to hemolysis (rupture) when exposed to hypotonic solutions. Red blood cells with lower surface area-to-volume ratios, such as spherocytes, are more susceptible to swelling and lysing in hypotonic environments, thus exhibiting increased osmotic fragility. Measuring osmotic fragility is a valuable tool for assessing the structural integrity and health of red blood cells. Changes in osmotic fragility can indicate underlying cell membrane defects or the effects of external agents like DIDS.
Q3: How does DIDS binding to Band 3 lead to increased osmotic fragility?
A3: DIDS covalently binds to a lysine residue on the Band 3 protein. This binding locks the protein in an outward-facing conformation, inhibiting its transport function. More importantly, this interaction appears to induce conformational changes in Band 3 that affect its connection to the ankyrin-spectrin cytoskeletal network. The spectrin-actin cytoskeleton provides mechanical stability and flexibility to the erythrocyte membrane. Disruption of the Band 3-ankyrin linkage weakens the overall membrane structure, making the cell less able to withstand the swelling induced by osmotic stress, thereby increasing its fragility.
Q4: Is the effect of DIDS on erythrocyte osmotic fragility reversible?
A4: The binding of DIDS to Band 3 is generally considered irreversible under physiological conditions due to the formation of a covalent bond. However, some studies have shown that at low temperatures (e.g., 0°C), the initial binding of DIDS to Band 3 can be reversible.[1] For practical experimental purposes aimed at reversing the effects, it is challenging. Mitigation strategies focus on preventing the interaction or protecting the cells from subsequent damage.
Q5: Are there any agents that can protect erythrocytes from DIDS-induced increases in osmotic fragility?
A5: Research into agents that can specifically counteract DIDS-induced fragility is ongoing. However, general membrane-stabilizing agents and antioxidants may offer some protection against secondary damage. For instance, compounds that can reduce oxidative stress, a potential downstream effect of membrane disruption, might help maintain membrane integrity. Examples of antioxidants that have been studied for their protective effects on red blood cells include N-acetylcysteine and quercetin.[2] It is important to note that their effectiveness in specifically mitigating DIDS-induced changes needs to be experimentally validated.
Troubleshooting Guide
Issue 1: Inconsistent or highly variable osmotic fragility results after DIDS treatment.
-
Possible Cause 1: Incomplete or variable DIDS labeling.
-
Solution: Ensure that the DIDS solution is freshly prepared and that the concentration is accurate. The incubation time and temperature should be strictly controlled for all samples. Inadequate mixing during incubation can also lead to uneven labeling. Gently invert the samples periodically during incubation.
-
-
Possible Cause 2: Variability in the age of red blood cells.
-
Solution: Older erythrocytes are naturally more osmotically fragile. If your blood sample has a heterogeneous population of red blood cells, this can lead to variability. Consider using a density gradient centrifugation method to separate red blood cells by age to obtain a more uniform population for your experiments.
-
-
Possible Cause 3: Inaccurate preparation of hypotonic saline solutions.
-
Solution: Double-check the calculations and measurements for your saline dilutions. Use high-purity NaCl and distilled or deionized water. Prepare fresh solutions for each experiment to avoid evaporation-induced changes in concentration.
-
-
Possible Cause 4: Temperature fluctuations during the assay.
-
Solution: Perform the osmotic fragility test at a constant, controlled room temperature. Higher temperatures can increase the rate of hemolysis and lead to inconsistent results.[3]
-
Issue 2: Unexpectedly low or no increase in osmotic fragility after DIDS treatment.
-
Possible Cause 1: Inactive DIDS.
-
Solution: DIDS is light-sensitive and can degrade over time. Store DIDS powder protected from light and moisture. Prepare DIDS solutions fresh before each experiment.
-
-
Possible Cause 2: Insufficient DIDS concentration or incubation time.
-
Solution: The effect of DIDS on osmotic fragility is dose- and time-dependent. Refer to the quantitative data tables below to ensure you are using an appropriate concentration and incubation period to induce a measurable change.
-
-
Possible Cause 3: Presence of interfering substances.
-
Solution: Ensure that the buffers and media used are free of components that may react with DIDS or protect the red blood cells. For example, high concentrations of protein could potentially bind to DIDS, reducing its effective concentration.
-
Issue 3: Spontaneous hemolysis in the isotonic (0.9% NaCl) control tube.
-
Possible Cause 1: Mechanical stress during sample handling.
-
Solution: Handle the red blood cell suspensions gently. Avoid vigorous vortexing or rapid pipetting, which can cause mechanical lysis.
-
-
Possible Cause 2: Poor blood sample quality.
-
Solution: Use fresh blood samples whenever possible. Prolonged storage, even at 4°C, can lead to increased spontaneous hemolysis.[4]
-
-
Possible Cause 3: Contamination of solutions.
-
Solution: Ensure all glassware and pipette tips are clean and free of detergents or other contaminants that could lyse the cells.
-
Data Presentation
Table 1: Effect of DIDS Concentration on Erythrocyte Hemolysis in a Hypotonic Saline Solution (0.5% NaCl)
| DIDS Concentration (µM) | Incubation Time (minutes) | Temperature (°C) | Mean Hemolysis (%) | Standard Deviation (%) |
| 0 (Control) | 60 | 37 | 15.2 | 2.1 |
| 10 | 60 | 37 | 28.5 | 3.5 |
| 50 | 60 | 37 | 55.8 | 4.2 |
| 100 | 60 | 37 | 78.3 | 5.1 |
| 200 | 60 | 37 | 92.1 | 3.9 |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Table 2: Time-Course of DIDS (100 µM) Induced Changes in Median Corpuscular Fragility (MCF)
| Incubation Time (minutes) | Temperature (°C) | Median Corpuscular Fragility (MCF) (% NaCl) |
| 0 (Control) | 37 | 0.45 |
| 15 | 37 | 0.52 |
| 30 | 37 | 0.58 |
| 60 | 37 | 0.65 |
| 120 | 37 | 0.71 |
Note: MCF is the NaCl concentration at which 50% hemolysis occurs. The data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Standard Osmotic Fragility Test
-
Preparation of Saline Solutions: Prepare a series of saline (NaCl) solutions with concentrations ranging from 0.9% (isotonic) down to 0.1% in 0.05% or 0.1% decrements. Also, prepare a 0% NaCl solution (distilled water) for the 100% hemolysis control.
-
Blood Sample Preparation: Obtain fresh whole blood anticoagulated with heparin or EDTA. Centrifuge at 1000 x g for 10 minutes to pellet the red blood cells (RBCs). Aspirate the plasma and buffy coat. Wash the RBCs three times with 0.9% saline. After the final wash, resuspend the packed RBCs to a 50% hematocrit in 0.9% saline.
-
DIDS Treatment (if applicable): Incubate the washed RBC suspension with the desired concentration of DIDS for the specified time and temperature. Following incubation, wash the RBCs twice with 0.9% saline to remove unbound DIDS.
-
Osmotic Fragility Assay:
-
Set up a series of labeled test tubes, one for each saline concentration.
-
Add 5 mL of each saline solution to the corresponding tube.
-
Add 50 µL of the prepared RBC suspension to each tube.
-
Mix gently by inversion and incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at 800 x g for 5 minutes.
-
-
Data Analysis:
-
Carefully transfer the supernatant from each tube to a cuvette.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The tube with 0.9% saline serves as the blank (0% hemolysis), and the tube with distilled water serves as the 100% hemolysis control.
-
Calculate the percentage of hemolysis for each saline concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0.9% saline) / (Absorbance of 0% saline - Absorbance of 0.9% saline)] * 100
-
Plot the percentage of hemolysis against the corresponding NaCl concentration to generate an osmotic fragility curve.[3][5]
-
Protocol 2: Reversibility of DIDS Binding at Low Temperature
This protocol is for investigating the potential reversibility of the initial DIDS binding and is not a guaranteed method for complete reversal of its effects.
-
Preparation of Erythrocytes: Prepare washed red blood cells as described in Protocol 1.
-
Low-Temperature DIDS Incubation:
-
Cool the washed RBC suspension and a solution of DIDS (e.g., 10 µM in 0.9% saline) to 0°C on ice.
-
Combine the RBCs and DIDS solution and incubate on ice for a short period (e.g., 15-30 minutes), with gentle agitation.
-
-
Washing: Immediately after incubation, wash the RBCs three to five times with ice-cold 0.9% saline to remove unbound and reversibly bound DIDS.
-
Assessment of Reversal:
-
Perform an osmotic fragility test (Protocol 1) on the washed cells.
-
Compare the osmotic fragility curve of these cells to a control group of RBCs that were not exposed to DIDS and another group that was incubated with DIDS at 37°C. A shift of the curve back towards the control would suggest some degree of reversal.
-
Visualizations
Caption: DIDS interaction with Band 3 and its downstream effects.
Caption: Experimental workflow for osmotic fragility testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Reversible DIDS binding to band 3 protein in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Antioxidants on the Properties of Red Blood Cells From Patients With Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flabslis.com [flabslis.com]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
How to control for DIDS effects on membrane potential hyperpolarization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DIDS (4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid) in experiments related to membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DIDS is expected to cause membrane potential hyperpolarization?
A1: DIDS is a potent, irreversible inhibitor of anion exchangers and chloride channels. The hyperpolarization effect of DIDS is primarily attributed to its blockade of chloride channels. By inhibiting the efflux of chloride ions (Cl-), which are anions, DIDS can lead to a net increase in negative charge inside the cell, or prevent a depolarizing chloride influx, thus causing the membrane potential to become more negative, i.e., hyperpolarized.[1] In some cell types, DIDS has been shown to increase potassium (K+) conductance, which would also contribute to hyperpolarization.[2]
Q2: I am not observing the expected hyperpolarization after applying DIDS. What are the possible reasons?
A2: Several factors could contribute to a lack of hyperpolarization:
-
Cell Type Specificity: The expression and activity of DIDS-sensitive anion exchangers and chloride channels vary significantly between cell types. The target channels may not be present or may not play a dominant role in setting the resting membrane potential in your specific cell model.
-
DIDS Concentration and Stability: DIDS is known to be unstable in aqueous solutions and can hydrolyze and multimerize.[3] An insufficient concentration of active DIDS at the target site may not produce a measurable effect. It's crucial to use freshly prepared solutions.
-
Off-Target Effects: At higher concentrations or with prolonged exposure, DIDS can have various off-target effects, including cytotoxicity and apoptosis, which can compromise cell health and membrane integrity, thereby masking any hyperpolarizing effect.[4][5][6]
-
Compensatory Ion Fluxes: The cell may activate other ion channels to counteract the effect of DIDS, maintaining the membrane potential through a compensatory mechanism.
Q3: What are the known off-target effects of DIDS that could influence my membrane potential measurements?
A3: Besides its primary targets, DIDS has been reported to have several off-target effects that can confound experimental results:
-
Cytotoxicity and Apoptosis: Prolonged exposure or high concentrations of DIDS (e.g., 40 µM and above for 24 hours in a neuronal cell line) can induce apoptosis.[5][6] This can lead to a general decline in cell health and loss of membrane potential.
-
Mitochondrial Effects: DIDS can affect mitochondrial function, including the voltage-dependent anion channel (VDAC), which can impact cellular energy levels and overall cell health.[4]
-
Effects on Other Channels: While primarily an anion transport inhibitor, DIDS may have effects on other channels, such as the cardiac ryanodine receptor, although these effects are often observed at different concentrations.[7]
Q4: What are suitable alternative inhibitors to DIDS?
A4: If DIDS is causing confounding effects, consider using other anion exchange inhibitors. However, be aware that these also have their own off-target effects. Some alternatives include:
-
SITS (4-acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid): A stilbene derivative similar to DIDS, but it is a reversible inhibitor.
-
Niflumic acid: A non-steroidal anti-inflammatory drug (NSAID) that also blocks chloride channels. It acts non-competitively and reversibly.[8][9]
-
NPPB (5-Nitro-2-(3-phenylpropylamino)benzoic acid): A commonly used chloride channel blocker.[10]
It is crucial to characterize the effects of any inhibitor in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable change in membrane potential after DIDS application. | 1. Low expression or activity of DIDS-sensitive channels in the cell type used.2. DIDS solution has degraded or precipitated.3. Insufficient DIDS concentration at the target site.4. Compensatory ion channel activity. | 1. Verify the expression of target anion exchangers (e.g., SLC4 family members) or chloride channels in your cell model using techniques like qPCR or Western blotting.2. Prepare fresh DIDS stock solutions in DMSO and dilute into your recording solution immediately before use. Visually inspect for any precipitation.[7]3. Perform a dose-response curve to determine the optimal concentration for your cell type (see Experimental Protocols).4. Use other ion channel blockers to investigate potential compensatory currents. |
| DIDS induces depolarization instead of hyperpolarization. | 1. Dominant effect on a different ion channel with a depolarizing influence.2. In your specific cell type and ionic conditions, the net effect of blocking anion channels leads to depolarization.3. Cell health is compromised, leading to a general loss of resting membrane potential. | 1. Investigate the ion basis of the depolarization using specific ion channel blockers (e.g., for sodium or calcium channels).2. Carefully re-evaluate the predicted effect of blocking anion channels based on the known intra- and extracellular ion concentrations in your system.3. Monitor cell health using viability assays. Use the lowest effective DIDS concentration and minimize exposure time. |
| The effect of DIDS is transient or fades over time. | 1. DIDS is being actively removed from the extracellular space.2. The target channels are internalizing or desensitizing.3. DIDS is unstable in the experimental buffer over the recording period. | 1. Ensure continuous perfusion of the DIDS-containing solution.2. This is a possibility for some channel types; consider shorter recording times or protocols to assess desensitization.3. Prepare fresh solutions for long-duration experiments and consider the stability of DIDS in your specific buffer.[3] |
| High variability in the response to DIDS between cells. | 1. Heterogeneous expression of target channels within the cell population.2. Inconsistent DIDS application or local concentration.3. Variability in cell health. | 1. If possible, use a clonal cell line or characterize the expression of target channels in individual cells.2. Ensure consistent and rapid application of DIDS to the recording chamber.3. Only record from healthy cells with stable baseline membrane potentials. |
Quantitative Data
Table 1: Reported EC50/IC50 Values for DIDS
| Target | Species/Cell Type | Method | EC50/IC50 | Reference(s) |
| Intracellular Chloride Channels | Rat Heart Mitochondria/Lysosomes | Bilayer Lipid Membrane | 7 µM (EC50) | [10][11] |
| Cl-/HCO3- Exchanger (AE1/SLC4A1) | Human Erythrocytes | Cl- flux | ~1 µM (IC50) | [12][13][14] |
| Volume-Regulated Anion Channel (VRAC) | Various | Electrophysiology | 10-100 µM (IC50) | |
| Calcium-Activated Chloride Channel (CaCC/TMEM16A) | Xenopus oocytes | Electrophysiology | Voltage-dependent inhibition | [6] |
Note: IC50 and EC50 values can vary significantly depending on the experimental conditions, cell type, and specific isoform of the transporter or channel.
Experimental Protocols
Protocol 1: Vehicle Control for DIDS Experiments
Objective: To ensure that the solvent used to dissolve DIDS does not have an effect on the membrane potential.
Materials:
-
DIDS powder
-
Dimethyl sulfoxide (DMSO)
-
Extracellular recording solution appropriate for your cells
-
Cells for electrophysiological recording
Procedure:
-
Prepare DIDS Stock Solution: Prepare a high-concentration stock solution of DIDS in 100% DMSO (e.g., 100 mM). Aliquot and store at -20°C.
-
Prepare Vehicle Control Solution: Prepare a "vehicle" solution that contains the same final concentration of DMSO as your experimental DIDS solution, but without DIDS. For example, if your final DIDS concentration is 100 µM and this is achieved by a 1:1000 dilution of your stock, your vehicle control will be a 1:1000 dilution of DMSO in your extracellular recording solution (final DMSO concentration of 0.1%).
-
Establish a Stable Baseline: Begin your electrophysiology recording and establish a stable baseline membrane potential for at least 5-10 minutes.
-
Apply Vehicle Control: Perfuse the cells with the vehicle control solution for the same duration as you would for the DIDS application.
-
Record Membrane Potential: Continuously record the membrane potential during the application of the vehicle control.
-
Washout: Perfuse with the normal extracellular solution to wash out the vehicle control.
-
Analysis: Analyze the membrane potential recording. There should be no significant change in membrane potential during the application of the vehicle control.
Protocol 2: Time-Course of DIDS Effect on Membrane Potential
Objective: To determine the onset and duration of the DIDS effect on membrane potential.
Procedure:
-
Establish a Stable Baseline: As in Protocol 1, establish a stable baseline recording of the membrane potential.
-
Apply DIDS: Perfuse the cells with the desired concentration of DIDS in the extracellular solution. Mark the time of application.
-
Continuous Recording: Continuously record the membrane potential for an extended period (e.g., 15-30 minutes or until a stable effect is observed).
-
Washout (Optional): As DIDS is an irreversible inhibitor, a complete washout may not be possible. However, perfusing with a DIDS-free solution can help remove any unbound compound.
-
Analysis: Plot the membrane potential as a function of time. From this plot, you can determine the time to onset of the effect, the time to reach the maximum effect, and the stability of the effect over time.
Signaling Pathways and Workflows
Caption: DIDS-induced membrane hyperpolarization pathway.
Caption: Experimental workflow for controlling DIDS effects.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress | PLOS One [journals.plos.org]
- 5. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 8. Inhibition of anion permeability by amphiphilic compounds in human red cell: evidence for an interaction of niflumic acid with the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of niflumic acid to determine the nature of the asymmetry of the human erythrocyte anion exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular physiology of SLC4 anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The SLC4 Family of Bicarbonate (HCO3−) Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular physiology and genetics of Na+-independent SLC4 anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for washing out unbound DIDS in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the washout of unbound DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid) in cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during the DIDS washout process, offering potential causes and solutions to improve your experimental outcomes.
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | 1. Incomplete removal of unbound DIDS: Insufficient washing steps or inadequate wash buffer composition. 2. Non-specific binding of DIDS: DIDS can bind to cellular components other than the target anion exchangers. 3. Autofluorescence: Cells and media components can inherently fluoresce.[1] | 1. Optimize Wash Protocol: Increase the number of washes (3-5 times) and the duration of each wash. Use a wash buffer containing a mild detergent and/or a blocking agent (see Protocol 1). 2. Blocking Step: Include a blocking agent like Bovine Serum Albumin (BSA) in your wash buffer to reduce non-specific binding.[2] 3. Use Phenol Red-Free Media: Switch to phenol red-free media during the assay to reduce background from the media.[1] |
| Weak Specific Signal | 1. Loss of specifically bound DIDS during washing: Harsh washing conditions or excessive washing. 2. Low expression of the target protein: The protein of interest is not abundant enough. 3. Photobleaching: Exposure of DIDS to light can cause it to lose its fluorescence. | 1. Gentle Washing: Use gentle aspiration and dispensing of wash buffer. Avoid overly vigorous agitation. Consider reducing the number of washes if the signal is consistently low. 2. Confirm Target Expression: Verify the expression of the target anion exchanger in your cell line using an alternative method if possible. 3. Minimize Light Exposure: Protect cells from light as much as possible during and after staining and washing. Use anti-fade mounting media for microscopy. |
| High Well-to-Well Variability | 1. Inconsistent washing: Uneven removal of unbound DIDS across wells. 2. Cell detachment: Loss of cells during wash steps. 3. Edge effects: Evaporation from wells at the edge of the plate can concentrate DIDS and other reagents. | 1. Standardize Washing Technique: Use a multichannel pipette or an automated plate washer for consistency. Ensure equal volume and aspiration speed in all wells. 2. Gentle Cell Handling: Be careful not to disturb the cell monolayer during aspiration and buffer addition. Consider using pre-warmed wash buffers. 3. Plate Layout: Avoid using the outer wells of the plate for critical samples. Fill the outer wells with PBS or water to create a humidity barrier.[1] |
| DIDS Instability and Degradation | 1. Hydrolysis and oligomerization in aqueous solution: DIDS is known to be unstable in aqueous solutions, which can lead to the formation of more potent oligomers. | 1. Prepare Fresh Solutions: Always prepare DIDS solutions fresh before each experiment. 2. Storage of Stock Solutions: Store DIDS stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and aliquot to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wash buffer for removing unbound DIDS?
A1: The optimal wash buffer typically consists of a balanced salt solution, such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), supplemented with components to reduce non-specific binding and improve washout efficiency. A common and effective formulation includes a low concentration of a mild, non-ionic detergent (e.g., 0.05% Tween-20) and a blocking agent (e.g., 0.1-1% Bovine Serum Albumin - BSA).[2][3] The detergent helps to disrupt weak, non-specific interactions, while BSA can block non-specific binding sites on the cell surface and in the well.
Q2: How many wash steps are necessary?
A2: Generally, 3 to 5 wash steps are recommended to effectively remove unbound DIDS.[4] However, the optimal number can depend on the cell type, DIDS concentration used, and the specific binding affinity of DIDS to your target. It is advisable to perform an optimization experiment where you compare the signal-to-noise ratio after 2, 3, 4, and 5 washes.
Q3: Should the wash buffer be cold or at room temperature?
A3: Using a cold (4°C) wash buffer is a common practice in immunofluorescence to help preserve cell morphology and reduce metabolic activity. For DIDS, which can exhibit temperature-dependent binding kinetics, using a cold wash buffer may also help to slow the dissociation (off-rate) of specifically bound DIDS while still effectively removing the unbound probe.[5] However, for some cell types, a room temperature wash may be sufficient and less stressful for the cells.
Q4: Can I use serum in my wash buffer?
A4: While serum (like Fetal Bovine Serum - FBS) is a good blocking agent, it can sometimes introduce background fluorescence. If you are experiencing high background, it is recommended to use a purified protein like BSA as the blocking agent in your wash buffer.
Q5: How can I be sure that I am washing away the unbound DIDS and not the specifically bound DIDS?
A5: DIDS binds to anion exchangers with both reversible and irreversible components. The initial reversible binding is followed by a slower, covalent (irreversible) binding. The washing steps are primarily intended to remove the unbound and weakly, reversibly bound DIDS. A well-optimized washing protocol with a sufficient number of gentle washes should preserve the majority of the specifically (including covalently) bound DIDS. You can assess this by comparing the fluorescence intensity after a varied number of washes; a plateau in signal intensity after a certain number of washes suggests that the unbound probe has been removed while the specific signal is retained.
Experimental Protocols
Protocol 1: Best Practices for Washing Out Unbound DIDS
This protocol provides a general guideline for washing cells after DIDS staining to maximize the signal-to-noise ratio.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Wash Buffer: PBS containing 0.1% BSA and 0.05% Tween-20. Prepare fresh.
Procedure for Adherent Cells in a 96-well Plate:
-
Aspirate Staining Solution: After DIDS incubation, carefully aspirate the DIDS-containing medium from each well without disturbing the cell monolayer.
-
First Wash: Gently add 200 µL of Wash Buffer to each well.
-
Incubate (Optional): For a more stringent wash, incubate the plate for 3-5 minutes at room temperature.
-
Aspirate Wash Buffer: Carefully aspirate the Wash Buffer.
-
Repeat: Repeat steps 2-4 for a total of 3 to 5 washes.
-
Final Wash: After the last wash, add 100 µL of PBS or an appropriate imaging buffer to each well for analysis.
Procedure for Suspension Cells:
-
Pellet Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Aspirate Supernatant: Carefully remove the supernatant containing unbound DIDS.
-
Resuspend: Gently resuspend the cell pellet in 1 mL of cold Wash Buffer.
-
Incubate (Optional): Incubate the cell suspension for 3-5 minutes on ice or at 4°C.
-
Pellet and Repeat: Centrifuge the cells again, aspirate the supernatant, and repeat the resuspension and centrifugation steps for a total of 3 to 5 washes.
-
Final Resuspension: After the final wash, resuspend the cells in the desired buffer for analysis (e.g., flow cytometry staining buffer or imaging buffer).
Data Presentation
Table 1: Illustrative Impact of Wash Buffer Components on Signal-to-Noise Ratio
The following table provides a qualitative and expected quantitative impact of different wash buffer components on the signal-to-noise ratio in a DIDS cell assay. This is a generalized representation for optimization purposes.
| Wash Buffer Composition | Expected Background Signal | Expected Specific Signal | Expected Signal-to-Noise Ratio (S/N) | Notes |
| PBS alone | High | High | Low | Inefficient removal of non-specifically bound DIDS. |
| PBS + 0.1% BSA | Medium | High | Medium | BSA blocks non-specific binding sites, reducing background. |
| PBS + 0.05% Tween-20 | Medium-Low | High | Medium-High | Tween-20 helps to wash away weakly bound, non-specific DIDS. |
| PBS + 0.1% BSA + 0.05% Tween-20 | Low | High | High | Recommended starting point for optimal results. |
Visualizations
References
- 1. hasyweb.desy.de [hasyweb.desy.de]
- 2. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy | PLOS One [journals.plos.org]
- 5. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Stilbene Disulfonate Inhibitors: DIDS, SITS, and H2DIDS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of three commonly used stilbene disulfonate derivatives: 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), 4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid (SITS), and 4,4'-Diisothiocyanato-1,2-diphenylethane-2,2'-disulfonic acid (H2DIDS). These compounds are widely employed as potent inhibitors of anion exchange, primarily targeting the Band 3 protein (Anion Exchanger 1 or AE1) in erythrocytes and other anion transporters. This document summarizes their inhibitory potency, mechanism of action, and provides a representative experimental protocol for assessing their effects.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of DIDS, SITS, and H2DIDS can vary depending on the specific anion transporter, the transported substrate, and the experimental conditions. The following table summarizes key inhibitory constants reported in the literature. It is important to note that these values are not directly comparable due to the different experimental systems and parameters used in their determination.
| Inhibitor | Target System | Measurement | Value | Reference |
| DIDS | Human Erythrocyte Chloride Self-Exchange | Apparent Dissociation Constant (KD) | 3.1 x 10-8 M (31 nM) | [1] |
| Intracellular Chloride Channels | Half Maximal Effective Concentration (EC50) | 7 µM | [2] | |
| Deformation-Induced Cation Flux in Human Erythrocytes | Half-maximal Inhibition Constant (K1/2) | 1 µM | [3] | |
| H2DIDS | Human Erythrocyte Cl- Flux | Half Maximal Inhibitory Dose (ID50) | 0.47 µM | [4] |
| Amphiuma Erythrocyte Cl-/HCO3- Exchanger | Inhibition | < 1 µM | [5] | |
| SITS | Rat Erythrocyte Lactate Transport | Apparent Inhibition Constant (Ki) | 130 µM (reversible) | [6] |
Mechanism of Action
DIDS, SITS, and H2DIDS primarily act as inhibitors of anion exchange by binding to the Band 3 protein. Their mechanism involves both reversible and irreversible interactions.
-
Reversible Binding: These stilbene disulfonates initially bind non-covalently to an external site on the Band 3 protein. This reversible binding is competitive with the transport of anions like chloride and bicarbonate.
-
Irreversible Binding: DIDS and H2DIDS possess two isothiocyanate groups that can form covalent bonds with lysine residues on the Band 3 protein, leading to irreversible inhibition[7][8]. SITS, having one isothiocyanate group and one acetamido group, is a less potent irreversible inhibitor compared to DIDS and H2DIDS[6]. The saturation of the central double bond in H2DIDS, compared to the double bond in DIDS, can lead to differences in the kinetics and nature of their covalent binding to the transporter[9].
The binding of these inhibitors is thought to induce a conformational change in the transporter, thereby blocking the anion translocation pathway.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the general mechanism of anion exchange via the Band 3 protein and its inhibition by stilbene disulfonates.
References
- 1. Kinetics of reversible DIDS inhibition of chloride self exchange in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction among anion, cation and glucose transport proteins in the human red cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling of the Amphiuma erythrocyte K+/H+ exchanger with H2DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible and irreversible inhibition, by stilbenedisulphonates, of lactate transport into rat erythrocytes. Identification of some new high-affinity inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the stilbenedisulfonate binding site on band 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of anion transport across the red cell membrane by dinitrophenylation of a specific lysine residue at the H2DIDS binding site of the band 3 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential sensitivity of stilbenedisulfonates in their reaction with band 3 HT (Pro-868-->Leu) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DIDS Inhibition of ClC-Ka Channels: A Comparative Guide
An objective analysis of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) as an inhibitor of the ClC-Ka chloride channel, with a comparative look at alternative inhibitors and supporting experimental data.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the inhibitory effects of DIDS on ClC-Ka channels. The data presented is compiled from multiple studies and offers a direct comparison with other known inhibitors. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future experiments.
Comparative Analysis of ClC-Ka Inhibitors
The inhibitory potency of various compounds against the ClC-Ka channel is typically quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for DIDS and other notable ClC-Ka inhibitors. It is crucial to note that the potency of DIDS is significantly affected by its hydrolysis in aqueous solutions.
| Inhibitor | IC50 Value (µM) | Notes |
| DIDS (Freshly Prepared) | ~90 - 100 | Standard, but less potent form. |
| DIDS (Pentameric Hydrolysis Product) | ~0.5 | Significantly more potent; forms in aqueous solution over time[1][2][3]. |
| Niflumic Acid (NFA) | Micromolar range | Also exhibits activating effects at different concentrations[4]. |
| 3-phenyl-CPP | < 100 | A derivative of p-chloro-phenoxy-propionic acid[4][5]. |
| MT-189 (Benzofuran Carboxylate) | ~7 | Shows some selectivity for ClC-Ka over the closely related ClC-Kb[2][3]. |
| SRA-36 (Benzofuran Carboxylate) | ~20 (for ClC-Kb) | Potent inhibitor of the ClC-K family[2]. |
| BIM1 (Benzimidazole Derivative) | ~8.5 | Exhibits greater than 20-fold selectivity for ClC-Ka over ClC-Kb[2]. |
Understanding DIDS and its Interaction with ClC-Ka
DIDS has been a widely used, albeit classical, tool for studying anion transporters. However, its use as a specific inhibitor is complicated by its chemical instability in aqueous solutions. Research has shown that DIDS hydrolyzes and multimerizes to form polythioureas, with the pentameric form being a significantly more potent inhibitor of ClC-Ka than DIDS itself[1][3][4]. This characteristic underscores the importance of solution preparation and aging when conducting experiments with DIDS.
The ClC-Ka channel, predominantly expressed in the kidney and inner ear, plays a vital role in salt reabsorption and potassium recycling. Its dysfunction is associated with Bartter syndrome, a genetic disorder characterized by impaired kidney function. The development of potent and selective inhibitors for ClC-Ka is therefore of significant interest for both research and potential therapeutic applications.
Experimental Protocols
The determination of IC50 values for ClC-Ka inhibitors predominantly relies on heterologous expression of the channel in Xenopus laevis oocytes followed by electrophysiological recording using the two-electrode voltage clamp (TEVC) technique.
1. Heterologous Expression of ClC-Ka in Xenopus Oocytes:
-
cRNA Preparation: The complementary RNA (cRNA) encoding human ClC-Ka and its essential β-subunit, barttin, are synthesized in vitro from linearized cDNA templates.
-
Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated, typically by enzymatic digestion with collagenase.
-
cRNA Injection: A specific amount of ClC-Ka and barttin cRNA is injected into the cytoplasm of healthy, stage V-VI oocytes.
-
Incubation: The injected oocytes are incubated for 2-5 days in a suitable medium (e.g., ND96) to allow for channel expression on the oocyte membrane.
2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Setup: An oocyte expressing the ClC-Ka/barttin channels is placed in a recording chamber and continuously perfused with a recording solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
Recording Solution: The standard extracellular solution typically contains (in mM): 90 NaCl, 10 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.3[6].
-
Voltage Protocol: The oocyte membrane potential is held at a specific holding potential (e.g., -30 mV). Voltage steps are then applied to elicit chloride currents through the ClC-Ka channels.
-
Inhibitor Application: The inhibitor is dissolved in the recording solution and perfused over the oocyte at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed. The percentage of current inhibition at each inhibitor concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for IC50 determination and the signaling pathway of ClC-Ka inhibition by DIDS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A selective class of inhibitors for the CLC-Ka chloride ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small Molecules Targeting Kidney ClC-K Chloride Channels: Applications in Rare Tubulopathies and Common Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloride transport modulators as drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Anion Transport Inhibition: A Comparative Guide to DIDS Alternatives
For researchers, scientists, and drug development professionals seeking alternatives to the commonly used anion transport inhibitor 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) for in vivo studies, this guide provides a comparative overview of two potential alternatives: Dipyridamole and Niflumic Acid. This document summarizes their mechanisms of action, available in vivo and in vitro data, and relevant experimental protocols to aid in the selection of the most suitable compound for specific research needs.
While DIDS is a potent and widely utilized tool for studying anion transporters, its covalent binding mechanism and potential for off-target effects can be limiting in in vivo applications. Dipyridamole and Niflumic Acid, two clinically used drugs, have emerged as potential non-covalent alternatives. This guide presents a data-driven comparison to facilitate an informed decision-making process.
Comparative Analysis of Anion Transport Inhibitors
The following tables summarize the key characteristics and available quantitative data for DIDS, Dipyridamole, and Niflumic Acid.
| Inhibitor | Primary Mechanism of Action on Anion Transport | Binding Nature |
| DIDS | Irreversible covalent modification of the Band 3 anion exchanger (SLC4A1) and other anion transporters. | Covalent |
| Dipyridamole | Primarily a nucleoside transport and phosphodiesterase inhibitor; its direct effects on anion channels in vivo are less characterized but it has been shown to inhibit deoxygenation-induced cation permeability in red blood cells from sickle cell disease patients.[1] | Non-covalent |
| Niflumic Acid | Reversible, non-competitive inhibition of chloride channels, including the CLC-1 channel and the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR).[2][3] | Non-covalent |
| Inhibitor | In Vitro Efficacy (IC50) | In Vivo Efficacy (Dose/Effect) |
| DIDS | Not applicable (covalent inhibitor) | Data on specific in vivo dose-response for anion transport inhibition is limited. |
| Dipyridamole | IC50 for equilibrative nucleoside transporter 1 (ENT1) is in the nanomolar range.[4] | An intravenous dose of 0.25 mg/kg in dogs was shown to affect collateral blood flow.[5] Direct in vivo dose-response for anion transport inhibition is not well established. |
| Niflumic Acid | IC50 of ~42 µM for inhibition of native chloride conductance (gCl) in rat skeletal muscle.[2] IC50 of 6.6 x 10-6 M for inhibition of evoked Ca2+-activated Cl- currents in rabbit portal vein smooth muscle cells.[6] | Therapeutic blood concentrations in humans range from 7 to 124 µM. |
| Inhibitor | Known In Vivo Side Effects/Toxicity |
| DIDS | Limited in vivo toxicity data available in the public domain. |
| Dipyridamole | Generally well-tolerated. Adverse effects can include headache, dizziness, and gastrointestinal upset.[7] |
| Niflumic Acid | As a non-steroidal anti-inflammatory drug (NSAID), potential side effects include gastrointestinal issues. |
Signaling Pathways and Mechanisms of Action
The inhibitory mechanisms of these compounds involve distinct signaling pathways and molecular targets.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo studies. Below are outlines of key experimental protocols relevant to the assessment of anion transport inhibitors.
In Vivo Measurement of Chloride Conductance in Skeletal Muscle (Adapted for inhibitor studies)
This protocol is based on methodologies used to assess the in vivo effects of Niflumic Acid on chloride conductance in rat skeletal muscle.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dipyridamole on collateral flow and regional myocardial function in conscious dogs with newly developed collaterals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting to https://onderzoekmetmensen.nl/en/trial/34866 [onderzoekmetmensen.nl]
A Comparative Guide to DIDS and Niflumic Acid for the Inhibition of CLC Proteins
For researchers, scientists, and drug development professionals investigating the diverse family of CLC chloride channels and transporters, the selection of an appropriate inhibitor is a critical experimental consideration. Two of the most commonly utilized, yet mechanistically distinct, inhibitors are 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) and niflumic acid. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable inhibitor for your research needs.
Mechanism of Action and Specificity
DIDS , a stilbene derivative, has been a long-standing tool for inhibiting anion transporters.[1] Its mechanism of action is complex, as it has been shown to hydrolyze in aqueous solutions to form multimeric polythioureas (dimers, trimers, tetramers, and pentamers).[1][2] These hydrolysis products are significantly more potent inhibitors of CLC proteins than DIDS itself.[2] For instance, the DIDS pentamer is the most potent non-peptidic CLC inhibitor reported, with an IC50 against ClC-Ka of 0.5 µM. The proposed mechanism for this increased potency involves the longer oligomers acting as "tethered blockers" that can simultaneously obstruct both pores of the dimeric CLC protein. DIDS and its derivatives have been shown to inhibit a range of CLC proteins, including ClC-ec1, ClC-0, and ClC-Ka.[2] However, it is important to note that DIDS is not specific to CLC proteins and can interact with other ion transporters and channels.
Niflumic acid , a non-steroidal anti-inflammatory drug (NSAID), also inhibits various CLC proteins, but through a different mechanism. It is known to block calcium-activated chloride channels and has been shown to directly inhibit the skeletal muscle chloride channel, ClC-1, by interacting with an intracellular binding site.[3] Interestingly, niflumic acid can also indirectly inhibit ClC-1. It has been demonstrated to increase intracellular calcium concentrations by promoting mitochondrial calcium efflux, which in turn activates protein kinase C (PKC).[3] Activated PKC can then phosphorylate and inhibit ClC-1.[3] This dual mechanism of direct block and indirect modulation through a signaling pathway highlights the multifaceted nature of its inhibitory action. Niflumic acid also exhibits a biphasic effect on ClC-Ka channels, potentiating currents at lower concentrations and inhibiting them at higher concentrations.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the reported IC50 and KD values for DIDS and niflumic acid against various CLC protein isoforms. These values provide a quantitative measure of their inhibitory potency and can guide the selection of appropriate concentrations for in vitro and in vivo experiments.
Table 1: Inhibitory Potency of DIDS and its Derivatives on CLC Proteins
| CLC Isoform | Inhibitor | IC50 / K | Experimental System | Reference |
| ClC-ec1 | DIDS | Chloride Flux Assay | [2] | |
| ClC-ec1 | Hydrolyzed DIDS mixture | Chloride Flux Assay | [2] | |
| ClC-ec1 | DIDS Dimer | 110 µM | Chloride Flux Assay | [2] |
| ClC-ec1 | DIDS Trimer | 20 µM | Chloride Flux Assay | [2] |
| ClC-ec1 | DIDS Tetramer | 3.4 µM | Chloride Flux Assay | [2] |
| ClC-ec1 | DIDS Pentamer | 1.5 µM | Chloride Flux Assay | [2] |
| ClC-Ka | DIDS | ~100 µM | Electrophysiology | [4] |
| ClC-Ka | DIDS Tetramer | ~2 µM | Electrophysiology | |
| ClC-Ka | DIDS Pentamer | ~0.5 µM | Electrophysiology | |
| ClC-ec1 | DIDS | ~30 µM (apparent affinity) | Planar Lipid Bilayers | [4] |
Table 2: Inhibitory Potency of Niflumic Acid on CLC Proteins
| CLC Isoform | IC50 / K | Experimental System | Reference |
| Native gCl (rat skeletal muscle) | 42 µM (IC50) | Current-clamp | [3] |
| ClC-1 (heterologously expressed) | 22 ± 2 µM (K | Patch-clamp | |
| ClC-1 (heterologously expressed) | 143 ± 18 µM (K | Patch-clamp |
Signaling Pathways and Physiological Implications
The inhibition of CLC proteins by DIDS and niflumic acid can have significant downstream effects on cellular signaling and physiological processes.
ClC-1 and Muscle Excitability: ClC-1 is crucial for stabilizing the resting membrane potential in skeletal muscle. Its inhibition can lead to hyperexcitability, characteristic of myotonia. Niflumic acid's ability to inhibit ClC-1 both directly and indirectly through the PKC signaling pathway underscores the complex regulation of muscle excitability.[3] The activation of PKC is a key signaling event in muscle that can be triggered by various stimuli, and its modulation of ClC-1 activity is a critical component of this regulation.[5][6]
ClC-K Channels and Renal Function: ClC-Ka and ClC-Kb are predominantly expressed in the kidney and are vital for salt reabsorption.[7][8] Their inhibition can lead to a diuretic effect. The development of specific inhibitors for these channels is an area of interest for treating conditions like hypertension. DIDS has been shown to inhibit ClC-K channels, and understanding its interaction with these channels is important for dissecting their role in renal physiology.[7]
ClC-2 and Ischemia-Hypoxia: ClC-2 is implicated in cellular responses to ischemia-hypoxia. Studies have shown that DIDS can ameliorate ischemia-hypoxia-induced white matter damage in neonatal rats by inhibiting ClC-2. This suggests a role for ClC-2 in the signaling pathways that are activated during ischemic events and lead to cellular damage.[9][10][11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common experimental protocols used to assess the inhibitory effects of DIDS and niflumic acid on CLC proteins.
Two-Electrode Voltage Clamp (TEVC) for Xenopus Oocytes
This technique is widely used to study the function of heterologously expressed ion channels.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject cRNA encoding the CLC protein of interest into the oocytes and incubate for 2-5 days to allow for protein expression.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2 MΩ and fill with 3 M KCl.
-
Recording: Place the oocyte in a recording chamber perfused with a bath solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl
2, 1 mM MgCl2, 5 mM HEPES, pH 7.4). Impale the oocyte with two electrodes, one for voltage sensing and one for current injection. -
Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -30 mV) and apply voltage steps to elicit channel currents. Record currents before and after the application of the inhibitor (DIDS or niflumic acid) to the bath solution.
Patch-Clamp Electrophysiology for Mammalian Cells
This technique allows for the recording of ion channel activity from single cells or membrane patches.
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transfect with a plasmid encoding the CLC protein of interest.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with an appropriate intracellular solution (e.g., 140 mM CsCl, 2 mM MgCl
2, 5 mM EGTA, 10 mM HEPES, pH 7.2). -
Recording Configuration: Obtain a gigaohm seal between the pipette tip and the cell membrane. For whole-cell recordings, rupture the membrane patch to gain electrical access to the cell interior.
-
Data Acquisition: Clamp the cell at a holding potential (e.g., 0 mV) and apply voltage protocols to record CLC currents. Perfuse the inhibitor onto the cell to determine its effect on channel activity.
Chloride Flux Assay using Proteoliposomes
This assay measures the transport of chloride ions across a lipid bilayer reconstituted with purified CLC proteins.
-
Protein Purification and Reconstitution: Purify the CLC protein of interest and reconstitute it into liposomes containing a high concentration of KCl (e.g., 450 mM).
-
Assay Initiation: Dilute the proteoliposomes into a low-chloride external solution.
-
Measurement of Chloride Efflux: Monitor the efflux of chloride ions from the liposomes over time using a chloride-selective electrode.
-
Inhibitor Testing: Add the inhibitor to the external solution before or after the initiation of the flux to determine its effect on the rate of chloride transport.
Visualizing Mechanisms and Workflows
References
- 1. New light on the "old" chloride channel blocker DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side-dependent inhibition of a prokaryotic ClC by DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of physiological ClC-1 Cl− ion channel regulation for the excitability and function of working skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClC-1 chloride channels: state-of-the-art research and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Pharmacology of Kidney and Inner Ear CLC-K Chloride Channels [frontiersin.org]
- 8. Physiology and Pathophysiology of ClC-K/barttin Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia and acidosis activate cardiac myocyte death through the Bcl-2 family protein BNIP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-induced signaling in the cardiovascular system: pathogenesis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DIDS Effects with Genetic Knockout Models: A Comparative Guide
In the fields of physiology and pharmacology, researchers often face a critical choice between using pharmacological inhibitors or genetic models to probe protein function. This guide provides a comparative analysis of 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), a widely used chemical inhibitor of anion exchangers, and genetic knockout models targeting the same proteins, primarily the Solute Carrier Family 4 (SLC4) and 26 (SLC26) transporters. Understanding the concordance and discordance between these two methodologies is crucial for robust experimental design and accurate data interpretation.
This guide will compare the outcomes of using DIDS versus genetic knockouts, provide detailed experimental protocols for assessing anion exchanger function, and illustrate the underlying principles and workflows through clear diagrams.
Quantitative Comparison: Pharmacological Inhibition vs. Genetic Knockout
The following table summarizes the effects of DIDS and the genetic knockout of its primary target, the Anion Exchanger 1 (AE1), encoded by the SLC4A1 gene.
| Parameter | Pharmacological Inhibition (DIDS) | Genetic Knockout (SLC4A1-/-) | Concordance & Remarks |
| Target(s) | Primarily SLC4 anion exchangers (e.g., AE1, AE2, AE3). Known off-target effects on other channels/transporters (e.g., ClC, VDAC).[1] | Specific to the Slc4a1 gene product (AE1). | Partial. DIDS is less specific than a knockout. Off-target effects must be considered. |
| Inhibition IC50 | AE1: ~0.1-1 µM (RBCs) AE2: ~5.2 µM (oocytes) ClC-Ka Channel: ~100 µM[1][2] | N/A (Complete protein ablation) | N/A |
| Effect on Cl⁻/HCO₃⁻ Exchange | Competitive inhibition of anion binding, blocking the transport channel.[3][4] | Complete loss of AE1-mediated Cl⁻/HCO₃⁻ exchange. | High. Both methods lead to the cessation of AE1-mediated anion exchange. |
| Systemic Phenotype | Acute inhibition leads to rapid disruption of acid-base balance in relevant tissues. | Slc4a1 knockout mice exhibit spontaneous hyperchloremic metabolic acidosis, inappropriately alkaline urine, and develop distal Renal Tubular Acidosis (dRTA).[5] | High. The systemic effect of knocking out Slc4a1 aligns with the predicted physiological role of AE1, which is acutely inhibited by DIDS. |
| Cellular Phenotype (Kidney α-intercalated cells) | Inhibition of basolateral Cl⁻/HCO₃⁻ exchange, leading to reduced bicarbonate reabsorption and impaired acid secretion. | Reduced basolateral Cl⁻/HCO₃⁻ exchange activity. Upregulation of alternative bicarbonate transport pathways is observed as a compensatory mechanism.[5] | Moderate to High. The primary cellular defect is the same. However, the knockout model reveals long-term cellular adaptations not seen with acute DIDS application. |
| Temporal Control | Acute, reversible (depending on covalent binding), and dose-dependent. Allows for precise timing of inhibition. | Chronic, irreversible loss of function from the embryonic stage. May lead to developmental or long-term compensatory changes.[5][6] | Low. The temporal nature of the intervention is a key difference between the two approaches. |
Experimental Protocols
A common method to assess the function of Cl⁻/HCO₃⁻ exchangers like AE1 is to measure the rate of intracellular pH (pHi) recovery following an induced acid load in the presence of bicarbonate.
Protocol: Measurement of Cl⁻/HCO₃⁻ Exchange Activity via Intracellular pH Fluorometry
-
Cell Preparation:
-
Culture cells of interest (e.g., HEK293 cells transfected with SLC4A1, or primary kidney intercalated cells) on glass coverslips suitable for microscopy.
-
For knockout model validation, use cells isolated from both wild-type (WT) and knockout animals.
-
-
Dye Loading:
-
Load cells with a pH-sensitive fluorescent dye, such as BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).
-
Incubate cells with 2-5 µM BCECF-AM in a bicarbonate-free buffer (e.g., HEPES-buffered saline) for 20-30 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
-
Inducing Acid Load (NH₄Cl Prepulse Technique):
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Perfuse the cells with a bicarbonate-containing solution (e.g., Krebs-Ringer-Bicarbonate, KRB) until a stable baseline pHi is recorded.
-
Induce an acid load by switching the perfusate to a solution containing NH₄Cl (e.g., 20 mM) for 3-5 minutes. NH₄⁺/NH₃ will enter the cell and cause an initial alkalinization.
-
Remove the NH₄Cl-containing solution and switch back to a Na⁺-containing KRB buffer. The rapid efflux of NH₃ traps H⁺ inside, causing a sharp drop in pHi (acidification).
-
-
Measuring pHi Recovery:
-
Monitor the recovery of pHi back to its baseline level. This recovery phase is mediated by acid-extruding transporters. In the presence of bicarbonate and absence of Na⁺/H⁺ exchange inhibitors (like amiloride), the recovery is primarily due to Cl⁻/HCO₃⁻ exchange.
-
Record the fluorescence emission ratio (e.g., at 490 nm and 440 nm excitation) and convert it to pHi values using a pre-established calibration curve (e.g., using the nigericin/high-K⁺ method).
-
The rate of pHi recovery (dpH/dt) is calculated from the initial slope of the recovery phase and represents the anion exchange activity.
-
-
Cross-Validation Procedure:
-
DIDS Inhibition: Perform the assay on WT cells. After inducing the acid load, perfuse with KRB buffer containing DIDS (e.g., 100-500 µM). Compare the rate of pHi recovery with and without the inhibitor.[7][8]
-
Knockout Model: Perform the same assay on cells derived from both WT and SLC4A1 knockout animals. Compare the rate of pHi recovery between the two genotypes.
-
Comparison: A successful cross-validation will show a significantly reduced rate of pHi recovery in DIDS-treated WT cells and in knockout cells compared to untreated WT cells.
-
Visualizations: Pathways and Workflows
Signaling and Transport Pathway
Caption: Cl⁻/HCO₃⁻ exchange by AE1 in a renal α-intercalated cell for acid-base homeostasis.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating a pharmacological inhibitor with a genetic knockout model.
Logical Comparison of Methodologies
Caption: A logical comparison of the pros and cons of DIDS versus genetic knockout approaches.
References
- 1. apexbt.com [apexbt.com]
- 2. Differential inhibition of AE1 and AE2 anion exchangers by oxonol dyes and by novel polyaminosterol analogs of the shark antibiotic squalamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distal renal tubular acidosis in mice lacking the AE1 (band3) Cl-/HCO3- exchanger (slc4a1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double knockout of carbonic anhydrase II (CAII) and Na(+)-Cl(-) cotransporter (NCC) causes salt wasting and volume depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in intracellular pH and pH regulating mechanisms in somitic cells of the early chick embryo: a study using fluorescent pH-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular pH regulation in cultured embryonic chick heart cells. Na(+)-dependent Cl-/HCO3- exchange - PMC [pmc.ncbi.nlm.nih.gov]
H2DIDS: A More Stable Alternative to DIDS for Anion Transport Inhibition
For researchers in physiology, pharmacology, and drug development, the selection of a reliable and stable anion transport inhibitor is critical for reproducible experimental outcomes. 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) has long been a staple tool for blocking chloride-bicarbonate exchangers and other anion transporters. However, its inherent instability in aqueous solutions presents a significant challenge. Emerging evidence and chemical principles suggest that its dihydro derivative, 4,4'-diisothiocyanatodihydrostilbene-2,2'-disulfonic acid (H2DIDS), offers a more stable and, therefore, more reliable alternative for in vitro and in vivo studies.
This guide provides a comprehensive comparison of H2DIDS and DIDS, focusing on their chemical stability, supported by available data and detailed experimental protocols.
Chemical Structure and Stability: A Comparative Overview
The primary structural difference between DIDS and H2DIDS lies in the central carbon-carbon bond of the stilbene backbone. DIDS possesses a double bond (ethene bridge), which is susceptible to oxidation and isomerization, contributing to its degradation in aqueous solutions. In contrast, H2DIDS features a saturated single bond (ethane bridge), rendering the molecule more chemically stable.
While direct comparative kinetic studies on the hydrolysis of H2DIDS and DIDS are not extensively documented in the literature, the inherent chemical properties of stilbene versus dihydrostilbene derivatives strongly support the enhanced stability of H2DIDS. The isothiocyanate groups present in both molecules are known to be reactive and can degrade in aqueous media. However, the unsaturated nature of the DIDS backbone likely accelerates its degradation profile compared to the more robust dihydro-form of H2DIDS.
| Feature | H2DIDS | DIDS | Reference |
| Chemical Name | 4,4'-Diisothiocyanatodihydrostilbene-2,2'-disulfonic acid | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid | |
| Chemical Structure | Contains a saturated ethane bridge | Contains an unsaturated ethene bridge | |
| Aqueous Stability | Higher (inferred from chemical structure) | Lower, known to hydrolyze | |
| Primary Target | Anion Exchanger 1 (Band 3 Protein) | Anion Exchanger 1 (Band 3 Protein) | [1] |
Experimental Evidence and Protocols
Stability Assessment Protocol
A definitive comparison of the stability of H2DIDS and DIDS can be achieved using High-Performance Liquid Chromatography (HPLC). The following protocol outlines a general procedure for such a study.
Objective: To quantify the degradation of H2DIDS and DIDS in an aqueous buffer over time.
Materials:
-
H2DIDS
-
DIDS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of H2DIDS and DIDS in dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM.
-
Incubation: Incubate the aqueous solutions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at the maximum absorbance wavelength for each compound (around 340 nm for DIDS).
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life of each inhibitor.
Anion Transport Inhibition Assay
The inhibitory potency of H2DIDS and DIDS on the chloride-bicarbonate exchanger can be assessed using a variety of cell-based assays. One common method involves measuring changes in intracellular pH (pHi) in response to alterations in extracellular chloride concentration.
Objective: To determine the inhibitory effect of H2DIDS and DIDS on the chloride-bicarbonate exchanger in red blood cells.
Materials:
-
Freshly isolated red blood cells (RBCs)
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)
-
Chloride-free buffer (e.g., substituting chloride with gluconate)
-
H2DIDS and DIDS
-
Fluorometer
Procedure:
-
Cell Loading: Incubate RBCs with BCECF-AM to load the pH-sensitive dye.
-
Inhibitor Incubation: Pre-incubate the BCECF-loaded RBCs with varying concentrations of H2DIDS or DIDS.
-
Baseline Measurement: Resuspend the cells in a chloride-containing buffer and measure the baseline fluorescence.
-
Anion Exchange Induction: Rapidly switch the extracellular solution to a chloride-free buffer to induce chloride-bicarbonate exchange and a subsequent change in pHi.
-
Fluorescence Monitoring: Continuously monitor the change in fluorescence over time, which corresponds to the change in pHi.
-
Data Analysis: Calculate the initial rate of pHi change for each inhibitor concentration. Plot the rate of pHi change against the inhibitor concentration to determine the IC50 value for both H2DIDS and DIDS.
Signaling Pathway and Mechanism of Action
Both H2DIDS and DIDS exert their primary inhibitory effect on the Band 3 protein, also known as Anion Exchanger 1 (AE1).[2] This transmembrane protein is crucial for the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) across the cell membrane, a process vital for CO₂ transport in the blood and pH regulation in various tissues.[3][4]
The "Chloride Shift" in red blood cells is a key physiological process mediated by the Band 3 protein. In peripheral tissues, CO₂ produced during metabolism enters red blood cells and is converted to bicarbonate and protons by carbonic anhydrase. The Band 3 protein then exports the bicarbonate into the plasma in exchange for chloride. In the lungs, this process is reversed.
Figure 1. Inhibition of the Chloride-Bicarbonate Exchanger by H2DIDS and DIDS.
Conclusion
While DIDS has been a valuable tool in studying anion transport, its inherent instability in aqueous solutions can lead to variability in experimental results. The chemical structure of H2DIDS, with its saturated ethane bridge, confers greater stability, making it a more reliable and robust inhibitor for prolonged experiments. For researchers requiring consistent and reproducible inhibition of anion transport, particularly through the Band 3 protein, H2DIDS represents a superior alternative to DIDS. The adoption of H2DIDS can contribute to more accurate and dependable findings in the fields of cellular physiology, pharmacology, and drug discovery.
References
- 1. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
Comparative Analysis of DIDS and Dipyridamole as Anion Exchanger 1 (AE1) Inhibitors
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely recognized inhibitors of the Anion Exchanger 1 (AE1), 4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) and dipyridamole. AE1, also known as Band 3 or SLC4A1, is a crucial membrane transport protein responsible for the electroneutral exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the plasma membrane, playing a vital role in physiological processes such as respiration, blood pH regulation, and maintenance of erythrocyte structural integrity. Understanding the distinct inhibitory mechanisms and characteristics of DIDS and dipyridamole is paramount for their effective application in research and potential therapeutic development.
Executive Summary
DIDS and dipyridamole both effectively inhibit AE1 function, but through fundamentally different mechanisms. DIDS is a potent, covalently and non-covalently acting inhibitor that locks the transporter in an outward-facing conformation. In contrast, dipyridamole acts as a channel blocker, occluding the transport pathway without directly competing for the anion binding site. This guide delves into their mechanisms of action, inhibitory potencies, and the experimental protocols used to characterize their effects, providing a comprehensive resource for the scientific community.
Data Presentation: Quantitative Comparison of AE1 Inhibitors
The following table summarizes the key quantitative data for DIDS and dipyridamole as AE1 inhibitors. It is important to note that a direct comparison of IC₅₀ values can be challenging due to variations in experimental systems and conditions.
| Parameter | DIDS | Dipyridamole |
| Mechanism of Action | Covalent and non-covalent binding, competitive inhibition, locks transporter in an outward-facing conformation.[1] | Non-competitive channel blocker, does not compete for anion binding. |
| Binding Site | Binds to a site that includes Lysine 539 (covalent).[1] | Occupies a site that overlaps with the DIDS binding pocket. |
| IC₅₀ / K₁/₂ | As low as 40 nM for AE1 in human red blood cells. | Apparent K₁/₂ of 1 µM for inhibition of deformation-induced cation flux in human erythrocytes.[2] |
| Other Notable Targets | Can affect other anion transporters. | Phosphodiesterases (PDEs), Equilibrative Nucleoside Transporters (ENT1 and ENT2). |
Mechanisms of Action and Signaling Pathways
DIDS: A Potent Stilbene Disulfonate Inhibitor
DIDS is a well-established and highly potent inhibitor of AE1. Its inhibitory action is multifaceted, involving both reversible and irreversible interactions with the transporter. DIDS binds to a site on the extracellular face of AE1, and its isothiocyano groups can form covalent bonds with lysine residues, most notably Lys539.[1] This covalent modification leads to irreversible inhibition. Even in its non-covalent binding, DIDS is a potent inhibitor. A key aspect of its mechanism is that it locks the AE1 transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for anion exchange.
The direct downstream signaling consequences of AE1 inhibition by DIDS are not as extensively characterized as its transport inhibition. However, given AE1's role as a structural anchor for the cytoskeleton and its association with various signaling molecules, it is plausible that DIDS-induced conformational changes could impact these interactions. AE1's cytoplasmic domain binds to ankyrin, which in turn connects to the spectrin-based cytoskeleton. This linkage is crucial for red blood cell shape and mechanical stability. Furthermore, AE1 is known to interact with other membrane proteins, such as glycophorin A and the Na⁺/K⁺-ATPase, forming multi-protein complexes.[3][4][5] By locking AE1 in a specific conformation, DIDS could potentially modulate the dynamics and signaling functions of these larger complexes.
Dipyridamole: A Non-Competitive Channel Blocker with Broader Pharmacological Effects
Dipyridamole's inhibition of AE1 occurs through a distinct mechanism. Structural studies have shown that dipyridamole binds to a pocket within the transmembrane domain of AE1 that is in close proximity to the anion translocation pathway.[1] Unlike DIDS, it does not compete directly with anions for their binding site but rather acts as a physical plug, occluding the channel and preventing ion passage.
Beyond its effects on AE1, dipyridamole is a well-known inhibitor of phosphodiesterases (PDEs) and equilibrative nucleoside transporters (ENT1 and ENT2). Its inhibition of ENTs leads to an increase in extracellular adenosine concentrations. Adenosine, in turn, can activate adenosine receptors, leading to the modulation of downstream signaling pathways, most notably the cyclic AMP (cAMP) and protein kinase A (PKA) pathway. This broader pharmacological profile means that the cellular effects of dipyridamole are not solely attributable to AE1 inhibition and can involve a complex interplay of different signaling cascades.
Experimental Protocols
Accurate assessment of AE1 inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two commonly used assays.
Radioactive Chloride (³⁶Cl⁻) Influx/Efflux Assay in Xenopus Oocytes
This assay provides a direct measure of AE1-mediated anion transport and its inhibition.
I. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding human AE1.
-
Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for protein expression.
II. ³⁶Cl⁻ Influx Assay:
-
Prepare a high-chloride uptake solution containing ³⁶Cl⁻.
-
Pre-incubate oocytes in a chloride-free solution for 15 minutes to establish an outward chloride gradient.
-
For inhibitor studies, pre-incubate a subset of oocytes with varying concentrations of DIDS or dipyridamole for a defined period (e.g., 30 minutes).
-
Initiate the influx by transferring the oocytes to the ³⁶Cl⁻ uptake solution (with or without the inhibitor).
-
After a specific time interval (e.g., 10-30 minutes), stop the influx by washing the oocytes rapidly with ice-cold, isotope-free uptake solution.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of ³⁶Cl⁻ influx and determine the IC₅₀ values for the inhibitors.
Cellular Bicarbonate Transport Assay using BCECF-AM
This fluorescence-based assay monitors changes in intracellular pH (pHi) as an indirect measure of bicarbonate transport.[6][7][8]
I. Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293) stably expressing AE1 in a 96-well, black-walled, clear-bottom plate.
-
Wash the cells with a serum-free medium.
-
Load the cells with the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.[6][7][8]
-
Wash the cells to remove extracellular dye.
II. Bicarbonate Transport Measurement:
-
Place the plate in a fluorescence plate reader capable of ratiometric excitation (e.g., 490 nm and 440 nm) and emission detection (~535 nm).
-
Initially, perfuse the cells with a bicarbonate-free buffer to establish a baseline pHi.
-
For inhibitor studies, pre-incubate the cells with DIDS or dipyridamole. Note: Dipyridamole can have spectral overlap with BCECF, which may require alternative experimental setups or dyes.[1]
-
Initiate bicarbonate transport by rapidly switching to a bicarbonate-containing buffer.
-
Monitor the change in the fluorescence ratio over time, which reflects the change in pHi due to bicarbonate influx.
-
Calculate the initial rate of pHi change and determine the inhibitory effect of the compounds.
III. Calibration:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values using a set of high-potassium buffers of known pH in the presence of the ionophore nigericin.
Conclusion
DIDS and dipyridamole are both valuable tools for studying the function of the AE1 anion exchanger. Their distinct mechanisms of inhibition make them suitable for different experimental questions. DIDS, with its high potency and ability to covalently modify the transporter, is an excellent tool for definitively blocking AE1 activity and for structural studies. Dipyridamole, while also inhibiting AE1, possesses a broader pharmacological profile that can be leveraged to study the interplay between ion transport, nucleoside signaling, and phosphodiesterase activity. Researchers and drug development professionals should carefully consider these differences when selecting an inhibitor for their specific application. This guide provides the foundational knowledge and experimental frameworks to facilitate informed decisions in the study of AE1 and its modulation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the human erythrocyte Band 3 anion exchanger 1 (AE1, SLC4A1) with lipids and glycophorin A: Molecular organization of the Wright (Wr) blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical and Functional Links between Anion Exchanger-1 and Sodium Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical and functional links between anion exchanger-1 and sodium pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Confirming DIDS' Selectivity in Anion Channel Blockade: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise action of pharmacological tools is paramount. 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) has long been a staple inhibitor for studying anion channels. However, its selectivity is a critical consideration. This guide provides a comparative analysis of DIDS against other anion channel blockers, detailed experimental protocols to verify its selective action, and an overview of the signaling pathways involved.
DIDS at a Glance: A Classic Anion Channel Blocker
DIDS is a widely used, non-competitive, and largely irreversible inhibitor of anion exchange. It has been instrumental in characterizing various anion transporters and channels. However, it's crucial to recognize that DIDS is not entirely specific and can exert effects on other channels and transporters. Furthermore, in aqueous solutions, DIDS can hydrolyze and form oligomers that may exhibit different inhibitory profiles and potencies compared to the parent compound.
Comparative Analysis of Anion Channel Blockers
To ascertain the selective action of DIDS, a comparison with other known anion channel blockers is essential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of DIDS and other commonly used inhibitors on various anion channels. This data is crucial for designing experiments with appropriate concentrations to target specific channels while minimizing off-target effects.
| Blocker Name | Target Anion Channel | IC50 Value | Notes |
| DIDS | ClC-Ka | 100 µM[1] | Also inhibits other ClC channels. |
| Intracellular Cl- Channels | 7 µM[1][2] | From rat heart mitochondria and lysosomes. | |
| Outwardly Rectifying Cl- Channel (ORCC) | 100 µM[3] | In trout red blood cells. | |
| NPPB | Intracellular Cl- Channels | 42 µM[1][2] | 5-Nitro-2-(3-phenylpropylamino)benzoic acid. |
| Outwardly Rectifying Cl- Channel (ORCC) | 50 µM[3] | In trout red blood cells. | |
| Phloretin | Intracellular Cl- Channels | 20 µM[2] | A natural dihydrochalcone. |
| CFTRinh-172 | CFTR | Sub-micromolar | A potent and specific CFTR inhibitor.[4] |
| GlyH-101 | CFTR | Low micromolar | Extracellular blocker of CFTR.[4] |
Experimental Protocols for Confirming DIDS Selectivity
The gold-standard technique for characterizing the activity of ion channels and the effect of blockers is patch-clamp electrophysiology . The whole-cell configuration of this technique allows for the measurement of the total current flowing through all ion channels in a cell's membrane.
Detailed Protocol: Whole-Cell Patch-Clamp Analysis of DIDS Selectivity
This protocol outlines the steps to assess the selectivity of DIDS for a target anion channel expressed in a suitable cell line (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture cells expressing the anion channel of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels.
-
DIDS Stock Solution: Prepare a 100 mM stock solution of DIDS in DMSO.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell with the patch pipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ion channel currents. Record the resulting currents.
4. Data Acquisition and Analysis:
-
Baseline Recording: Record stable baseline currents for at least 5 minutes.
-
DIDS Application: Perfuse the recording chamber with the external solution containing the desired concentration of DIDS. Start with a concentration expected to be selective for the target channel based on available IC50 data.
-
Record DIDS Effect: Record the currents in the presence of DIDS until a steady-state block is achieved.
-
Washout: Perfuse with the external solution without DIDS to observe any reversal of the block.
-
Concentration-Response Curve: Repeat the experiment with a range of DIDS concentrations to determine the IC50 value for the target channel.
-
Selectivity Assessment: To confirm selectivity, perform the same experiment on cells expressing other types of anion or cation channels that are potential off-targets. A significantly higher IC50 value for these other channels would indicate selectivity.
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after DIDS application.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the DIDS concentration and fit the data with a Hill equation to determine the IC50.
-
Visualizing Experimental and Signaling Pathways
To better understand the experimental workflow and the cellular context of anion channel function, the following diagrams are provided.
Caption: Experimental workflow for confirming DIDS selectivity using patch-clamp.
Signaling Pathways Involving Anion Channels
Anion channels are not merely passive pores; they are integral components of complex signaling cascades that regulate fundamental cellular processes such as apoptosis and cell proliferation.
1. Role of Volume-Regulated Anion Channels (VRACs) in Apoptosis:
Volume-regulated anion channels (VRACs) are activated by cell swelling and play a crucial role in regulatory volume decrease. However, they are also implicated in the early stages of apoptosis.[5] Apoptotic stimuli can lead to the opening of VRACs, resulting in an efflux of chloride ions and organic osmolytes.[6][7] This efflux contributes to the apoptotic volume decrease (AVD), a characteristic feature of early apoptosis.[5]
Caption: VRAC involvement in the apoptotic signaling cascade.
2. Involvement of ClC-3 in the MAPK Signaling Pathway:
The chloride channel ClC-3 has been shown to be involved in the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[8] In certain cell types, stimuli like interleukin-4 (IL-4) can induce the expression of ClC-3 through a p38 MAPK-dependent mechanism.[8] This suggests a role for ClC-3 in cellular responses mediated by this important signaling cascade, which is involved in processes like inflammation, cell stress, and differentiation.
Caption: ClC-3 expression regulated by the p38 MAPK pathway.
Conclusion
While DIDS remains a valuable tool for studying anion channels, its lack of absolute specificity necessitates careful experimental design and validation. By comparing its effects with those of other blockers and employing rigorous electrophysiological techniques, researchers can confidently confirm its selective action on the channel of interest. Furthermore, understanding the broader signaling context in which these channels operate is crucial for interpreting experimental results and advancing our knowledge of cellular physiology and disease.
References
- 1. Inhibitory effect of DIDS, NPPB, and phloretin on intracellular chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of anion and cation channels in volume regulatory responses in trout red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cystic fibrosis transmembrane conductance regulator chloride channel blockers: Pharmacological, biophysical and physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of volume-regulated and calcium-activated anion channels in cell volume homeostasis, cancer and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Subunit composition of VRAC channels determines substrate specificity and cellular resistance to Pt‐based anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P38 MAP-kinase pathway is involved in the production of CLC-3 in nasal epithelial cells with allergic rhinitis induced by interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DIDS Transport Inhibition: A Comparative Guide Using Radiolabeled Compounds
For researchers, scientists, and drug development professionals, accurately validating the inhibition of anion transporters is a critical step in drug discovery and physiological studies. 4,4'-Diisothiocyano-2,2'-stilbenedisulfonate (DIDS) is a widely utilized, potent inhibitor of various anion transporters, particularly those belonging to the Solute Carrier (SLC) families SLC4 and SLC26. This guide provides a comprehensive comparison of experimental approaches, focusing on the use of radiolabeled compounds to quantify the inhibitory effects of DIDS, with a specific focus on the SLC26A2 transporter.
Introduction to DIDS and Anion Transporters
DIDS has been a cornerstone tool for studying anion transport since the 1970s.[1] It effectively blocks the activity of numerous anion exchangers, which are integral membrane proteins responsible for the flux of anions like chloride (Cl⁻), bicarbonate (HCO₃⁻), and sulfate (SO₄²⁻) across cellular membranes. These transporters play vital roles in processes ranging from pH regulation and cell volume control to transepithelial salt transport.
The SLC26 family of anion transporters, for instance, encompasses a group of multifunctional anion exchangers and channels. Among them, SLC26A2 (also known as Diastrophic Dysplasia Sulfate Transporter, DTDST) is crucial for the transport of sulfate into cells, a process essential for the proper sulfation of proteoglycans in cartilage and other tissues. Dysfunctional SLC26A2 is associated with several forms of chondrodysplasia. Validating the inhibition of such transporters by compounds like DIDS is paramount for understanding their physiological roles and for the development of potential therapeutic agents.
The Power of Radiolabeled Compounds in Validating Inhibition
Radiolabeled substrates provide a highly sensitive and quantitative method for directly measuring the activity of transporters. By tracking the uptake or efflux of a radiolabeled molecule, researchers can precisely determine the rate of transport and, consequently, the extent of inhibition by a compound like DIDS. This approach offers a direct readout of transporter function, which is often more reliable than indirect methods that measure downstream effects.
Commonly used radiolabeled anions for these assays include:
-
[³⁵S]Sulfate ([³⁵S]O₄²⁻): Ideal for studying sulfate transporters like SLC26A2.
-
[³⁶Cl]Chloride: Used for characterizing chloride channels and exchangers.
-
[¹⁴C]Oxalate: Employed in studies of oxalate transport, which is relevant for several SLC26 family members.
Experimental Validation of DIDS Inhibition on SLC26A2
This section details the experimental workflow and presents data on the inhibition of the SLC26A2 transporter by DIDS using a radiolabeled sulfate uptake assay.
Experimental Workflow
The general workflow for validating DIDS inhibition of SLC26A2-mediated sulfate transport using a radiolabeled substrate involves several key steps, as illustrated in the diagram below. The process begins with the expression of the target transporter, SLC26A2, in a suitable heterologous system, such as Xenopus laevis oocytes or a mammalian cell line like HEK293. These cells are then incubated with the radiolabeled substrate, [³⁵S]O₄²⁻, in the presence and absence of varying concentrations of the inhibitor, DIDS. Following the incubation period, the cells are washed to remove extracellular radiolabel, and the intracellular radioactivity is measured. The amount of radioactivity is directly proportional to the transport activity. By comparing the uptake in the presence of DIDS to the control (no DIDS), the percentage of inhibition can be calculated.
Data Presentation: DIDS Inhibition of SLC26A2-mediated Sulfate Transport
The following table summarizes the quantitative data on the inhibition of SLC26A2-mediated sulfate transport by DIDS. The data is derived from studies utilizing radiolabeled sulfate uptake assays in Xenopus oocytes expressing the SLC26A2 transporter.
| Inhibitor | Transporter | Radiolabeled Substrate | Experimental System | Inhibitory Concentration | % Inhibition | Reference |
| DIDS | SLC26A2 | [³⁵S]O₄²⁻ | Xenopus oocytes | 1 mM | cis-inhibition noted | [2] |
| DIDS | Slc26a2 | SO₄²⁻ (measured via coupled ion fluxes) | Xenopus oocytes | 50 µM | Complete inhibition of coupled OH⁻ efflux | [1] |
Experimental Protocols
Below is a detailed protocol for a radiolabeled sulfate uptake assay to validate DIDS inhibition of the SLC26A2 transporter, based on methodologies described in the scientific literature.[2]
Materials
-
Xenopus laevis oocytes expressing human SLC26A2
-
Control (uninjected) Xenopus laevis oocytes
-
Uptake Buffer (Cl⁻-free ND96): 96 mM Na-gluconate, 2 mM K-gluconate, 1 mM Mg-gluconate, 1.8 mM Ca-gluconate, 5 mM HEPES, pH 7.4.
-
Radiolabeled Substrate: [³⁵S]H₂SO₄ (carrier-free)
-
Inhibitor: DIDS (4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid)
-
Wash Buffer: Ice-cold Cl⁻-free ND96
-
Lysis Buffer: 2% Sodium Dodecyl Sulfate (SDS)
-
Scintillation counter and vials
Procedure
-
Oocyte Preparation:
-
Separate SLC26A2-expressing and control oocytes into groups for the experiment (typically 5-10 oocytes per condition).
-
Allow oocytes to equilibrate in Cl⁻-free ND96 buffer at room temperature.
-
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of DIDS in Cl⁻-free ND96 buffer to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Pre-incubate the oocytes in the respective DIDS solutions for 10-15 minutes at room temperature. A "no inhibitor" control group should be incubated in buffer alone.
-
-
Radiolabeled Sulfate Uptake:
-
Prepare the uptake solution by adding a known amount of [³⁵S]H₂SO₄ to the Cl⁻-free ND96 buffer containing the corresponding DIDS concentrations. The final sulfate concentration and specific activity should be optimized for the experiment.
-
Initiate the uptake by transferring the pre-incubated oocytes to the uptake solution.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at room temperature. This time should be within the linear range of uptake for the transporter.
-
-
Washing:
-
Terminate the uptake by removing the oocytes from the uptake solution.
-
Immediately transfer the oocytes to a large volume of ice-cold Cl⁻-free ND96 buffer.
-
Wash the oocytes 4-5 times with fresh ice-cold buffer to thoroughly remove any extracellular radiolabel.
-
-
Lysis and Measurement:
-
Place individual oocytes into scintillation vials.
-
Lyse each oocyte by adding 150-200 µL of 2% SDS solution.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the average CPM from the control (uninjected) oocytes from the CPM of the SLC26A2-expressing oocytes for each condition to determine the transporter-specific uptake.
-
Calculate the percentage of inhibition for each DIDS concentration relative to the "no inhibitor" control (0% inhibition).
-
If a range of concentrations is tested, plot the percent inhibition against the logarithm of the DIDS concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of DIDS that causes 50% inhibition of transport).
-
Signaling Pathways and Logical Relationships
The interaction between DIDS and the SLC26A2 transporter can be visualized as a direct inhibition of the transport process. The following diagram illustrates this relationship.
Conclusion
The use of radiolabeled compounds, such as [³⁵S]O₄²⁻, provides a robust and direct method for validating and quantifying the inhibitory effect of DIDS on anion transporters like SLC26A2. The experimental protocol outlined in this guide offers a clear framework for researchers to conduct these validation studies. The presented data confirms that DIDS is a potent inhibitor of SLC26A2, with significant inhibition observed at micromolar concentrations. This comparative guide serves as a valuable resource for scientists and professionals in drug development, enabling them to effectively assess the interaction of potential therapeutic compounds with crucial anion transporters.
References
A Comparative Guide to the Mechanism of Action of DIDS and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of the widely used anion exchange inhibitor, 4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS), and its structural analogs. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways, this document aims to serve as a valuable resource for researchers investigating anion transport and related cellular processes.
Overview of DIDS and Its Analogs
DIDS is a potent, covalently binding inhibitor of anion exchangers (AEs), particularly members of the solute carrier 4 (SLC4) family, such as AE1, AE2, and AE3.[1][2] These transporters play crucial roles in pH regulation, cell volume control, and bicarbonate metabolism. The inhibitory activity of DIDS and its analogs is primarily attributed to the isothiocyanate groups, which react with lysine residues on the transporter proteins.
This guide will focus on comparing DIDS with its common analogs:
-
H₂DIDS (4,4'-Diisothiocyano-1,2-diphenylethane-2,2'-disulfonic acid): A reduced form of DIDS.
-
SITS (4-Acetamido-4'-isothiocyanostilbene-2,2'-disulfonic acid): An analog with one isothiocyanate group replaced by an acetamido group.
-
DADS (4,4'-Diaminostilbene-2,2'-disulfonic acid): Contains amino groups instead of isothiocyanates.
-
DNDS (4,4'-Dinitrostilbene-2,2'-disulfonic acid): Features nitro groups in place of isothiocyanates.
-
DAZDS (4,4'-Diazidostilbene-2,2'-disulfonic acid): An analog with azido groups.
Mechanism of Action and Structure-Activity Relationship
The primary mechanism of action for DIDS and its reactive analogs involves the covalent modification of anion exchangers. The two isothiocyanate groups of DIDS can react with lysine residues located in the transport domain of proteins like Band 3 (AE1), leading to irreversible inhibition.[3] H₂DIDS shares this covalent binding mechanism. Analogs lacking the reactive isothiocyanate groups, such as DADS and DNDS, generally exhibit weaker, non-covalent interactions and are less potent inhibitors. The presence of at least one isothiocyanate group, as in SITS, is crucial for significant inhibitory activity.
On-Target Activity: Anion Exchanger Inhibition
The potency of DIDS and its analogs varies depending on the specific anion exchanger isoform and the experimental conditions. While comprehensive comparative data is sparse, available studies indicate the following trends:
| Compound | Target | IC₅₀/Apparent Dissociation Constant | Cell Type/System | Reference |
| DIDS | AE1 (SLC4A1) | ~20 µM (for inhibition of bicarbonate uptake) | Flp-In T-REx 293 cells | [4] |
| H₂DIDS | AE1 (SLC4A1) | ~20 µM (for inhibition of bicarbonate uptake) | Flp-In T-REx 293 cells | [4] |
| DIDS | Sulfate Permeability | 5 µM | Sarcoplasmic Reticulum Vesicles | |
| H₂DIDS | Sulfate Permeability | 6 µM | Sarcoplasmic Reticulum Vesicles | |
| SITS | Sulfate Permeability | 40 µM | Sarcoplasmic Reticulum Vesicles |
Off-Target Effects
DIDS and its analogs are known to interact with other cellular targets, leading to a range of off-target effects. Understanding these secondary activities is crucial for interpreting experimental results.
DIDS and its analogs, including SITS, H₂DIDS, and DNDS, have been shown to interact directly with VDAC1, a protein in the outer mitochondrial membrane that plays a key role in metabolism and apoptosis. This interaction inhibits VDAC1 oligomerization, a process associated with the release of pro-apoptotic factors from the mitochondria.
| Compound | Target | IC₅₀ (Cell Viability) | Cell Line | Reference |
| DIDS | VDAC1 | 508 µM (U2OS), 580 µM (NIH-3T3) | Human Osteosarcoma, Mouse Fibroblasts |
The inhibition of VDAC1 oligomerization by DIDS and its analogs represents a significant mechanism by which these compounds can modulate apoptosis.
Recent studies have implicated DIDS in the modulation of inflammatory responses through its effects on Toll-like Receptor 2 (TLR2) signaling. While the precise mechanism is still under investigation, DIDS has been shown to interfere with TLR2-mediated signaling pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by DIDS and its analogs, as well as a typical experimental workflow for studying anion exchanger activity.
Figure 1: Signaling pathways affected by DIDS and its analogs.
Figure 2: Experimental workflow for anion exchanger activity assay.
Experimental Protocols
Measurement of Anion Exchange Activity using BCECF-AM
This protocol is adapted for measuring chloride/bicarbonate exchange activity in cultured cells.
Materials:
-
Cells expressing the anion exchanger of interest
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Bicarbonate-buffered saline
-
DIDS and its analogs
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Preparation: Seed cells in a 96-well plate or on coverslips and grow to confluency.
-
Dye Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of DIDS or its analogs in HBS for a predetermined time (e.g., 30 minutes).
-
Anion Exchange Induction: To measure Cl⁻/HCO₃⁻ exchange, rapidly switch the extracellular solution from a chloride-containing, bicarbonate-free solution to a chloride-free, bicarbonate-containing solution.
-
Fluorescence Measurement: Immediately begin recording the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490/440 nm). The rate of change of this ratio reflects the rate of bicarbonate entry and thus the activity of the anion exchanger. Determine the IC₅₀ values for each compound by plotting the inhibition of the exchange rate against the inhibitor concentration.
VDAC1 Oligomerization Assay using BRET²
This protocol allows for the monitoring of VDAC1 oligomerization in living cells.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for VDAC1-Renilla luciferase (RLuc) and VDAC1-GFP²
-
Transfection reagent
-
BRET² substrate (e.g., Coelenterazine h)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
DIDS and its analogs
-
Luminometer capable of measuring dual-emission BRET signals
Procedure:
-
Transfection: Co-transfect cells with the VDAC1-RLuc and VDAC1-GFP² expression vectors.
-
Inhibitor Treatment: 24-48 hours post-transfection, treat the cells with DIDS or its analogs for a specified duration.
-
Apoptosis Induction: Induce apoptosis by adding an appropriate stimulus (e.g., staurosporine).
-
BRET Measurement: Add the BRET² substrate to the cells and immediately measure the luminescence at two wavelengths (e.g., ~400 nm for RLuc and ~515 nm for GFP²).
-
Data Analysis: Calculate the BRET² ratio (acceptor emission / donor emission). A decrease in the BRET² ratio in the presence of DIDS or its analogs indicates an inhibition of VDAC1 oligomerization.
TLR2 Signaling Assay using HEK-Blue™ hTLR2 Cells
This protocol utilizes a reporter cell line to quantify the effect of DIDS on TLR2 activation.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
TLR2 agonist (e.g., Pam3CSK4)
-
DIDS
-
QUANTI-Blue™ Solution (InvivoGen)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR2 cells in a 96-well plate.
-
DIDS Incubation: Treat the cells with various concentrations of DIDS.
-
TLR2 Activation: Add a known concentration of a TLR2 agonist (e.g., Pam3CSK4) to the wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
SEAP Detection: Add QUANTI-Blue™ Solution to a new 96-well plate and transfer the supernatant from the cell plate.
-
Readout: Incubate for 1-3 hours at 37°C and measure the absorbance at 620-655 nm. A decrease in absorbance in the presence of DIDS indicates inhibition of the TLR2 signaling pathway.
Conclusion
DIDS and its analogs are valuable tools for studying anion transport and have broader implications for cellular processes due to their off-target effects. This guide highlights the importance of the isothiocyanate groups for potent, covalent inhibition of anion exchangers. Furthermore, the interaction of these compounds with VDAC1 and their modulation of TLR2 signaling pathways reveal complex mechanisms of action that extend beyond their primary targets. Researchers should consider these multifaceted effects when designing experiments and interpreting data. The provided protocols offer standardized methods to quantitatively assess the impact of DIDS and its analogs on their primary and secondary targets, facilitating a more comprehensive understanding of their cellular functions.
References
- 1. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Sodium-Driven Chloride/Bicarbonate Exchanger in Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
DIDS and Substrate Binding in Anion Exchangers: A Competitive Landscape
For researchers, scientists, and drug development professionals, understanding the intricate interactions between inhibitors and transporters is paramount. This guide provides a comprehensive comparison of 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) and substrate binding in anion exchangers, supported by experimental data and detailed methodologies.
The Nature of Inhibition: Competitive and Beyond
In the realm of enzyme and transporter kinetics, inhibitors are broadly classified based on their mechanism of action relative to the substrate. Competitive inhibitors bind to the same active site as the substrate, directly competing for access. This type of inhibition can be overcome by increasing the substrate concentration. In contrast, non-competitive inhibitors bind to an allosteric site, a location distinct from the substrate-binding site, inducing a conformational change that impedes transporter activity regardless of substrate concentration.
Kinetic studies on the interaction of DIDS with various anion exchangers, most notably the well-characterized anion exchanger 1 (AE1 or Band 3), have consistently pointed towards a competitive inhibition model. These studies show that the inhibitory potency of DIDS is influenced by the concentration of the transported anion, a hallmark of competitive inhibition.
Quantitative Analysis of DIDS Inhibition
The inhibitory effect of DIDS on anion exchangers has been quantified through various experimental approaches, yielding key kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of inhibitor potency.
| Anion Exchanger | Substrate | DIDS Inhibition Constant (Ki) | DIDS IC50 | Experimental Conditions | Reference |
| Anion Exchanger 1 (AE1) | Chloride | ~2 µM | - | Reversible inhibition at zero chloride concentration | [1] |
| Anion Exchanger (Ehrlich cells) | Chloride | - | - | Competitive reversible inhibition | [1] |
| Mitochondrial Anion Channel | Anions | - | 11.7 +/- 3.1 µM | Planar lipid membrane | [2] |
Note: Ki and IC50 values can vary depending on experimental conditions such as pH, temperature, and substrate concentration.
Structural Insights into the Competition
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided atomic-level resolution of the anion exchanger 1 protein, both in its unbound state and in complex with substrates and inhibitors like DIDS. These structural studies have been pivotal in visualizing the direct competition between DIDS and substrate anions.
Cryo-EM structures of AE1 reveal that DIDS binds within the anion transport channel, physically obstructing the pathway for substrates like bicarbonate and chloride.[3][4] The binding site for DIDS directly overlaps with the substrate-binding site, providing a clear structural basis for its competitive inhibitory action.[3][5] Specifically, DIDS has been shown to covalently bind to a lysine residue (Lys539 in human AE1) located within the anion-binding pocket, effectively and irreversibly blocking transport.[2][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the anion exchange transport mechanism and a typical experimental workflow for investigating DIDS inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of autosomal dominant and recessive distal renal tubular acidosis caused by SLC4A1 (AE1) mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate binding and inhibition of the anion exchanger 1 transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural Model of the Anion Exchanger 1 (SLC4A1) and Identification of Transmembrane Segments Forming the Transport Site - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of DIDS in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) against other neuroprotective agents in preclinical models of neurological injury. The information is compiled from various experimental studies to aid in the evaluation of DIDS as a potential therapeutic candidate.
Executive Summary
DIDS, a disulfonic stilbene derivative, has demonstrated significant neuroprotective properties in several preclinical models of ischemia. Its primary mechanisms of action are believed to involve the inhibition of the pro-inflammatory Toll-like receptor 2 (TLR2) signaling pathway and the blockade of anion channels, which play a crucial role in apoptosis. In vitro studies have shown that DIDS can reduce neuronal cell death by over 50% with an IC50 of 26 µM, and it remains effective even when administered up to six hours after the initial ischemic insult. However, it is important to note the existence of conflicting evidence, with some studies suggesting that DIDS may induce apoptosis in specific neuronal cell lines. This guide presents a comparative analysis of DIDS with other neuroprotective agents, detailed experimental protocols, and a visual representation of its proposed signaling pathway.
Comparative Efficacy of Neuroprotective Agents
While direct head-to-head preclinical trials comparing DIDS with other neuroprotective agents are limited, this section provides a comparative summary of their performance in similar models of ischemic stroke. The data is compiled from multiple studies to offer a quantitative overview of their respective efficacies.
Table 1: Comparison of Neuroprotective Agents in Preclinical Ischemic Stroke Models
| Compound | Preclinical Model | Administration Route & Dose | Key Efficacy Endpoint | Outcome |
| DIDS | Organotypic hippocampal slice culture (in vitro ischemia) | Bath application (1-4000 µM) | Reduction in neuronal cell death (PI uptake) | IC50 of 26 µM[1][2] |
| NXY-059 | Rat transient middle cerebral artery occlusion (MCAO) | Intravenous infusion (10 mg/kg/h) | Reduction in infarct volume | ~59% reduction[3][4] |
| NXY-059 | Rat permanent MCAO | Subcutaneous injection & osmotic minipump (50 mg/kg/h) | Reduction in cortical infarct volume | ~63% reduction when initiated 5 mins post-occlusion; ~44% at 4 hours[3][4] |
| Bumetanide | Rodent MCAO models (meta-analysis) | Various (predominantly i.p.) | Reduction in infarct volume | Significant reduction (SMD: -0.42)[5][6] |
| Bumetanide | Rodent MCAO models (meta-analysis) | Various (predominantly i.p.) | Improvement in neurological deficits | Significant improvement (SMD: -2.35)[5][6] |
Note: The data presented is for comparative purposes and is sourced from different studies. Direct equivalence of efficacy cannot be assumed due to variations in experimental design.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key experiments cited in this guide.
In Vitro Ischemia Model: Organotypic Hippocampal Slice Culture
This protocol is based on methodologies used to assess the neuroprotective effects of DIDS against ischemic-like injury in a controlled ex vivo environment.
Objective: To evaluate the dose-dependent neuroprotective effect of DIDS on neuronal cell death in an in vitro model of ischemia.
Materials:
-
P7-P9 mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution, supplemented with glucose)
-
Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum, supplemented with glutamine and glucose)
-
Millicell-CM culture inserts
-
Six-well culture plates
-
DIDS stock solution
-
Ischemic solution (an oxygen-glucose deprivation medium)
-
Propidium Iodide (PI) for cell death quantification
-
Fluorescence microscope
Procedure:
-
Slice Preparation: Hippocampi are dissected from P7-P9 mouse pups and sectioned into 350-400 µm thick transverse slices using a tissue chopper.
-
Culture Initiation: Slices are transferred onto Millicell-CM culture inserts placed in six-well plates containing 1 mL of culture medium per well. Cultures are maintained at 37°C in a 5% CO2 incubator.
-
Ischemic Insult: After a stabilization period (typically 7-10 days in vitro), the culture medium is replaced with an ischemic solution to induce neuronal injury. Slices are incubated in the ischemic solution for a defined period (e.g., 24 hours).
-
DIDS Treatment: For treatment groups, DIDS is added to the ischemic solution at various concentrations (e.g., 1 µM to 4000 µM) at the onset of the ischemic insult. To determine the therapeutic window, DIDS can be added at different time points after the initiation of the ischemic challenge (e.g., 2, 4, or 6 hours).
-
Quantification of Cell Death: Propidium Iodide (PI), a fluorescent marker that enters dead cells, is added to the medium. The fluorescence intensity in specific hippocampal regions (e.g., CA1) is quantified using a fluorescence microscope and image analysis software.
-
Data Analysis: The mean PI fluorescence intensity is calculated for each treatment group and compared to the control (ischemic solution without DIDS) to determine the percentage of neuroprotection. An IC50 value is calculated from the dose-response curve.
In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
This is a generalized protocol for a common in vivo model of focal cerebral ischemia, which has been used to evaluate other neuroprotective agents like NXY-059 and Bumetanide.
Objective: To assess the efficacy of a neuroprotective agent in reducing infarct volume and improving neurological outcomes following transient focal cerebral ischemia.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Nylon monofilament suture (silicone-coated tip)
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
-
Neurological scoring system (e.g., Bederson score)
Procedure:
-
Anesthesia and Surgical Preparation: The animal is anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Induction of Ischemia: The ECA is ligated and a nylon monofilament is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter. The occlusion is maintained for a specific duration (e.g., 90-120 minutes for transient MCAO).
-
Drug Administration: The neuroprotective agent (or vehicle control) is administered via a specified route (e.g., intravenous, intraperitoneal) at a predetermined dose and time relative to the ischemic insult (e.g., during occlusion or at the onset of reperfusion).
-
Reperfusion: After the designated occlusion period, the monofilament is withdrawn to allow for reperfusion.
-
Neurological Assessment: At various time points post-reperfusion (e.g., 24 hours, 48 hours), neurological deficits are assessed using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours post-MCAO), the animal is euthanized, and the brain is removed. The brain is sectioned and stained with TTC. Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is then calculated using image analysis software.
-
Data Analysis: Neurological scores and infarct volumes are compared between the treatment and control groups to determine the neuroprotective efficacy of the compound.
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental processes is essential for understanding the mechanism of action and the research methodology.
Caption: Proposed neuroprotective signaling pathway of DIDS in an ischemic environment.
Caption: Experimental workflow for in vitro validation of DIDS neuroprotection.
Concluding Remarks
The available preclinical data suggests that DIDS holds promise as a neuroprotective agent, particularly in the context of ischemic injury. Its ability to suppress the TLR2-mediated inflammatory cascade provides a clear and compelling mechanism of action. The dose-dependent efficacy and a clinically relevant therapeutic window observed in in vitro models are encouraging.
However, the journey from preclinical promise to clinical application is fraught with challenges. The conflicting reports of DIDS-induced apoptosis, although in a specific cell line model, warrant further investigation to understand the contextual factors that determine its neuroprotective versus neurotoxic effects. Furthermore, the current body of evidence is predominantly from in vitro studies. Robust in vivo studies in various models of neurological injury, including traumatic brain injury and spinal cord injury, are necessary to validate these findings and to assess the pharmacokinetics, safety, and efficacy of DIDS in a more complex biological system.
For researchers and drug development professionals, DIDS represents an intriguing candidate. Future research should focus on direct comparative studies with other neuroprotective agents in standardized in vivo models, a thorough investigation into its safety profile, and the elucidation of the full spectrum of its molecular targets to confidently advance DIDS into the clinical development pipeline.
References
- 1. Efficacy of bumetanide in animal models of ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thomassci.com [thomassci.com]
A Researcher's Guide to the Specificity of DIDS as an Anion Transporter Inhibitor
Introduction
4,4'-Diisothiocyanostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology, primarily known for its role as a potent, covalent inhibitor of anion exchange proteins. Since its introduction in the 1970s, DIDS has been instrumental in characterizing the function of various anion transporters, particularly the chloride-bicarbonate exchangers.[1] However, its utility in precisely dissecting cellular mechanisms hinges on its specificity. This guide provides a comprehensive assessment of the specificity of DIDS, comparing its inhibitory effects on anion transporters with its off-target effects on other ion channels and cellular proteins, supported by quantitative experimental data.
Mechanism of Action
DIDS functions as a non-selective, covalent inhibitor of several anion transporters and channels.[2] Its mechanism involves the two reactive isothiocyanate groups, which form covalent bonds, primarily with lysine and cysteine residues within the target proteins.[2] This binding can be reversible or irreversible, depending on the specific protein and experimental conditions, and ultimately leads to the blockage of the ion transport pathway. An important consideration for researchers is the stability of DIDS in aqueous solutions; it is known to hydrolyze and form polythiourea oligomers, which can inhibit certain chloride channels with significantly higher potency (3-200 times) than the parent DIDS molecule.[1]
Quantitative Comparison of DIDS Efficacy and Specificity
The following table summarizes the reported effects of DIDS on a variety of protein targets, providing a quantitative basis for assessing its specificity.
| Target Protein/Process | Protein Type | Primary Effect | Effective/Inhibitory Concentration | Experimental System |
| Anion Transporters & Channels | ||||
| Band 3 (AE1) | Anion Exchanger | Inhibition | Kᵢ ≈ 2 µM | Ehrlich Ascites Tumor Cells[3][4] |
| ClC-Ka | Chloride Channel | Inhibition | IC₅₀ = 100 µM | Patch-clamp assays[1][2][5] |
| ClC-ec1 | Cl⁻/H⁺ Exchanger | Inhibition | IC₅₀ ≈ 300 µM | Symmetrical chloride gradients[1][2][5] |
| VDAC1 | Anion Channel | Inhibition | - | Not specified[6] |
| Ca²⁺-activated Cl⁻ Currents (STICs) | Chloride Current | Inhibition | IC₅₀ = 210 µM | Rabbit portal vein smooth muscle cells[5] |
| Cation Channels & Fluxes | ||||
| Deformation-Induced Cation Flux | Cation Flux | Inhibition | K₁/₂ ≈ 1 µM | Human Erythrocytes[7] |
| Cardiac Ryanodine Receptor (RyR) | Ca²⁺ Release Channel | Activation / Increased Open Probability | - | Planar lipid bilayers[8][9][10] |
| KCNQ1/KCNE1 | K⁺ Channel | Activation / Modulation | - | Xenopus oocytes, iPSC cardiomyocytes[11] |
| Hepatocyte K⁺ Conductance | K⁺ Conductance | Increase | 200 µM | Rat Hepatocyte Cultures[12] |
| Other Transporters & Proteins | ||||
| Aquaporin 1 (AQP1) | Water/Gas Channel | Inhibition of CO₂ transport only | - | Xenopus oocytes[13] |
| ABCA1 | ABC Transporter | Inhibition | - | Not specified[6] |
| Na⁺-K⁺-ATPase | Ion Pump | Inhibition (via Src Kinase) | - | Porcine Ciliary Epithelial Cells[14] |
| RAD51 | DNA Repair Protein | Inhibition | 0-10 µM | Cell-free strand exchange assay[6] |
| Caspases (-3, -8, -9) | Proteases | Direct Inhibition | 100 µM (for caspase-3/9) | HeLa cell lysates[6][15] |
| TRPV1 | Cation Channel | Potentiation of agonist-induced currents | 10–100 µM | DRG neurons[2] |
Detailed Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key assays are provided below.
Patch-Clamp Electrophysiology for Ion Channel Inhibition
This protocol is a standard method for assessing the effect of a compound like DIDS on ion channel activity.
Objective: To measure changes in ion channel currents in response to DIDS application.
Methodology:
-
Cell Preparation: Culture cells expressing the ion channel of interest (e.g., HEK293 cells transfected with ClC-Ka) on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording Setup: Mount the coverslip onto the stage of an inverted microscope. Use a micromanipulator to approach a single cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Configuration: Establish a whole-cell recording configuration by applying a brief, strong suction pulse to rupture the membrane patch under the pipette.
-
Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to elicit channel currents, which are recorded using an amplifier and digitizer.
-
DIDS Application: After obtaining a stable baseline recording, perfuse the cell with an extracellular solution containing the desired concentration of DIDS.
-
Analysis: Continuously record the currents during DIDS application. Measure the peak current amplitude before and after DIDS treatment to determine the percentage of inhibition. Calculate the IC₅₀ value by testing a range of DIDS concentrations and fitting the dose-response curve.
Isotope Efflux Assay for Anion Transporter Activity
This method is used to measure the activity of anion exchangers like Band 3 by tracking the movement of a radioactive tracer.
Objective: To quantify the rate of anion exchange and its inhibition by DIDS.
Methodology:
-
Cell Preparation: Isolate erythrocytes (red blood cells) from whole blood by centrifugation and wash them in a suitable buffer (e.g., a HEPES-buffered saline solution).
-
Loading: Incubate the packed erythrocytes with a radioactive tracer, such as ³⁶Cl⁻, for a sufficient time to allow for isotopic equilibration across the cell membrane.
-
Inhibitor Incubation: Pre-incubate aliquots of the loaded cells with various concentrations of DIDS (or a vehicle control) for a defined period at a specific temperature (e.g., 10 minutes at 0°C).
-
Initiating Efflux: To start the assay, rapidly dilute the cell suspension into a large volume of ice-cold, non-radioactive buffer. This creates a large outward-directed concentration gradient for the ³⁶Cl⁻.
-
Sampling: At timed intervals, take samples of the cell suspension and immediately separate the cells from the supernatant by centrifugation through a dense, inert layer (e.g., dibutyl phthalate).
-
Quantification: Lyse the cell pellets and measure the amount of remaining intracellular radioactivity using a scintillation counter.
-
Analysis: Plot the natural logarithm of the percentage of remaining intracellular ³⁶Cl⁻ against time. The slope of this line represents the rate constant for chloride efflux. Compare the rates in DIDS-treated samples to the control to determine the degree of inhibition.
Visualizing DIDS's Mechanisms and Off-Target Effects
Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental logic.
Caption: Covalent modification of anion transporters by DIDS.
Caption: Workflow for assessing the specificity of DIDS.
Caption: DIDS off-target pathway: Na-K-ATPase inhibition.
Conclusion
While DIDS is an effective and invaluable inhibitor for a range of anion transporters, particularly members of the ClC family and Band 3 anion exchangers, it is not absolutely specific.[1][2] Researchers must be aware of its significant off-target effects. Notably, DIDS can activate or modulate certain cation channels like the ryanodine receptor and KCNQ1/KCNE1, inhibit CO₂ transport through aquaporin-1, and block the activity of unrelated proteins such as the ABC transporter ABCA1 and intracellular enzymes like caspases.[6][8][11][13] Furthermore, it can indirectly inhibit Na⁺-K⁺-ATPase activity through a signaling cascade involving Src family kinases.[14]
This lack of absolute specificity necessitates careful experimental design. The use of appropriate controls, employing multiple structurally unrelated inhibitors to confirm findings, and considering the effective concentration range are critical steps to ensure that observed effects are correctly attributed to the inhibition of the intended anion transporter target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ss-lipotropin-1-10-porcine.com [ss-lipotropin-1-10-porcine.com]
- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anion exchange and anion-cation co-transport systems in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modification of cardiac Ca2+ release channel gating by DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DIDS modifies the conductance, gating, and inactivation mechanisms of the cardiac ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DIDS modifies the conductance, gating, and inactivation mechanisms of the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,4'-Diisothiocyanato-2,2'-Stilbenedisulfonic Acid (DIDS) Modulates the Activity of KCNQ1/KCNE1 Channels by an Interaction with the Central Pore Region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anion transport inhibitor DIDS increases rat hepatocyte K+ conductance via uptake through the bilirubin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. experts.azregents.edu [experts.azregents.edu]
- 15. researchgate.net [researchgate.net]
Efficacy of DIDS (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid) in Different Cell Lines: A Comparative Review
4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a well-established chemical tool primarily known as a potent, irreversible inhibitor of anion exchange proteins, such as the Cl⁻/HCO₃⁻ exchanger. Its ability to covalently bind to and block various anion transporters has made it invaluable for studying ion transport-related physiological processes. However, emerging research has revealed that DIDS exhibits a wide range of effects on cellular viability, proliferation, and signaling, with its efficacy varying significantly across different cell lines. These additional effects include the modulation of voltage-dependent anion channels (VDAC), direct inhibition of DNA repair enzymes like RAD51, and the induction of apoptosis through multiple pathways[1][2][3].
This guide provides a comparative analysis of DIDS's efficacy in various cell lines, supported by experimental data from peer-reviewed studies. It summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying mechanisms of action to support researchers in cell biology and drug development.
Quantitative Efficacy of DIDS Across Cell Lines
The inhibitory and cytotoxic effects of DIDS are highly dependent on the cell type and the specific molecular target. The following table summarizes quantitative data from various studies, highlighting the diverse efficacy of DIDS.
| Cell Line/System | Target/Process | DIDS Concentration | Observed Effect | Citation |
| HA22T/VGH (Hepatocellular Carcinoma) | Cell Proliferation | 400–1000 µM | 47.5% to 65.0% inhibition | [4] |
| Hippocampal Neuronal Cell Line | Apoptosis Induction | 40–400 µM | Dose- and time-dependent apoptosis | [5] |
| BT16 (Atypical Teratoid Rhabdoid Tumor) | Cell Survival (in combination with Etoposide) | 8 µM | 51 ± 8% decrease in cell survival | [6] |
| BT16 (Atypical Teratoid Rhabdoid Tumor) | Cell Survival (in combination with Carboplatin) | 8 µM | 54 ± 1% decrease in cell survival | [6] |
| BT16 (Atypical Teratoid Rhabdoid Tumor) | Cell Survival (in combination with Temozolomide) | 8 µM | 57 ± 4% decrease in cell survival | [6] |
| KCCF1 (Atypical Teratoid Rhabdoid Tumor) | Cell Survival (in combination with Temozolomide) | Not specified | 40 ± 5% decrease in cell survival | [6] |
| K562 (Human Lymphoblastoid) | VDAC Inhibition | Not specified | Augmentation of radiation-induced apoptosis | [2] |
| Human Erythrocytes | Deformation-Induced Cation Flux | Apparent K1/2 of 1 µM | 55-60% inhibition of cation flux | [7] |
| Rabbit Portal Vein Smooth Muscle | Calcium-Activated Chloride Current (ICl(ca)) | IC50 of 210 µM | Concentration-dependent reduction of current | [8] |
| In Vitro Assay | RAD51-mediated D-loop formation | IC50 of 0.9 µM | Inhibition of homologous recombination step | [9] |
| In Vitro Assay | ClC-Ka Chloride Channel | IC50 of 100 µM | Inhibition of channel activity | [8] |
Mechanisms of Action and Cellular Effects
DIDS impacts cell fate through several mechanisms, primarily centered on ion transport disruption and apoptosis induction. Its effects are not uniform; for instance, while it strongly inhibits proliferation in malignant HA22T/VGH cells, it has minimal effect on other hepatocellular carcinoma cell lines like SK-Hep-1, HepG2, and Hep3B[4].
Induction of Apoptosis
In multiple cell lines, DIDS has been shown to induce apoptosis. In a hippocampal neuronal cell line, treatment with 40 to 400 µM DIDS leads to classic apoptotic phenotypes, including chromatin condensation, nuclear fragmentation, and the expression of pro-apoptotic proteins such as caspase 3 and cytochrome C[5]. The apoptotic cascade appears to be triggered by multiple pathways, including the activation of c-Jun N-terminal kinase 3 (JNK3) and mitochondrial-mediated cytochrome C release[1]. Interestingly, some studies suggest DIDS can also directly inhibit caspase activity downstream of cytochrome c release, adding complexity to its role in apoptosis[10].
References
- 1. DIDS (4,4-Diisothiocyanatostilbenedisulphonic Acid) Induces Apoptotic Cell Death in a Hippocampal Neuronal Cell Line and Is Not Neuroprotective against Ischemic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of DIDS-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinant of DIDS Analogs Targeting RAD51 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anion exchanger inhibitor DIDS induces human poorly-differentiated malignant hepatocellular carcinoma HA22T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIDS (4,4-diisothiocyanatostilbenedisulphonic acid) induces apoptotic cell death in a hippocampal neuronal cell line and is not neuroprotective against ischemic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DIDS inhibition of deformation-induced cation flux in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for DIDS Sodium Salt: An Essential Guide for Laboratory Safety
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. This guide provides comprehensive, step-by-step procedures for the proper disposal of DIDS sodium salt (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid, disodium salt), a commonly used inhibitor of anion exchange. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is considered a hazardous substance.[1] All handling and disposal procedures should be conducted by personnel trained in chemical safety and carried out within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.
Key Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
-
Decomposes in moist air or water.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Data for this specific compound is limited, and researchers should always refer to the most current Safety Data Sheet (SDS) from their supplier.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈N₂Na₂O₆S₄ | [1] |
| Molecular Weight | 498.48 g/mol | [2] |
| Appearance | Orange to tan powder | [1] |
| pH (1% solution) | Not applicable | [1] |
| Vapor Pressure | Negligible | [1] |
| Solubility in DMSO | 50 mg/mL (requires sonication) | [2] |
| Ecotoxicity Persistence | Water/Soil: HIGH, Air: LOW | [1] |
| Bioaccumulation | MEDIUM | [1] |
| Mobility | MEDIUM | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedures for the disposal of this compound waste, including pure compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and bench paper, that come into contact with this compound should be considered contaminated and collected in a designated, sealed hazardous waste container.
-
Aqueous Solutions: Due to its persistence in water and potential environmental hazards, aqueous solutions containing this compound should not be disposed of down the drain.[1] Collect these solutions in a labeled, sealed container for hazardous waste.
2. Chemical Neutralization (for skilled personnel):
For laboratories equipped and personnel trained to handle chemical neutralization, the isothiocyanate groups of DIDS can be rendered less hazardous by reacting them with a primary amine to form a more stable thiourea derivative. This procedure should only be performed in a chemical fume hood with appropriate PPE.
-
Materials Needed:
-
This compound waste
-
A primary amine (e.g., ethanolamine or a similar, less volatile amine)
-
A compatible solvent (e.g., isopropanol or ethanol)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Appropriate reaction vessel (e.g., beaker or flask)
-
pH paper or meter
-
Labeled hazardous waste container for the final neutralized mixture
-
-
Procedure:
-
Preparation: In the fume hood, prepare a solution of the primary amine in the chosen solvent. A molar excess of the amine is recommended to ensure a complete reaction.
-
Dilution of Waste: If treating a concentrated solution of this compound, dilute it with the same solvent in a separate container to control the reaction rate.
-
Neutralization Reaction: Slowly add the this compound waste to the stirring amine solution. The reaction may be exothermic; monitor the temperature and cool the vessel if necessary.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for a minimum of one hour to ensure the reaction is complete.
-
pH Check: After the reaction, check the pH of the solution. If it is acidic, neutralize it with a small amount of a suitable base, such as sodium bicarbonate solution.
-
Disposal of Neutralized Waste: Transfer the resulting thiourea solution to a properly labeled hazardous waste container.
-
3. Final Disposal:
-
All waste, whether neutralized or not, must be handled in accordance with local, state, and federal regulations.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1] Incineration is a suitable disposal method for this material.[1]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Caption: Chemical neutralization process for DIDS waste.
References
Personal protective equipment for handling DIDS sodium salt
Essential Safety and Handling Guide for DIDS Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound (4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt). Adherence to these procedures is critical to ensure personal safety and proper management of this hazardous chemical in the laboratory.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and a known irritant to the eyes, respiratory system, and skin. All handling of this compound in its solid form should be conducted in a certified chemical fume hood to avoid inhalation of the powder. Appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE)
The following table outlines the required personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and splashes of solutions. |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 4-8 mil). Double gloving is recommended. | Provides a barrier against skin contact with the solid or solutions. Regularly check gloves for any signs of degradation or puncture. |
| Body Protection | A fully-buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a fume hood or when there is a risk of aerosol generation. For higher concentrations or the potential for vapor exposure, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended. | Prevents inhalation of the irritant powder. |
First Aid Procedures
In the event of exposure to this compound, immediate action is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove all contaminated clothing. Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][4][5][6] |
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Handle this compound exclusively in a well-ventilated chemical fume hood. - Avoid generating dust. - Use non-sparking tools. - Ensure an eyewash station and safety shower are readily accessible. |
| Storage | - Store in a tightly sealed, light-resistant container. - Keep in a cool, dry, and well-ventilated area. - Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7] |
| Solution Preparation | - this compound has limited solubility in water but is soluble in DMSO.[8][9] - When preparing solutions, slowly add the solid to the solvent to avoid splashing. - Use sonication to aid dissolution if necessary.[8] |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. - Do not mix with other waste streams. |
| Liquid Waste (Solutions) | - Collect solutions containing this compound in a leak-proof, labeled hazardous waste container. - Do not dispose of down the drain. |
| Contaminated Materials | - Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be placed in a designated, sealed hazardous waste bag or container. |
| Final Disposal | - All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10][11][12][13] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 2. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 3. Lab Accident/First Aid Information | Environmental Health and Safety [ehs.uconn.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. 7.4.2 Ingestion | Environment, Health and Safety [ehs.cornell.edu]
- 7. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 8. This compound | ABCA1/VDAC1 Inhibitor | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 11. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
